N-methylpiperidine-2-carboxamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-4-2-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLDMRWNXZMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236263-43-6 | |
| Record name | N-methylpiperidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of N-substituted Piperidine-2-Carboxamide Local Anesthetics
A Senior Application Scientist's Synthesis of a Core Anesthetic Mechanism
Author's Note: The query "N-methylpiperidine-2-carboxamide hydrochloride" describes a core chemical scaffold. In the pharmaceutical landscape, this structure is most notably represented by the potent, long-acting local anesthetic, Ropivacaine. This guide will, therefore, focus on the well-elucidated mechanism of Ropivacaine as the primary exemplar for this class of compounds, providing researchers, scientists, and drug development professionals with a detailed understanding of its molecular interactions and physiological effects.
Introduction: Elucidating the Molecular Identity and Clinical Significance
The piperidine-2-carboxamide scaffold is a cornerstone in the development of modern local anesthetics. Ropivacaine, the (S)-enantiomer of 1-propyl-2',6'-pipecoloxylidide hydrochloride, is a highly significant member of this class, engineered for an improved safety profile compared to its predecessor, Bupivacaine.[1][2] Unlike Bupivacaine, which is a racemic mixture, Ropivacaine is a pure S(-) enantiomer, a stereospecific design choice that critically reduces its potential for cardiotoxicity and central nervous system (CNS) toxicity.[1][3]
This technical guide provides an in-depth exploration of the fundamental mechanism of action of Ropivacaine, detailing its interaction with voltage-gated sodium channels, the resulting pharmacodynamics, and the experimental methodologies used to characterize these effects.
Core Mechanism of Action: Reversible Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for Ropivacaine, like other amide-type local anesthetics, is the reversible inhibition of voltage-gated sodium ion channels in the neuronal cell membrane.[1][4][5] This blockade is the fundamental event that prevents pain signal transmission.
Molecular Target and Binding Site
Ropivacaine exerts its effect by physically obstructing the intracellular pore of voltage-gated sodium channels (Nav).[6] These channels are essential for the initiation and propagation of action potentials along nerve axons.[6] The molecule, being lipid-soluble, diffuses across the neuronal membrane and binds to a receptor site within the channel's inner pore, which is thought to be composed of residues on the S6 transmembrane segments of domains I, III, and IV.[7]
State-Dependent Binding: A Use-Dependent Phenomenon
A critical aspect of Ropivacaine's mechanism is its state-dependent binding. The affinity of the drug for the sodium channel is not constant but varies with the conformational state of the channel (resting, open, or inactivated).[8]
-
Resting State: The channel has a low affinity for Ropivacaine.
-
Open and Inactivated States: The channel's affinity for Ropivacaine is significantly higher.[5][8]
This "modulated receptor hypothesis" explains the phenomenon of use-dependent block . Nerves that are repetitively stimulated (i.e., firing pain signals) will have their sodium channels cycling through the open and inactivated states more frequently. This provides more opportunities for the high-affinity binding of Ropivacaine, thus enhancing the anesthetic block in active nerve fibers.[9] Ropivacaine stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the propagation of the nerve impulse.[6] This leads to a halt in nerve conduction and a localized loss of sensation.[4]
Caption: Workflow for a patch-clamp experiment to assess use-dependent block.
Isolated Nerve Studies
In vitro preparations, such as an isolated rabbit vagus nerve, can be used to assess the compound action potentials of different nerve fiber types (e.g., Aβ and C fibers) and compare the potency of various local anesthetics. [10]
Conclusion
N-substituted piperidine-2-carboxamide hydrochloride derivatives, exemplified by Ropivacaine, are sophisticated local anesthetics whose clinical efficacy is rooted in a well-defined molecular mechanism. Their primary action is the state- and use-dependent blockade of voltage-gated sodium channels, leading to a reversible interruption of nerve impulse propagation. The specific physicochemical properties of Ropivacaine, such as its stereopurity as an S-enantiomer and its lower lipophilicity, confer a favorable clinical profile characterized by a differential sensory-motor block and a significantly reduced risk of cardiotoxicity compared to older agents. A thorough understanding of this mechanism is paramount for the rational design of future anesthetics and for the safe and effective application of these essential drugs in clinical practice.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Ropivacaine HCl: Mechanism of Action and Clinical Efficacy. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]
-
Gurnani, A., et al. (2016). Ropivacaine: A review of its pharmacology and clinical use. Journal of Anaesthesiology Clinical Pharmacology, 32(2), 116-124. Available at: [Link]
-
Tran, D. Q., & Adhikary, S. D. (2025). Ropivacaine. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Wulf, H., et al. (1999). Pharmacokinetics and pharmacodynamics of ropivacaine 2 mg/mL, 5 mg/mL, or 7.5 mg/mL after ilioinguinal blockade for inguinal hernia repair in adults. Anesthesia & Analgesia, 89(6), 1471-1475. Available at: [Link]
-
Pediatric Oncall. (n.d.). Ropivacaine. Drug Index. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ropivacaine Mesylate? Retrieved from Patsnap Synapse website: [Link]
-
Cureus. (2024). Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review. Cureus, 16(8), e67543. Available at: [Link]
-
Drugs.com. (2025). Ropivacaine (Local) Monograph for Professionals. Retrieved from Drugs.com website: [Link]
-
Noda, K., et al. (2001). [An Electrophysiological Study of Ropivacaine on Excised Cervical Vagus Nerves of Rabbit]. Masui. The Japanese journal of anesthesiology, 50(12), 1308–1315. Available at: [Link]
-
Scilit. (n.d.). Ropivacaine: a pharmacological review. Retrieved from Scilit website: [Link]
-
MDPI. (n.d.). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules, 28(19), 6899. Available at: [Link]
-
Friederich, P., et al. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesia & Analgesia, 120(4), 743-751. Available at: [Link]
-
Reiz, S., et al. (1998). Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties. Anesthesiology, 88(4), 984-992. Available at: [Link]
-
NYSORA. (n.d.). Clinical Pharmacology of Local Anesthetics. Retrieved from NYSORA website: [Link]
-
King's College London Research Portal. (n.d.). Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties. Retrieved from King's College London Research Portal website: [Link]
-
McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307. Available at: [Link]
-
ResearchGate. (n.d.). Differences in Cardiotoxicity of Bupivacaine and Ropivacaine Are the Result of Physicochemical and Stereoselective Properties. Retrieved from ResearchGate website: [Link]
-
Gennery, B., et al. (2002). Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep. British Journal of Pharmacology, 135(5), 1267–1276. Available at: [Link]
-
Dr.Oracle. (2025). What is the relative advantage of Ropivacaine (ropivacaine) compared to Bupivacaine (bupivacaine) in terms of cardiotoxicity? Retrieved from Dr.Oracle website: [Link]
-
Liu, P., et al. (2017). Ropivacaine versus levobupivacaine in peripheral nerve block: A PRISMA-compliant meta-analysis of randomized controlled trials. Medicine, 96(14), e6585. Available at: [Link]
-
Wason, R., et al. (2015). Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study. Journal of clinical and diagnostic research : JCDR, 9(1), UC01–UC04. Available at: [Link]
-
Taylor & Francis Online. (2022). Median Effective Concentration of Ropivacaine for Femoral Nerve Block Maintaining Motor Function During Knee Arthroscopy in Two Age Groups. Retrieved from Taylor & Francis Online website: [Link]
-
ResearchGate. (n.d.). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Retrieved from ResearchGate website: [Link]
-
e-Century Publishing Corporation. (n.d.). Effects of ropivacaine and bupivacaine at equipotent doses on arrhythmia in epidural anaesthesia and analgesia. Retrieved from e-Century Publishing Corporation website: [Link]
-
Strichartz, G. R., & Wang, G. K. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 117(6), 1363-1377. Available at: [Link]
-
Oxford Academic. (2007). Regression of Sensory and Motor Blockade, and Analgesia During Continuous Epidural Infusion of Ropivacaine and Fentanyl in Comparison with Other Local Anesthetics. Pain Medicine, 8(2), 129-135. Available at: [Link]
-
PNAS. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. Proceedings of the National Academy of Sciences, 115(10), E2296-E2305. Available at: [Link]
-
ResearchGate. (n.d.). Binding modes of S‐bupivacaine and ropivacaine in a Kv1.5 channel model. Retrieved from ResearchGate website: [Link]
-
Fozzard, H. A., et al. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology, 2, 67. Available at: [Link]
-
Zhang, Y., et al. (2014). Effects of Ropivacaine in Patient-Controlled Epidural Analgesia on Uterine Electromyographic Activities during Labor. BioMed Research International, 2014, 273868. Available at: [Link]
-
Tikhonov, D. B., & Zhorov, B. S. (2012). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology, 140(3), 257-271. Available at: [Link]
-
O'Leary, M. E., & Chahine, M. (2012). Local anesthetic inhibition of a bacterial sodium channel. The Journal of general physiology, 139(6), 469–481. Available at: [Link]
-
Stoetzer, C., et al. (2018). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 9, 1235. Available at: [Link]
-
Hanck, D. A., et al. (2004). Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels. The Journal of General Physiology, 123(1), 19-30. Available at: [Link]
-
Circulation Research. (n.d.). Local Anesthetic Anchoring to Cardiac Sodium Channels. Retrieved from Circulation Research website: [Link]
-
PNAS. (2014). Local anesthetic and antiepileptic drug access and binding to a bacterial voltage-gated sodium channel. Proceedings of the National Academy of Sciences, 111(35), 12844-12849. Available at: [Link]
-
Zhang, H., et al. (2015). Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes. Acta Pharmacologica Sinica, 36(11), 1331-1341. Available at: [Link]
Sources
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nysora.com [nysora.com]
- 3. Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ropivacaine Mesylate? [synapse.patsnap.com]
- 7. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [An electrophysiological study of ropivacaine on excised cervical vagus nerves of rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-methylpiperidine-2-carboxamide Hydrochloride: Properties, Structure, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-methylpiperidine-2-carboxamide hydrochloride, a piperidine derivative with potential applications in pharmaceutical research, particularly in the development of local anesthetics. Drawing upon established principles of medicinal chemistry and extrapolating from closely related analogs, this document offers insights into its chemical properties, structure, synthesis, and potential biological significance.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive template for interacting with biological targets.[1] this compound belongs to this important class of compounds and is of particular interest due to its structural similarity to known local anesthetics like ropivacaine and mepivacaine. Understanding its fundamental chemical and structural characteristics is paramount for exploring its therapeutic potential.
Chemical Properties and Structure
This compound is a white to off-white crystalline powder.[2][3] It is generally soluble in water and alcoholic solvents.[2][3]
Structural Elucidation
The chemical structure of this compound is characterized by a piperidine ring N-substituted with a methyl group and bearing a methylcarboxamide group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media.
Key Structural Features:
-
Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom.
-
N-Methyl Group: A methyl group attached to the nitrogen atom of the piperidine ring.
-
2-Carboxamide Group: A carboxamide functional group at the C2 position of the piperidine ring, with a methyl group on the amide nitrogen.
-
Chirality: The C2 carbon is a stereocenter, meaning the compound can exist as enantiomers. The specific stereochemistry will significantly influence its biological activity.
-
Hydrochloride Salt: The basic nitrogen of the piperidine ring is protonated by hydrochloric acid to form a salt.
Below is a diagram illustrating the logical relationship of the functional groups in the molecule.
Figure 1: Functional group decomposition of this compound.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1236263-43-6 | [2][4] |
| Molecular Formula | C₇H₁₅ClN₂O | [2][4] |
| Molecular Weight | 178.66 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Solubility | Soluble in water and alcohol | [2][3] |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic approach would start from N-methylpipecolic acid (N-methylpiperidine-2-carboxylic acid). This starting material can be activated to form an acid chloride or coupled directly with methylamine using a suitable coupling agent. The final step would involve the formation of the hydrochloride salt.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following protocol is a suggested methodology based on the synthesis of similar piperidine carboxamides. Researchers should optimize these conditions for their specific needs.
Step 1: Activation of N-Methylpipecolic Acid
-
To a solution of N-methylpipecolic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide reagent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS).
-
Stir the reaction mixture at room temperature for a specified period (typically 1-2 hours) to ensure complete formation of the activated ester.
Step 2: Amidation
-
Cool the reaction mixture containing the activated N-methylpipecolic acid to 0 °C.
-
Slowly add a solution of methylamine in an appropriate solvent (e.g., THF or water).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC was used).
-
Wash the filtrate with an aqueous solution of a mild base (e.g., sodium bicarbonate) to remove any unreacted acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylpiperidine-2-carboxamide.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified N-methylpiperidine-2-carboxamide in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain this compound.
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the N-methyl group, the methyl group of the carboxamide, and the protons of the piperidine ring. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
-
¹³C NMR: Would display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-H stretches of the aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base, N-methylpiperidine-2-carboxamide, and fragmentation patterns consistent with its structure.
Potential Pharmacological Applications: A Local Anesthetic Candidate
The structural resemblance of this compound to established local anesthetics suggests that it may possess similar pharmacological properties.[1][8] Local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the propagation of action potentials and blocking the sensation of pain.[7][9]
Mechanism of Action of Local Anesthetics
The generally accepted mechanism of action for local anesthetics involves their interaction with the intracellular side of the sodium channel.
Figure 3: Simplified signaling pathway of local anesthetic action.
The amphiphilic nature of local anesthetics, with a lipophilic aromatic ring and a hydrophilic amine group, is crucial for their activity. This compound possesses a lipophilic piperidine ring and a hydrophilic amide and protonated amine, fitting this general profile.
Safety and Handling
While specific toxicological data for this compound is not available, it should be handled with the care appropriate for a novel chemical entity. Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
This compound is a piperidine derivative with a chemical structure that suggests potential as a local anesthetic. This guide has provided a comprehensive overview of its known and inferred chemical properties, a plausible synthetic route, and its potential pharmacological context. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and evaluate its biological activity and safety profile. Such studies will be crucial in determining its potential as a lead compound in drug discovery programs.
References
-
This compound. ChemBK. [Link]
-
Substituted carboxamide analogues as a new class of local anesthetic agents: Synthesis and bio-evaluation. ResearchGate. [Link]
-
CAS 1236263-43-6. ChemBK. [Link]
-
Ropivacaine. New Drug Approvals. [Link]
-
Synthesis, biological evaluation, and molecular docking of ropivacaine analogs as local anesthetic agents. ResearchGate. [Link]
-
N-Methyl-2-piperidinecarboxamide hydrochloride. ChemBK. [Link]
-
Synthesis, biological evaluation, and molecular docking of ropivacaine analogs as local anesthetic agents. Semantic Scholar. [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
-
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;chloride. PubChem. [Link]
-
The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences. [Link]
-
N-Methylpiperidine. PubChem. [Link]
-
Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PubMed Central. [Link]
Sources
- 1. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. N-Methyl-2-piperidinecarboxamide hydrochloride 95% | CAS: 1236263-43-6 | AChemBlock [achemblock.com]
- 5. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis pathway for N-methylpiperidine-2-carboxamide hydrochloride
An In-depth Technical Guide to the Synthesis of 1-Methylpiperidine-2-carboxamide Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of two primary synthetic pathways for 1-Methylpiperidine-2-carboxamide Hydrochloride, a compound of significant interest in pharmaceutical development, notably as an intermediate for local anesthetics. The document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the chemical principles, step-by-step protocols, and comparative analysis of each route. The synthesis strategies explored are: Pathway I , commencing from 2-Piperidinecarboxylic Acid (Pipecolic Acid), and Pathway II , starting with 2-Pyridinecarboxylic Acid (Picolinic Acid). Each pathway is critically evaluated for efficiency, scalability, and safety, supported by authoritative references and detailed process visualizations to ensure scientific integrity and practical applicability.
Introduction
1-Methylpiperidine-2-carboxamide, and its hydrochloride salt, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a chiral center at the 2-position of the N-methylated piperidine ring, is a key component in several local anesthetics like Mepivacaine and Bupivacaine.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for pharmaceutical formulations and further chemical transformations.[2] A thorough understanding of its synthesis is paramount for process optimization, cost reduction, and ensuring high purity in cGMP (current Good Manufacturing Practice) environments. This guide elucidates the most viable and field-proven synthetic methodologies.
Retrosynthetic Analysis
A retrosynthetic approach to 1-Methylpiperidine-2-carboxamide Hydrochloride reveals two logical disconnection points, leading to two distinct and practical synthetic strategies. The primary disconnections are at the C-N amide bond and the N-CH₃ bond of the piperidine ring, or alternatively, by considering the piperidine ring as a reduced form of a pyridine precursor.
Caption: Retrosynthetic analysis of 1-Methylpiperidine-2-carboxamide HCl.
This analysis logically unfolds two primary synthetic routes:
-
Pathway I: Beginning with 2-Piperidinecarboxylic Acid, involving N-methylation followed by amidation.
-
Pathway II: Starting from 2-Pyridinecarboxylic Acid, which involves amidation, N-methylation of the pyridine ring, and subsequent catalytic hydrogenation.
Synthetic Pathway I: From 2-Piperidinecarboxylic Acid (Pipecolic Acid)
This pathway is a classical approach that builds the target molecule by modifying a pre-existing saturated heterocyclic ring. It offers straightforward transformations with well-understood mechanisms.
Workflow for Pathway I
Caption: Workflow diagram for the synthesis from 2-Piperidinecarboxylic Acid.
Step 1: N-Methylation of 2-Piperidinecarboxylic Acid
The introduction of the methyl group onto the piperidine nitrogen is efficiently achieved via the Eschweiler-Clarke reaction. This method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is a reductive amination process that is highly selective for the methylation of primary and secondary amines and avoids the over-methylation issues associated with using alkyl halides.
Experimental Protocol:
-
To a stirred solution of 2-Piperidinecarboxylic Acid (1.0 eq) in water, add formic acid (2.5 eq) followed by aqueous formaldehyde (37%, 2.2 eq).
-
Heat the mixture to reflux (approx. 100°C) for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess reagents.
-
The resulting crude 1-Methylpiperidine-2-carboxylic Acid can be carried forward to the next step, or purified by recrystallization if necessary.
Step 2: Amidation of 1-Methylpiperidine-2-carboxylic Acid
The conversion of the carboxylic acid to a primary amide is a critical step. A robust and high-yielding method involves the formation of an acyl chloride intermediate, which is then quenched with ammonia.
Experimental Protocol:
-
Suspend 1-Methylpiperidine-2-carboxylic Acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. The formation of the acid chloride can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Stir the reaction at room temperature for 2-3 hours until the conversion is complete.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in a fresh portion of anhydrous solvent (e.g., DCM) and cool to 0°C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in methanol) until the reaction is complete.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-Methylpiperidine-2-carboxamide.
Self-Validating System: Direct amide formation using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is an alternative.[1] However, the acid chloride route is often more cost-effective for large-scale synthesis.
Step 3: Formation of the Hydrochloride Salt
The final step involves converting the free base into its more stable and water-soluble hydrochloride salt.[2]
Experimental Protocol:
-
Dissolve the crude 1-Methylpiperidine-2-carboxamide in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Synthetic Pathway II: From 2-Pyridinecarboxylic Acid (Picolinic Acid)
This pathway leverages the aromatic pyridine ring as a precursor to the piperidine system. The key transformation is a catalytic hydrogenation, a powerful and clean reduction method. This route can be advantageous due to the low cost of the starting material, picolinic acid.
Workflow for Pathway II
Caption: Workflow diagram for the synthesis from 2-Pyridinecarboxylic Acid.
Step 1 & 2: Synthesis of 2-Carbamoyl-N-methylpyridinium Chloride
The initial steps involve converting picolinic acid into picolinamide, followed by N-methylation to form the quaternary pyridinium salt.
Experimental Protocol:
-
Amidation: Picolinic acid (1.0 eq) is converted to its acid chloride using thionyl chloride (1.2 eq) in a similar manner to Pathway I, Step 2. The resulting acyl chloride is then reacted with aqueous or gaseous ammonia to yield picolinamide.
-
N-Methylation: Picolinamide (1.0 eq) is dissolved in a suitable solvent (e.g., acetone or acetonitrile). A methylating agent such as methyl iodide or dimethyl sulfate is added. For this specific target, using methyl chloride in a pressure vessel is also a viable industrial method.[3][4] The reaction forms the quaternary ammonium salt, 2-Carbamoyl-N-methylpyridinium chloride (or iodide, depending on the reagent), which often precipitates from the solution. The product has a known CAS number of 21032-31-5.[5]
Step 3: Catalytic Hydrogenation
This is the core step of Pathway II. The aromatic pyridinium ring is reduced to the corresponding N-methylpiperidine ring. This reaction is typically performed under hydrogen pressure using a heterogeneous catalyst. A patented method describes a similar reduction of a picolinic acid derivative in the presence of HCl, followed by reductive methylation.[6] A more direct approach is the hydrogenation of the pre-methylated ring.
Experimental Protocol:
-
Charge a high-pressure hydrogenation vessel (autoclave) with 2-Carbamoyl-N-methylpyridinium chloride (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or water), and a hydrogenation catalyst.
-
Catalyst Selection: Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on Carbon (Pd/C, 5-10 wt%) are highly effective for pyridine ring reduction.[7]
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-500 psi).
-
Heat the reaction mixture (e.g., 25-80°C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The product is obtained directly as the hydrochloride salt. Further purification can be achieved by recrystallization.
Trustworthiness: Catalytic hydrogenation is a well-established, clean, and high-yielding industrial process.[8][9] The choice of catalyst and conditions can be fine-tuned to optimize yield and minimize side reactions.
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway I (from Pipecolic Acid) | Pathway II (from Picolinic Acid) |
| Starting Material Cost | Higher (Pipecolic acid is more expensive) | Lower (Picolinic acid is a commodity chemical) |
| Number of Steps | 3 | 3 |
| Key Transformations | Eschweiler-Clarke, Amidation | Amidation, N-Methylation, Catalytic Hydrogenation |
| Scalability | Good; avoids high-pressure equipment. | Excellent; catalytic hydrogenation is a standard industrial process. |
| Safety Considerations | Use of formaldehyde (carcinogen) and thionyl chloride (corrosive). | Requires handling of high-pressure hydrogen (flammable/explosive) and pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C). |
| Stereochemical Control | If starting with a specific enantiomer of pipecolic acid, chirality is typically retained. | Hydrogenation can create diastereomers if other chiral centers are present; however, for this target, it forms a racemic mixture unless a chiral catalyst is used. |
| Overall Yield | Generally good to high. | Can be very high, often exceeding Pathway I. |
Characterization & Quality Control
The identity and purity of the final 1-Methylpiperidine-2-carboxamide Hydrochloride must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the N-methyl group and the piperidine ring protons.
-
FTIR Spectroscopy: To identify functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.
-
Melting Point: A sharp melting point range indicates high purity.
-
Elemental Analysis: To confirm the empirical formula (C₇H₁₅ClN₂O).
Conclusion
Both synthetic pathways presented are viable and robust for the synthesis of 1-Methylpiperidine-2-carboxamide Hydrochloride.
-
Pathway I is often preferred in a laboratory or small-scale setting due to its reliance on standard glassware reactions and avoidance of high-pressure equipment. Its main drawback is the higher cost of the starting material.
-
Pathway II is exceptionally well-suited for large-scale industrial production. The low cost of picolinic acid and the efficiency of catalytic hydrogenation make it the more economically favorable route, despite the higher initial capital investment for high-pressure reactors.
The final choice of synthesis will depend on the specific requirements of the project, including scale, budget, available equipment, and safety infrastructure.
References
-
N-methylpiperidine-2-carboxamide hydrochloride - Introduction. ChemBK. [Link]
-
Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 2012. [Link]
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI, 2021. [Link]
- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
Improved Synthesis of N-Methylcadaverine. MDPI, Molecules. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 2022. [Link]
-
A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 2009. [Link]
-
Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Organometallics, 2014. [Link]
-
Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 2018. [Link]
- Method of preparing n,n-dimethylpiperidinium chloride.
- Process for the preparation of N-methylpyridinium chloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. RU2124507C1 - Method of preparing n,n-dimethylpiperidinium chloride - Google Patents [patents.google.com]
- 4. AT131118B - Process for the preparation of N-methylpyridinium chloride. - Google Patents [patents.google.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
An In-Depth Technical Guide to N-methylpiperidine-2-carboxamide Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N-methylpiperidine-2-carboxamide hydrochloride, a piperidine derivative with significant potential in pharmaceutical research and development. This document delves into its chemical identity, synthesis, analytical characterization, and established applications, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a chiral organic compound. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[1] The presence of a methyl group on the piperidine nitrogen and a carboxamide functional group at the 2-position creates a molecule with specific steric and electronic features that govern its biological activity.
IUPAC Name and CAS Number
-
IUPAC Name: this compound
-
CAS Number: 1236263-43-6[2]
It is important to note that this CAS number may refer to the racemic mixture. Enantiomer-specific CAS numbers also exist, such as 2566173-93-9 for the (R)-enantiomer.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for the design of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClN₂O | |
| Molecular Weight | 178.66 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and alcohol |
Section 2: Synthesis and Manufacturing
The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. The general strategy involves the formation of the N-methylpiperidine-2-carboxamide free base, followed by its conversion to the hydrochloride salt.
Synthesis of the Free Base: N-methylpiperidine-2-carboxamide
A common and efficient route to N-methylpiperidine-2-carboxamide begins with pipecolic acid, the carboxylic acid derivative of piperidine.
Caption: General synthetic workflow for N-methylpiperidine-2-carboxamide.
Experimental Protocol: Amidation of N-methylpipecolic Acid
This protocol outlines a plausible laboratory-scale synthesis. Note: This is a representative procedure and may require optimization.
-
Activation of the Carboxylic Acid: To a solution of N-methylpipecolic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture for 30 minutes.
-
Amidation: To the activated acid solution, add a solution of methylamine (e.g., 40% in water or as a gas) (1.2 equivalents) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Formation of the Hydrochloride Salt
The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and aqueous solubility.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the purified N-methylpiperidine-2-carboxamide in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.
Section 3: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the nitrogen, the protons of the piperidine ring, and the amide proton. The chemical shifts and coupling patterns will be indicative of their chemical environment and stereochemical relationships.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the piperidine ring, and the N-methyl carbon.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method would be suitable.
Exemplary HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | A suitable gradient from low to high percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) or Charged Aerosol Detection (CAD) for compounds with poor UV chromophores. |
| Column Temperature | 25-30 °C |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. In electrospray ionization (ESI) mass spectrometry, N-methylpiperidine-2-carboxamide would be expected to show a prominent protonated molecular ion [M+H]⁺.
Section 4: Applications in Drug Development and Research
The piperidine scaffold is a key structural motif in a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1]
Potential as a Local Anesthetic
This compound has been described as a local anesthetic.[2] Local anesthetics function by blocking nerve conduction, thereby preventing the transmission of pain signals.
Mechanism of Action: Sodium Channel Blockade
The primary mechanism of action of local anesthetics involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.
Caption: Simplified diagram of the mechanism of action of local anesthetics.
The unionized form of the local anesthetic crosses the lipid-rich nerve membrane. Once inside the neuron, where the pH is lower, the molecule becomes protonated (ionized). This charged form then binds to a specific receptor site within the voltage-gated sodium channel, stabilizing it in an inactive state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. Consequently, the nerve impulse is blocked, leading to a loss of sensation in the innervated area.
Scaffold for Novel Therapeutics
The N-methylpiperidine-2-carboxamide core can serve as a versatile starting point for the synthesis of more complex molecules with a range of potential therapeutic applications. The functional groups on this scaffold allow for various chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for different biological targets.
Section 5: Safety and Handling
As a biologically active compound, this compound should be handled with appropriate care in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling precautions, and first-aid measures. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.
References
-
ChemBK. This compound. Available at: [Link]
-
MySkinRecipes. N-Methylpiperidine-4-carboxamide hydrochloride. Available at: [Link]
-
PubChem. N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;chloride. Available at: [Link]
- Google Patents. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
American Elements. 2-methylpiperidine-2-carboxamide hydrochloride. Available at: [Link]
- Google Patents. Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
Gevorgyan, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4859. Available at: [Link]
-
Szymański, P., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113637. Available at: [Link]
-
Fiveable. N-methylpiperidine Definition. Available at: [Link]
Sources
Solubility and stability of N-methylpiperidine-2-carboxamide hydrochloride in different solvents
An In-depth Technical Guide to the Solubility and Stability of N-methylpiperidine-2-carboxamide hydrochloride in Different Solvents
Introduction
This compound is a small molecule featuring a piperidine scaffold, a common motif in many biologically active compounds. As the hydrochloride salt of an N-substituted carboxamide, its physicochemical properties are pivotal for its journey through the drug development pipeline. Preliminary data suggests its potential utility as a local anesthetic, where it would function by blocking nerve conduction.[1] For any such candidate, a thorough understanding of its solubility and stability is not merely a regulatory requirement but a fundamental necessity for developing safe, effective, and reliable pharmaceutical formulations.
This technical guide, intended for researchers, formulation scientists, and drug development professionals, provides a comprehensive framework for evaluating the solubility and stability of this compound. It moves beyond simple data presentation to explain the causal scientific principles behind the experimental methodologies. By integrating theoretical considerations with detailed, field-proven protocols, this document serves as a practical roadmap for characterizing this and similar molecules.
Section 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate, bioavailability, and the feasibility of creating various dosage forms. This compound's structure—comprising a basic piperidine nitrogen, a polar amide group, and its formulation as a hydrochloride salt—dictates a complex interplay of factors that govern its behavior in different solvents.
Theoretical Considerations
-
Impact of the Hydrochloride Salt: The compound is supplied as a hydrochloride salt to significantly enhance its aqueous solubility. In solution, it dissociates, and the piperidine nitrogen becomes protonated, leading to strong ion-dipole interactions with polar solvents like water.
-
pH-Dependent Solubility: As the salt of a weak base, its aqueous solubility is highly dependent on pH. In acidic to neutral conditions (pH < pKa), the ionized form predominates, maximizing solubility. As the pH increases above the pKa of the piperidine nitrogen, the equilibrium shifts toward the less soluble free base, potentially leading to precipitation.[2] This relationship is critical for predicting its behavior in different physiological environments and for designing buffered formulations.
-
Solvent Polarity: The principle of "like dissolves like" is a useful guide. The compound is expected to be readily soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO).[1][3] Conversely, it is expected to have limited solubility in non-polar solvents such as hexanes or toluene.[1]
Experimental Determination of Solubility
A multi-tiered approach is recommended to characterize solubility, beginning with high-throughput kinetic assays in early discovery and progressing to definitive thermodynamic measurements for development candidates.[2][4]
The shake-flask method remains the gold standard for determining thermodynamic solubility, as it measures the equilibrium state between the dissolved and solid forms of the compound.[5][6]
Protocol:
-
Preparation: Add an excess amount of solid this compound to separate vials containing a series of relevant solvents and aqueous buffers (e.g., 0.1 N HCl, phosphate-buffered saline at pH 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C and/or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.
-
Phase Separation: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and clarify it by filtration (e.g., through a 0.22 µm PVDF filter) or centrifugation to remove all undissolved solids.[4]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Equilibrium Solubility Determination.
Illustrative Solubility Data
The following table summarizes the expected solubility profile of this compound based on its structure and the properties of similar amine hydrochloride salts. This data should be confirmed experimentally.
| Solvent / Medium | Temperature (°C) | Expected Solubility Classification | Expected Solubility (mg/mL) |
| Purified Water | 25 | Freely Soluble | > 100 |
| 0.1 N HCl (pH ~1.2) | 37 | Freely Soluble | > 100 |
| Phosphate Buffer (pH 6.8) | 37 | Soluble | 10 - 30 |
| Ethanol (95%) | 25 | Soluble | 10 - 30 |
| Methanol | 25 | Freely Soluble | > 100 |
| Dimethyl Sulfoxide (DMSO) | 25 | Freely Soluble | > 100 |
| Dichloromethane | 25 | Sparingly Soluble | 1 - 10 |
| n-Hexane | 25 | Practically Insoluble | < 0.1 |
Section 2: Stability Profile
Assessing the chemical stability of an API is crucial for defining its shelf-life, storage conditions, and identifying potential degradation products that could impact efficacy or safety. Forced degradation (stress testing) is an indispensable tool for this purpose, mandated by regulatory bodies like the ICH to establish the intrinsic stability of a molecule and validate the specificity of analytical methods.[7][8]
Potential Degradation Pathways
The chemical structure of this compound contains an amide linkage, which is the most probable site of degradation.
-
Hydrolytic Cleavage: The primary degradation pathway is expected to be the hydrolysis of the amide bond.[9] This reaction can be catalyzed by both acid and base, yielding N-methylpiperidine-2-carboxylic acid and methylamine as the degradation products. The rate of hydrolysis is typically pH-dependent and increases significantly at elevated temperatures.
-
Other Pathways: While less likely for this structure, oxidation and photolysis should also be investigated as part of a comprehensive stability assessment.[7]
Caption: Predicted Hydrolytic Degradation of the API.
Experimental Assessment: Forced Degradation Studies
A forced degradation study intentionally stresses the API to generate potential degradation products and to develop a stability-indicating analytical method capable of resolving the intact drug from all significant degradants.[7][9]
A robust reverse-phase HPLC (RP-HPLC) method is the cornerstone of any stability study.[10][11]
Protocol:
-
Column and Mobile Phase Screening: Screen various C18 columns with different mobile phase combinations (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., phosphate buffer, formic acid, triethylamine).
-
Gradient Optimization: Develop a gradient elution method to ensure separation of the polar degradation products (like the carboxylic acid) from the parent compound and any non-polar impurities.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation study (see below) to challenge the method. The primary goal is to achieve baseline resolution between the parent peak and all degradant peaks.
-
Method Validation: Validate the final method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[11] Specificity is proven by demonstrating that the parent peak is pure in all stressed samples, often using a photodiode array (PDA) detector for peak purity analysis.
This protocol outlines the conditions for stressing the API in solution.[8][12]
Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the following stress media:
-
0.1 N HCl (Acid Hydrolysis)
-
0.1 N NaOH (Base Hydrolysis)
-
3% Hydrogen Peroxide (Oxidation)
-
Purified Water (for thermal and photolytic controls)
-
-
Stress Conditions:
-
Hydrolysis & Thermal: Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-72 hours), alongside a control sample at room temperature.
-
Oxidation: Store the H₂O₂ solution at room temperature for a defined period.
-
Photostability: Expose the aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. Protect a control sample from light.
-
-
Time-Point Analysis: At appropriate intervals, withdraw aliquots. Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration and analyze using the validated stability-indicating HPLC method. Aim for 5-20% degradation to ensure that the primary degradation pathways are observed without overly complex secondary degradation.[13]
Caption: General Workflow for a Forced Degradation Study.
Illustrative Stability Data Summary
The following table presents the expected outcomes from a forced degradation study on this compound.
| Stress Condition | Severity | Expected Degradation (%) | Major Degradation Product(s) |
| 0.1 N HCl | 80 °C, 24h | 15-25% | N-methylpiperidine-2-carboxylic acid |
| 0.1 N NaOH | 60 °C, 8h | 20-30% | N-methylpiperidine-2-carboxylic acid |
| 3% H₂O₂ | RT, 24h | < 5% | Minor, unidentified polar degradants |
| Heat (in Water) | 80 °C, 72h | < 2% | Minimal hydrolysis |
| Light (ICH Q1B) | N/A | < 1% | No significant degradation |
Section 3: Practical Recommendations for Formulation and Handling
Based on the theoretical and experimental framework outlined, the following recommendations can be made for the handling and formulation of this compound:
-
Solvent Selection: For analytical and screening purposes, Purified Water, Methanol, or DMSO are excellent choices for preparing stock solutions.[3]
-
pH Control: To maintain both high solubility and optimal stability in aqueous formulations, a buffered system with a pH between 4.0 and 5.5 is recommended. This range is sufficiently acidic to keep the molecule fully ionized and soluble while minimizing the rate of acid- or base-catalyzed hydrolysis.
-
Storage: The solid hydrochloride salt is expected to be stable and should be stored in a well-sealed container at controlled room temperature, protected from excessive humidity. Aqueous solutions should be protected from pH extremes and stored at refrigerated temperatures (2-8 °C) to minimize long-term hydrolytic degradation. Based on the expected photostability, protection from light is a good practice but may not be critical.
Conclusion
This compound is a compound with a solubility and stability profile that is intrinsically linked to its structure as the hydrochloride salt of a weakly basic amide. It exhibits high solubility in acidic aqueous media and polar organic solvents, a critical attribute for formulation development. Its primary liability is the amide bond, which is susceptible to pH-dependent hydrolysis, particularly under harsh basic or acidic conditions. A systematic evaluation using the robust methodologies described herein—including equilibrium solubility studies and a comprehensive forced degradation protocol coupled with a validated stability-indicating HPLC method—is essential. The resulting data will provide the foundational knowledge required to guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, stable, and efficacious drug product.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Darweesh, I., & El-Gendy, A. (2018). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved from [Link]
-
Patel, R. M., & Shah, B. M. (2011). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Al-Gousous, J. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Pawar, P., & Solanki, R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]
-
Kromann, J. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
Jones, B., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]
-
Attimarad, M., et al. (2018). Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry. Retrieved from [Link]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. Retrieved from [Link]
-
ResearchGate. (2023). Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. Retrieved from [Link]
-
Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
AMSbiopharma. (2024). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmtech.com [pharmtech.com]
An In-depth Technical Guide to the Potential Therapeutic Applications of N-methylpiperidine-2-carboxamide hydrochloride
This guide provides a comprehensive technical overview of N-methylpiperidine-2-carboxamide hydrochloride, exploring its potential therapeutic applications from a drug development perspective. While direct preclinical and clinical data for this specific compound are not extensively available in peer-reviewed literature, its structural analogy to a class of well-established local anesthetics provides a strong foundation for hypothesizing its pharmacological profile and therapeutic utility. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel analgesic agents.
Introduction: The Significance of the Piperidine-2-Carboxamide Scaffold
This compound is a chemical entity featuring a piperidine ring, a foundational structure in medicinal chemistry. The piperidine moiety is a privileged scaffold, appearing in a wide array of pharmaceuticals due to its favorable physicochemical properties that can enhance drug-like characteristics such as metabolic stability and bioavailability.[1][2] Specifically, the N-alkylated piperidine-2-carboxamide core is the defining feature of several successful long-acting local anesthetics, including ropivacaine and levobupivacaine.[3][4]
Chemical and Physical Properties
This compound is a white to off-white crystalline powder that is soluble in water and polar organic solvents.[5] Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for formulation and use in biological assays.[5]
| Property | Value | Source |
| Molecular Formula | C7H15ClN2O | [5] |
| CAS Number | 1236263-43-6 | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in water, alcohol, and ester solvents | [5] |
Potential Therapeutic Application: Local and Regional Anesthesia
Based on its structural similarity to established amino-amide local anesthetics, the primary and most promising therapeutic application for this compound is in local and regional anesthesia.[5][6] These applications could range from minor surgical procedures to more extensive pain management strategies.
-
Infiltration Anesthesia: Direct injection into tissues to numb a specific area.
-
Peripheral Nerve Blocks: Administration near a specific nerve or nerve plexus to block sensation in a larger region of the body.[7]
-
Epidural and Intrathecal Anesthesia: Injection into the epidural or subarachnoid space to provide anesthesia for major surgeries.
The rationale for this hypothesis is grounded in the well-documented structure-activity relationships of piperidine-based anesthetics. The piperidine ring, linked to an aromatic moiety (in more complex analogues) via an amide bond, is a classic pharmacophore for local anesthetic activity.[8]
Proposed Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
Local anesthetics exert their effects by blocking the conduction of nerve impulses.[9] This is achieved through the inhibition of voltage-gated sodium channels (VGSCs) within the neuronal membrane.[10][11] The proposed mechanism for this compound would follow this established pathway:
-
Diffusion Across the Neuronal Membrane: In its uncharged, lipid-soluble form, the molecule penetrates the nerve cell membrane.
-
Re-equilibration and Binding: Once inside the axoplasm, an equilibrium is established, and the protonated, cationic form of the molecule binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[9]
-
Inhibition of Sodium Influx: This binding stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[12][13]
-
Conduction Blockade: The failure of the action potential to propagate along the nerve fiber results in a loss of sensation in the area innervated by the blocked nerve.
The differential blockade of various nerve fiber types (autonomic, sensory, and motor) is dependent on factors such as fiber size and firing frequency, with smaller, rapidly firing sensory fibers being more susceptible.[13]
Caption: A general, hypothetical synthetic workflow.
A patented method for a structurally related compound involves the hydrogenation of a picolinic acid derivative followed by catalytic reductive methylation. [14]
Proposed Preclinical Evaluation Workflow
A rigorous preclinical evaluation is necessary to determine the efficacy and safety profile of this compound as a local anesthetic. The following experimental workflow provides a comprehensive strategy.
Phase 1: In Vitro Characterization
-
Objective: To determine the intrinsic potency and mechanism of action at the molecular level.
-
Methodology:
-
Patch-Clamp Electrophysiology:
-
Cell Lines: Use cell lines expressing specific isoforms of voltage-gated sodium channels (e.g., Nav1.5, Nav1.7).
-
Protocol:
-
Culture cells to appropriate confluency.
-
Prepare solutions of this compound at various concentrations.
-
Perform whole-cell patch-clamp recordings to measure the inhibition of sodium currents.
-
Determine the IC50 (half-maximal inhibitory concentration) for each channel isoform.
-
Investigate use-dependent block by applying trains of depolarizing pulses.
-
-
-
Phase 2: Ex Vivo Assessment
-
Objective: To evaluate the compound's ability to block nerve conduction in isolated nerve tissue.
-
Methodology:
-
Isolated Sciatic Nerve Preparation (e.g., from rat or frog):
-
Protocol:
-
Dissect the sciatic nerve and mount it in a nerve bath chamber with stimulating and recording electrodes.
-
Record compound action potentials (CAPs) in response to supramaximal electrical stimulation.
-
Apply this compound at different concentrations to the nerve.
-
Measure the time to onset and the degree of CAP reduction to determine potency and time course of action.
-
-
-
Phase 3: In Vivo Efficacy and Safety Studies
-
Objective: To assess the anesthetic efficacy and systemic toxicity in animal models.
-
Methodology:
-
Rodent Sciatic Nerve Block Model:
-
Protocol:
-
Anesthetize the animal (e.g., rat) and inject the test compound near the sciatic nerve.
-
Assess sensory blockade using a hot plate or von Frey filament test at regular intervals.
-
Assess motor blockade by observing limb function.
-
Determine the duration of action.
-
-
-
Infiltration Anesthesia Model (e.g., guinea pig wheal block):
-
Protocol:
-
Inject the compound intradermally.
-
Test for anesthesia by probing the wheal with a sharp filament.
-
-
-
Acute Systemic Toxicity:
-
Protocol:
-
Administer escalating intravenous doses to rodents.
-
Observe for signs of central nervous system and cardiovascular toxicity.
-
Determine the maximum tolerated dose (MTD) and the dose that causes convulsions (CD50) and lethality (LD50).
-
-
-
Sources
- 1. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Levobupivacaine - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nerve Block Anesthesia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of nerve block by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Levobupivacaine | C18H28N2O | CID 92253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
Review of literature on N-methylpiperidine-2-carboxamide hydrochloride and its analogs
An In-Depth Technical Guide to N-methylpiperidine-2-carboxamide Hydrochloride and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of natural products and clinically approved drugs.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved water solubility and metabolic stability, while providing a three-dimensional framework for precise molecular interactions with biological targets.[1] Within this broad class, N-methylpiperidine-2-carboxamide and its derivatives represent a versatile and potent family of compounds with applications ranging from local anesthesia to novel treatments for infectious diseases.
This technical guide offers a comprehensive review of the literature on this compound and its analogs. We will delve into the synthetic strategies for accessing this core, explore the nuanced structure-activity relationships that govern its biological effects, and detail the experimental protocols necessary for its study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical series.
Synthetic Pathways and Methodologies
The synthesis of N-methylpiperidine-2-carboxamide analogs hinges on the construction of the substituted piperidine ring and the subsequent formation of the amide bond. Several robust strategies have been developed, often starting from commercially available pyridine derivatives.
Synthesis from Picolinic Acid Derivatives
A common and effective route involves the hydrogenation of a picolinic acid derivative. Picolinic acid provides the correct C2-carboxamide regiochemistry from the outset. This pathway typically involves two key transformations: amide bond formation followed by pyridine ring reduction and N-methylation.
A well-documented example is the synthesis of N-methyl piperidine-2-carboxylic acid-2,6-xylidide hydrochloride, a close analog used in local anesthetics.[2] The process begins with the amidation of picolinic acid with 2,6-dimethylaniline to form picolinic acid-2,6-xylidide. The core of the synthesis then proceeds via a two-step reductive sequence.
-
Step 1: Catalytic Hydrogenation: The pyridine ring of the xylidide intermediate is hydrogenated to the corresponding piperidine. This is typically performed in the presence of a platinum or palladium catalyst under a hydrogen atmosphere. The inclusion of hydrochloric acid (HCl) during this step directly yields the hydrochloride salt of the piperidine intermediate.[2] This choice is causal; performing the reduction in an acidic medium prevents catalyst poisoning by the nitrogen lone pair and facilitates the isolation of the product as a stable, crystalline salt.
-
Step 2: Reductive N-Methylation: The secondary amine of the piperidine ring is then methylated. A classic and efficient method is catalytic reductive methylation using formaldehyde as the carbon source and hydrogen/catalyst as the reducing agent.[2] Formaldehyde and the secondary amine reversibly form an iminium ion, which is then irreversibly reduced by the catalyst to yield the N-methylated tertiary amine.
Caption: General workflow for synthesis from a picolinic acid amide precursor.
Alternative Synthetic Approaches
While the hydrogenation of pyridines is a primary route, other methods for constructing the piperidine ring exist, including intramolecular cyclization reactions. For instance, a nitrile-containing precursor, 5-(benzyl(methyl)amino)pentanenitrile, can be induced to cyclize during a hydrogenation reaction, leading to the formation of N-methylpiperidinium chloride.[3] This demonstrates how reaction conditions can be tuned to favor intramolecular attack and ring formation.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[4] Its hydrochloride salt form enhances water solubility and stability, making it suitable for pharmaceutical formulations and use in aqueous biological assays.[4][5]
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClN₂O | [4] |
| Molecular Weight | 178.66 g/mol | [5] |
| Appearance | White to off-white crystal or crystalline powder | [4] |
| Solubility | Soluble in water, alcohol, and ester solvents | [4] |
| Melting Point | 200.2-203.0 °C (for 4-carboxamide isomer) | [5] |
Table 1: Physicochemical properties of N-methylpiperidine-carboxamide hydrochloride isomers.
Pharmacology and Mechanism of Action
Analogs of N-methylpiperidine-2-carboxamide have demonstrated significant biological activity across different therapeutic areas, primarily by interacting with ion channels or essential cellular machinery.
Local Anesthetic Activity
The most well-established use of this class of compounds is as local anesthetics.[4] Mepivacaine (N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide), a prominent analog, functions by blocking nerve conduction.[6]
Mechanism: Local anesthetics are membrane-stabilizing drugs that reversibly decrease the rate of depolarization and repolarization of excitable membranes. They achieve this by physically plugging the voltage-gated sodium channels in the nerve membrane. By binding to the channel in its open state from the intracellular side, they prevent the influx of sodium ions that is required for the generation and propagation of an action potential. The N-methylpiperidine core provides the necessary lipophilicity to cross the nerve sheath and cell membrane, while the protonated tertiary amine is the active species that binds within the channel.
Caption: Mechanism of local anesthetic action via sodium channel blockade.
Antimalarial Activity
Recent groundbreaking research has identified piperidine carboxamides as a potent new class of antimalarials.[7][8] These compounds exhibit powerful activity against blood-stage Plasmodium falciparum, including multidrug-resistant strains.[8]
Mechanism: Unlike traditional antimalarials, this series targets the parasite's ubiquitin-proteasome system.[7] Specifically, they act as species-selective, non-covalent inhibitors of the chymotrypsin-like activity of the P. falciparum 20S proteasome β5 subunit (Pf20Sβ5).[7] Cryo-electron microscopy has revealed that these inhibitors bind to a novel pocket distant from the catalytic threonine residue, which explains their high selectivity for the parasite proteasome over human isoforms.[7] By inhibiting the proteasome, the parasite is unable to degrade damaged or unfolded proteins, leading to an accumulation of toxic protein aggregates and cell death.
Structure-Activity Relationships (SAR)
The biological activity of N-methylpiperidine-2-carboxamide analogs is highly dependent on the nature and position of substituents on both the piperidine ring and the carboxamide moiety. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points governing the SAR of the scaffold.
-
Amide Substituent (R1): This is a critical determinant of the target profile. For local anesthetic activity, a substituted aromatic ring, such as the 2,6-dimethylphenyl group in Mepivacaine, is essential for potent sodium channel blockade.[6] For antimalarial activity, more complex moieties are tolerated and can enhance proteasome inhibition.[7]
-
Piperidine Ring Substituents (R2): Substitution on the piperidine ring itself can fine-tune the compound's properties. Adding hydrophobic groups can increase membrane permeability but may also increase off-target effects. Conversely, polar groups can improve solubility but may hinder passage across the blood-brain barrier or cell membranes.[9]
-
N-Methyl Group: The N-methyl group is often preferred over a simple N-H.[9] It increases the basicity (pKa) of the piperidine nitrogen, ensuring it is protonated at physiological pH, which is often required for target engagement (e.g., within an ion channel). It also blocks N-dealkylation, a common metabolic pathway, thus improving metabolic stability.
Experimental Protocols
To facilitate further research, this section provides validated, step-by-step methodologies for the synthesis of a key analog and for a representative biological assay.
Protocol: Synthesis of N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide Hydrochloride
This protocol is adapted from established methods for producing local anesthetic analogs.[2]
Objective: To synthesize a Mepivacaine analog via hydrogenation and reductive methylation.
Materials:
-
Piperidine-2-carboxylic acid-2,6-xylidide hydrochloride
-
Formaldehyde (37% solution)
-
Palladium on charcoal (Pd/C, 10%)
-
Ethanol
-
Acetone
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or equivalent
Procedure:
-
Vessel Preparation: Charge a high-pressure hydrogenation vessel with piperidine-2-carboxylic acid-2,6-xylidide hydrochloride (1 equivalent) and ethanol.
-
Catalyst Addition: Add 10% Pd/C catalyst (approx. 1-2% by weight of the substrate).
-
Formaldehyde Addition: Add formaldehyde solution (1.1 equivalents). The slight excess drives the reaction to completion.
-
Hydrogenation: Seal the vessel. Purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen to 3-5 atm.
-
Reaction: Heat the mixture to 40-50°C while stirring vigorously. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Causality Note: The elevated temperature and pressure increase the rate of the catalytic reduction of the intermediate iminium ion. Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface.
-
-
Work-up: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Crystallization: Reduce the volume of the ethanol filtrate by rotary evaporation. If needed, perform an azeotropic distillation to remove any remaining water. Cool the concentrated solution to 0°C to induce crystallization of the product.[2]
-
Isolation: Filter the crystallized product, wash the filter cake with cold acetone to remove soluble impurities, and dry under vacuum at 80-100°C.[2]
-
Validation: The final product should be a pure, crystalline solid. Confirm identity and purity using NMR, mass spectrometry, and melting point analysis (expected: 262-264°C).[2]
Protocol: In Vitro Pf20Sβ5 Proteasome Inhibition Assay
This protocol describes a method for assessing the inhibitory activity of analogs against the P. falciparum proteasome.
Objective: To determine the IC₅₀ value of a test compound against the chymotrypsin-like activity of the parasite proteasome.
Materials:
-
Purified P. falciparum 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, 0.01% Triton X-100, pH 7.5
-
Test compounds dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 100 nL of each dilution into the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Enzyme Preparation: Dilute the purified Pf20S proteasome in assay buffer to the desired final concentration (e.g., 1 nM).
-
Enzyme Addition: Add 5 µL of the diluted enzyme solution to each well containing the test compound. Add 5 µL of assay buffer without enzyme to the negative control wells.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Substrate Addition: Prepare the Suc-LLVY-AMC substrate in assay buffer to a final concentration of 10 µM. Initiate the reaction by adding 5 µL of the substrate solution to all wells.
-
Fluorescence Reading: Immediately transfer the plate to a fluorescence plate reader. Measure the increase in fluorescence every 60 seconds for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - [Rate_sample - Rate_neg_control] / [Rate_pos_control - Rate_neg_control]).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound and its analogs constitute a structurally simple but pharmacologically powerful class of molecules. Their proven success as local anesthetics and their exciting potential as next-generation antimalarials highlight the versatility of the piperidine scaffold. Future research will likely focus on expanding the therapeutic applications of this core structure. By leveraging detailed SAR insights and developing novel synthetic methodologies, it will be possible to design analogs with enhanced potency, improved selectivity, and optimized drug-like properties, opening new avenues for treating a wide range of human diseases.
References
-
ChemBK. (2024, April 9). This compound. Available at: [Link]
- Aktiebolag, A. B. B. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. Google Patents.
-
MySkinRecipes. N-Methylpiperidine-4-carboxamide hydrochloride. Available at: [Link]
-
de Vlaming, R., et al. (2018). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;chloride. Available at: [Link]
-
Cui, H., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]
-
Hameed, A., et al. (2022). Improved Synthesis of N-methylcadaverine. Molbank. Available at: [Link]
-
ResearchGate. (2022). Synthesis of N-methylpiperidine hydrochloride (2·HCl). Available at: [Link]
-
American Elements. 2-methylpiperidine-2-carboxamide hydrochloride. Available at: [Link]
-
Kuran, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. N-Methylpiperidine-4-carboxamide hydrochloride [myskinrecipes.com]
- 6. N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide chloride | C15H22ClN2O- | CID 45114128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of N-methylpiperidine-2-carboxamide hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylpiperidine-2-carboxamide hydrochloride is a piperidine derivative with established utility as a local anesthetic.[1] While its primary characterized biological activity is the blockade of nerve conduction, the piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, featured in compounds with a diverse range of therapeutic applications. This guide provides a comprehensive overview of the known biological activity and mechanism of action of this compound. Furthermore, it serves as a forward-looking technical roadmap for researchers, proposing a structured approach to explore the broader therapeutic potential of this compound based on the well-documented activities of structurally related piperidine derivatives. Detailed experimental protocols and hypothesized mechanisms of action are presented to facilitate further investigation into its potential as an anticancer, antimalarial, or neurological agent.
Introduction: The Piperidine Scaffold and this compound
The piperidine ring is a ubiquitous heterocyclic motif in a vast number of pharmaceuticals and natural alkaloids, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging a wide array of biological targets.[2] Its conformational flexibility and the basicity of the nitrogen atom allow for precise three-dimensional arrangements of substituents, enabling high-affinity interactions with enzymes and receptors. This compound, a specific derivative of this class, is a white to off-white crystalline powder soluble in water and alcohol.[1] Its hydrochloride salt form enhances solubility and stability, making it suitable for use in aqueous biological assays.[3]
Chemical Structure:
-
Molecular Formula: C₇H₁₅ClN₂O[1]
-
Structure: this compound
While its documented application is in local anesthesia, the structural alerts within this compound—namely the piperidine core and the carboxamide linker—suggest a much broader pharmacological potential. This guide will first detail its established role as a local anesthetic and then pivot to a comprehensive exploration of its untapped therapeutic possibilities.
Established Biological Activity: Local Anesthesia
The primary and well-documented biological activity of this compound is local anesthesia, achieved by blocking nerve conduction.[1] This positions it within a class of drugs that reversibly prevent the transmission of nerve impulses in the vicinity of their application, without affecting consciousness.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Local anesthetics exert their effects by interacting with voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[4][5][6][7] These channels are crucial for the propagation of action potentials along nerve fibers. The mechanism can be dissected into the following key steps:
-
Membrane Permeation: The un-ionized, lipophilic form of the N-methylpiperidine-2-carboxamide molecule crosses the lipid-rich neuronal membrane to enter the axoplasm.[4]
-
Re-equilibration: Once inside the neuron, an equilibrium is established between the un-ionized and the protonated, ionized form of the molecule.
-
Channel Binding: The positively charged, ionized form of the molecule binds to a specific receptor site within the pore of the voltage-gated sodium channel.[4] This binding is state-dependent, showing higher affinity for channels in the open or inactivated states than in the resting state.
-
Inhibition of Sodium Influx: This binding physically and electrochemically obstructs the channel, preventing the influx of sodium ions that is necessary for membrane depolarization.[5][7]
-
Blockade of Nerve Conduction: By preventing depolarization, the generation and propagation of the action potential are halted, resulting in a loss of sensation in the innervated area.[7]
The following diagram illustrates this proposed mechanism of action.
Caption: Mechanism of local anesthesia by N-methylpiperidine-2-carboxamide (NMPC).
A Research Roadmap: Exploring the Broader Biological Activity
The true potential of this compound likely extends beyond local anesthesia. The piperidine carboxamide scaffold is a recurring motif in compounds targeting a range of diseases. This section outlines a comprehensive, multi-pronged research program to elucidate the broader biological activities of this compound.
Proposed Therapeutic Areas and Mechanistic Hypotheses
Based on extensive literature precedent for related piperidine derivatives, the following therapeutic areas are proposed for investigation:
-
Oncology: Piperidine carboxamides have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK) and as inducers of a senescence-like phenotype in melanoma cells.[8][9] A novel series of N-pyridazin-3-piperidine derivatives has also been shown to activate p53, a critical tumor suppressor.
-
Hypothesized Mechanism: this compound may function as a kinase inhibitor (e.g., ALK) or modulate key signaling pathways involved in cell cycle control and apoptosis, such as the p53 pathway.
-
-
Infectious Diseases (Malaria): A potent class of piperidine carboxamides has been shown to exhibit antimalarial activity by selectively inhibiting the Plasmodium falciparum proteasome.
-
Hypothesized Mechanism: The compound may act as a non-covalent inhibitor of the parasitic proteasome, leading to the accumulation of unfolded proteins and subsequent parasite death.
-
-
Neurological Disorders & Pain: The piperidine scaffold is common in neuroactive drugs.[3] Piperidine carboxamides have been developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, a key target for pain management.[10] Additionally, other piperidine derivatives have been investigated as cholinesterase inhibitors for the treatment of Alzheimer's disease.[11][12]
-
Hypothesized Mechanism: The compound could act as a TRPV1 antagonist, modulating pain signaling pathways, or as an inhibitor of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain.
-
The following diagram illustrates the proposed workflow for investigating these potential activities.
Caption: Proposed experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to assess the proposed biological activities.
3.2.1. In Vitro Oncology Assays
-
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Plate human cancer cell lines (e.g., H2228 for ALK-positive lung cancer, A375 for melanoma, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the wells and incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration).
-
-
p53 Activation Assay (Western Blot)
-
Treatment: Treat MCF-7 cells (which have wild-type p53) with the test compound at its IC₅₀ concentration for 24 hours.
-
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA, then probe with primary antibodies against p53, p21 (a p53 target gene), and a loading control (e.g., GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative increase in p53 and p21 expression compared to the control.
-
3.2.2. In Vitro Antimalarial Assay
-
SYBR Green I-based Parasite Proliferation Assay
-
Parasite Culture: Culture chloroquine-sensitive (3D7) and resistant (Dd2) strains of Plasmodium falciparum in human erythrocytes in complete RPMI-1640 medium.
-
Assay Setup: In a 96-well plate, add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to wells containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Freeze the plate to lyse the erythrocytes. Thaw and add SYBR Green I lysis buffer. Incubate in the dark for 1 hour.
-
Data Acquisition: Read the fluorescence (excitation: 485 nm, emission: 530 nm) using a fluorescence plate reader.
-
Analysis: Calculate IC₅₀ values from dose-response curves.
-
3.2.3. In Vitro Neurological and Pain Assays
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in phosphate buffer.
-
Assay Protocol: In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations. Then add the AChE enzyme and incubate for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate.
-
Data Acquisition: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition. Calculate the IC₅₀ value.
-
-
TRPV1 Antagonism Assay (Calcium Imaging)
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV1.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Incubate the cells with various concentrations of this compound.
-
Agonist Stimulation: Add a known TRPV1 agonist, such as capsaicin, to stimulate the channel.
-
Data Acquisition: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Analysis: Determine the inhibitory effect of the compound on the capsaicin-induced calcium influx and calculate the IC₅₀.
-
Data Presentation and Interpretation
All quantitative data from the in vitro assays should be summarized in tables for clear comparison of potency and selectivity.
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Assay Type | Cell Line / Target | Endpoint | Result (IC₅₀ / EC₅₀) | Positive Control |
| Oncology | ||||
| Cell Viability | H2228 (Lung) | IC₅₀ | To be determined | Ceritinib |
| Cell Viability | A375 (Melanoma) | IC₅₀ | To be determined | Doxorubicin |
| p53 Activation | MCF-7 (Breast) | EC₅₀ | To be determined | Nutlin-3a |
| Antimalarial | ||||
| Parasite Proliferation | P. falciparum 3D7 | IC₅₀ | To be determined | Chloroquine |
| Parasite Proliferation | P. falciparum Dd2 | IC₅₀ | To be determined | Artemisinin |
| Neurology/Pain | ||||
| Enzyme Inhibition | Human AChE | IC₅₀ | To be determined | Donepezil |
| Receptor Antagonism | Human TRPV1 | IC₅₀ | To be determined | Capsazepine |
Conclusion and Future Directions
This compound is a compound with a defined role as a local anesthetic, acting through the well-understood mechanism of voltage-gated sodium channel blockade.[1][4] However, its chemical structure, featuring the versatile piperidine carboxamide scaffold, strongly suggests that its biological activities are not limited to this single application. The true scientific value of this compound may lie in its potential as a lead for developing novel therapeutics in oncology, infectious diseases, and neurology.
This guide provides a comprehensive, actionable framework for the systematic evaluation of these underexplored activities. By employing the detailed protocols for in vitro screening and mechanism of action studies, researchers can efficiently probe the broader pharmacological profile of this compound. Positive findings from this research program would warrant progression to in vivo efficacy studies and subsequent lead optimization campaigns, potentially unlocking new therapeutic avenues for this intriguing molecule.
References
-
This compound - ChemBK. (2024, April 9). Retrieved from [Link]
-
3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. (2025, August 5). Retrieved from [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Retrieved from [Link]
-
Discovery of piperidine carboxamide TRPV1 antagonists. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central. Retrieved from [Link]
-
N-Methylpiperidine-4-carboxamide hydrochloride. MySkinRecipes. Retrieved from [Link]
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025, July 2). PubMed Central. Retrieved from [Link]
-
Basic pharmacology of local anaesthetics. PubMed Central. Retrieved from [Link]
-
Topical, Local, and Regional Anesthesia and Anesthetics. (2025, February 21). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
N-Methylpiperidine-4-carboxamide hydrochloride - ChemBK. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
Synthesis and biological activities of local anesthetics. PubMed Central. Retrieved from [Link]
-
Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Retrieved from [Link]
-
Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023, September 8). Retrieved from [Link]
-
Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease | Request PDF. ResearchGate. Retrieved from [Link]
-
The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. (2024, March 11). PubMed Central. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methylpiperidine-4-carboxamide hydrochloride [myskinrecipes.com]
- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In-Vitro Evaluation of N-methylpiperidine-2-carboxamide hydrochloride's Anticancer Properties
Executive Summary
The piperidine scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including potent anticancer effects.[1][2] This guide focuses on a specific derivative, N-methylpiperidine-2-carboxamide hydrochloride, a compound whose potential in oncology remains largely unexplored. We present a comprehensive, technically-grounded framework for the systematic in-vitro evaluation of its anticancer properties. This document is not a review of existing data but a forward-looking roadmap for investigation. It provides researchers with the rationale, detailed experimental protocols, and data interpretation strategies necessary to profile the compound's efficacy and elucidate its mechanism of action against cancer cells. The methodologies outlined herein are designed to be self-validating through rigorous controls, ensuring the generation of trustworthy and reproducible data.
Introduction: The Rationale for Investigation
The relentless pursuit of novel anticancer therapeutics often leads researchers to explore the untapped potential of known chemical scaffolds. The piperidine ring, a saturated heterocycle, is a cornerstone of many FDA-approved drugs and is frequently associated with significant anticancer activity.[3][4] Derivatives of piperidine have been shown to induce apoptosis, arrest the cell cycle, and inhibit key oncogenic signaling pathways across a multitude of cancer types.[5][6]
This compound, while known in other chemical contexts[7], has not been systematically evaluated as an anticancer agent. Its structure, featuring the core piperidine moiety, provides a strong rationale for its investigation. This guide outlines a logical, tiered experimental workflow designed to comprehensively assess its potential, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.
Proposed Experimental Framework for Anticancer Profiling
A successful in-vitro evaluation hinges on a multi-faceted approach that assesses not only a compound's ability to kill cancer cells but also the underlying biological mechanisms. The following workflow provides a robust pathway for the characterization of this compound.
Tier 1: Primary Cytotoxicity Screening
The initial and most critical step is to determine whether this compound exhibits cytotoxic or cytostatic effects on cancer cells.[8] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell proliferation by 50%.[8]
Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, serving as an indicator of cell viability.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[9]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the drug-containing medium.
-
Causality: A wide concentration range is crucial for accurately determining the IC50 value.
-
Controls: Include "untreated" wells (cells with medium only) and "vehicle control" wells (cells with the highest concentration of the solvent used) to ensure the solvent itself is not toxic. A positive control (e.g., Doxorubicin) should also be included.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity
Quantitative data from cytotoxicity screens should be summarized in a clear, tabular format.
| Cell Line | Tissue of Origin | IC50 (µM) of N-methylpiperidine-2-carboxamide HCl | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |
| A549 | Lung Carcinoma | Experimental Value**Reference Value | |
| HCT-116 | Colorectal Carcinoma | Experimental Value | Reference Value |
| HaCaT | Normal Keratinocyte | Experimental Value | Reference Value |
-
Trustworthiness: Including a non-cancerous cell line (e.g., HaCaT keratinocytes) is critical for assessing the compound's selectivity. A favorable therapeutic window is indicated by a significantly higher IC50 value in normal cells compared to cancer cells.[9]
Tier 2: Mechanistic Elucidation
If the primary screen reveals significant cytotoxicity, the subsequent phase focuses on understanding the mechanism of cell death. Key anticancer mechanisms include the induction of apoptosis, disruption of the cell cycle, and inhibition of metastasis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for eliminating damaged or cancerous cells.[10] A hallmark of many effective anticancer agents is their ability to trigger this pathway.[11]
Methodology: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Cell Cycle Perturbation
Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating.[14]
Methodology: Propidium Iodide Staining for DNA Content
Flow cytometry with PI staining allows for the quantification of DNA content within a cell population, thereby revealing the distribution of cells across the different phases of the cell cycle.[15]
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 4.1, steps 1-2).
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Causality: Ethanol fixation permeabilizes the cell membrane, allowing the PI stain to enter and bind to the nuclear DNA.
-
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Causality: RNase A is essential to degrade cellular RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[16]
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Inhibition of Metastatic Potential
A crucial aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues.[17] The Transwell invasion assay is a widely used method to assess this capability in vitro.[18][19]
Methodology: Transwell Invasion Assay
This assay uses a chamber insert with a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel), which mimics the basement membrane that cancer cells must degrade during invasion.[19]
-
Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (typically with an 8 µm pore size) according to the manufacturer's protocol.
-
Cell Preparation: Culture cancer cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Assay Setup:
-
Lower Chamber: Add a complete culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of a 24-well plate.[18]
-
Upper Chamber: Seed the serum-starved cells (e.g., 5 x 10⁴ cells) in a serum-free medium containing the desired concentration of this compound into the upper Transwell insert.
-
-
Incubation: Incubate the plate for 24-48 hours, allowing invasive cells to migrate through the Matrigel and membrane toward the chemoattractant.
-
Quantification:
-
Remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have invaded the bottom surface of the membrane with methanol.
-
Stain the fixed cells with a stain such as Crystal Violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope in several representative fields.
-
-
Analysis: Compare the number of invading cells in the treated groups to the untreated control group.
Hypothetical Mechanism of Action: Modulating Apoptotic Pathways
Based on extensive literature on piperidine derivatives, a plausible mechanism of action for this compound is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[3][5] This pathway is often regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[5]
A favorable shift in the Bax:Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of an executioner caspase cascade (e.g., caspase-3), culminating in cell death.[5] This hypothesis can be tested using Western blot analysis to measure the protein expression levels of Bax, Bcl-2, cleaved Caspase-9, and cleaved Caspase-3 following compound treatment.
Conclusion and Future Directions
This guide provides a robust, multi-tiered framework for the initial in-vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, impact on apoptosis and the cell cycle, and its potential to inhibit invasion, researchers can build a comprehensive profile of the compound's activity. Positive and selective results from this workflow would provide a strong foundation for subsequent investigations, including advanced mechanistic studies (e.g., analysis of the PI3K/Akt or MAPK signaling pathways[5]), combination studies with existing chemotherapeutics, and eventual progression to in-vivo animal models to assess efficacy and toxicity in a whole-organism context.
References
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie.
- In vitro Cell Migration and Invasion Assays. (n.d.). National Institutes of Health.
- The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure- Activity Relationship of Piperidine-Morpholine Compounds. (n.d.). Benchchem.
- Seven Assays to Detect Apoptosis. (n.d.). Cell Signaling Technology.
- Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health.
- Transwell In Vitro Cell Migration and Invasion Assays. (2023). PubMed.
- Apoptosis Assays. (n.d.). Sigma-Aldrich.
- Cell Cycle Tutorial Contents. (n.d.).
- Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. (n.d.). Oxford Academic.
- The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate.
- Cell Cycle Protocols. (n.d.). BD Biosciences.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Scilit.
- Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate.
- In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.).
- Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. (2012). National Institutes of Health.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
- In vitro Cell Migration and Invasion Assays. (2013). JoVE.
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
- This compound. (2024). ChemBK.
- Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. (n.d.). Benchchem.
- Apoptosis Assays | Life Science Research. (n.d.). Merck.
- Choosing an Apoptosis Detection Assay. (2021). Biocompare.
- Cell Migration & Invasion Assays. (n.d.). Sigma-Aldrich.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.
- Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. (n.d.). PubMed.
- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. (n.d.). Google Patents.
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). National Institutes of Health.
- Improved Synthesis of N-Methylcadaverine. (n.d.). MDPI.
-
Synthesis of N-methylpiperidine hydrochloride (2·HCl)[5]. The proposed... (n.d.). ResearchGate. Retrieved from
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.
- Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. (2025). ResearchGate.
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). National Institutes of Health.
- 53941-92-7 | N-Methylpiperidine-2-carboxamide. (n.d.). ChemScene.
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (n.d.). MDPI.
- Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (n.d.). National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. academic.oup.com [academic.oup.com]
- 18. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral effects of N-methylpiperidine derivatives against neurotropic alphaviruses.
An In-Depth Technical Guide:
Antiviral Effects of N-methylpiperidine Derivatives Against Neurotropic Alphaviruses
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotropic alphaviruses, such as Eastern, Western, and Venezuelan Equine Encephalitis viruses (EEEV, WEEV, VEEV), represent a significant public health threat due to their potential to cause severe and often fatal encephalitis.[1] Currently, there are no FDA-approved antiviral therapies, leaving treatment options limited to supportive care.[2][3] This guide provides a detailed examination of the rationale, discovery, and validation of N-methylpiperidine derivatives as a promising class of antiviral agents against these pathogens. We will explore the alphavirus replication cycle to identify key therapeutic targets, delve into the medicinal chemistry of the piperidine scaffold, and present a comprehensive workflow for the experimental validation of these compounds. This includes detailed, step-by-step protocols for chemical synthesis, in vitro antiviral and cytotoxicity assays, mechanism of action studies, and in vivo evaluation using established mouse models of alphaviral encephalitis.[4][5] By synthesizing field-proven insights with technical accuracy, this document serves as a resource for researchers dedicated to developing effective medical countermeasures against neurotropic alphaviruses.
Section 1: The Threat of Neurotropic Alphaviruses
Introduction to Alphaviruses
Alphaviruses are a genus of positive-sense, single-stranded RNA viruses belonging to the Togaviridae family, with most clinically significant members being transmitted by mosquitoes.[6] They are broadly classified into two groups based on their geographical distribution and the primary symptoms they cause: "Old World" alphaviruses (e.g., Chikungunya, Sindbis, and Ross River viruses) which typically cause fever, rash, and debilitating arthralgia, and "New World" alphaviruses (e.g., EEEV, VEEV, and WEEV), which are primarily associated with severe neurological disease.[6][7]
Clinically Significant Neurotropic Alphaviruses
The New World alphaviruses are the principal agents of viral encephalitis in the Americas.[1]
-
Eastern Equine Encephalitis Virus (EEEV): Associated with a high mortality rate (30-50%) in humans, particularly affecting children and the elderly.[8]
-
Venezuelan Equine Encephalitis Virus (VEEV): Can cause large outbreaks and significant neurological disease, with a mortality rate generally under 1%.[8]
-
Western Equine Encephalitis Virus (WEEV): Another causative agent of encephalomyelitis with varying rates of mortality.[9]
For research purposes, neuroadapted strains of Sindbis virus (SINV or NSV) are often used as valuable and well-characterized models to study alphavirus-induced encephalomyelitis in mice under lower biosafety conditions.[6][9]
Pathogenesis of Alphavirus Encephalitis
In severe cases, infection progresses rapidly as the virus invades the central nervous system (CNS).[1] The virus can enter the CNS through various mechanisms, including axonal transport, leading to direct infection of neurons.[6] This neuronal infection triggers a cascade of events including profound inflammation, neuronal cell death, and demyelination, which collectively contribute to the severe neurological symptoms and long-term sequelae observed in survivors.[9][10] These sequelae can include seizures, paralysis, and permanent intellectual disability.[1]
The Unmet Medical Need
The lack of specific, FDA-approved antiviral treatments for alphavirus infections underscores a critical gap in our pandemic preparedness and biodefense capabilities.[2][3] The potential for these viruses to be used as biological weapons further heightens the urgency for developing effective medical countermeasures.[3] Current treatment is limited to supportive care, highlighting the pressing need for novel, targeted antiviral drugs.[11]
Section 2: The Alphavirus Replication Cycle: A Map of Therapeutic Targets
A detailed understanding of the viral replication cycle is essential for the rational design of direct-acting antiviral drugs.[2] The cycle involves viral entry, translation of viral proteins, RNA replication, and assembly and budding of new virions. Each step presents potential targets for therapeutic intervention.
Overview of the Replication Pathway
The alphavirus genome is a positive-sense RNA molecule that, upon entering the host cell cytoplasm, is immediately translated to produce a large polyprotein.[12] This polyprotein is cleaved by the viral nsP2 protease into four non-structural proteins (nsP1-nsP4), which form the replication complex.[2] This complex synthesizes a negative-sense RNA intermediate, which then serves as a template for producing more positive-sense genomic RNA and a subgenomic RNA that encodes the structural proteins.
Non-Structural Proteins (nsPs) as Prime Targets
The viral non-structural proteins are essential for replication and represent the most attractive targets for drug development.[13]
-
nsP1: Possesses methyltransferase and guanylyltransferase activities, crucial for capping the 5' end of viral RNAs. This capping is vital for RNA stability and efficient translation.[13][14]
-
nsP2: A multifunctional protein with protease activity that processes the non-structural polyprotein, and additional helicase and RNA triphosphatase activities. Its protease function is absolutely essential for replication.[13]
-
nsP4: The RNA-dependent RNA polymerase (RdRp), which is the core enzyme responsible for synthesizing new viral RNA.[14]
Structural Proteins as Targets
While nsPs are primary targets, structural proteins also offer opportunities for intervention.
-
Capsid Protein: The capsid protein encapsidates the viral genome. Small molecules that bind to a conserved hydrophobic pocket in the capsid protein can interfere with nucleocapsid assembly.[15]
-
Envelope Glycoproteins (E1/E2): These proteins on the virion surface mediate attachment to host cells and entry via endocytosis.[2] Inhibiting their function can block the infection at the very first step.
Section 3: Piperidine Scaffolds in Antiviral Drug Discovery
The Piperidine Moiety: A Privileged Scaffold
The piperidine ring is a ubiquitous structural motif in medicinal chemistry and is found in numerous approved drugs. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal scaffold for designing molecules that can fit into specific binding pockets of biological targets.
Rationale for Targeting Alphaviruses with N-methylpiperidine Derivatives
The development of small molecule inhibitors containing a piperidine core has shown promise against a range of viruses, including influenza and coronaviruses.[16][17] Their synthetic tractability allows for the creation of diverse chemical libraries to probe structure-activity relationships (SAR). The specific focus on N-methylpiperidine derivatives is driven by the hypothesis that this group can be optimized to enhance binding affinity, selectivity, and pharmacokinetic properties for specific alphavirus protein targets.
Case Study: A Novel Class of Indole-Piperidine Carboxamide Inhibitors
A significant advancement in this area was the discovery of a class of compounds, based on a piperidine-4-carboxamide scaffold, with potent activity against neurotropic alphaviruses.[4][5]
-
Lead Discovery and Optimization: A lead compound was identified through high-throughput screening, which possessed modest potency against WEEV.[5] Subsequent SAR studies involved modifying various parts of the molecule. A key optimization was the bioisosteric replacement of a thieno[3,2-b]pyrrole core with an indole ring. This change significantly improved metabolic stability without sacrificing antiviral activity.[4]
-
Enantiospecific Activity: A crucial finding was the discovery of striking enantiospecific activity when a chiral center was introduced. For the indole analogue 9h (CCG-203926), one enantiomer was highly active while the other was essentially inactive. This provides strong evidence that the compound interacts with a specific, chiral macromolecular target, such as an enzyme binding pocket, rather than acting through a non-specific mechanism.[4][5]
Section 4: Experimental Validation Workflow
A rigorous, multi-step process is required to validate the antiviral potential of new chemical entities. This workflow proceeds from chemical synthesis through in vitro characterization to in vivo efficacy studies.
General Synthesis of N-methylpiperidine Derivatives
The synthesis of piperidine derivatives can be achieved through various established methods. One common and versatile approach is the Ugi four-component reaction (Ugi-4CR), which allows for the rapid generation of a diverse library of 1,4,4-trisubstituted piperidines in a single step.[17] This method combines an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid.
In Vitro Antiviral Efficacy Assessment
Initial screening of compounds is performed in cell culture to determine their ability to inhibit viral replication and to assess their cytotoxicity.
-
Principle: Many alphaviruses are highly cytolytic, causing visible cell death (CPE) in culture.[5] An effective antiviral compound will protect the cells from virus-induced death.
-
Methodology:
-
Seed neuronal cells (e.g., Neuro-2a) or other susceptible cells (e.g., Vero) in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Pre-treat the cells with the compound dilutions for 1-2 hours.
-
Infect the cells with a neurotropic alphavirus (e.g., WEEV or NSV) at a pre-determined multiplicity of infection (MOI).
-
Incubate for 24-48 hours, until significant CPE is observed in the virus-only control wells.
-
Assess cell viability using a colorimetric assay such as MTT or CellTiter-Glo.
-
Calculate the 50% effective concentration (EC₅₀) – the compound concentration that provides 50% protection from CPE.
-
In parallel, run a cytotoxicity assay on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀ gives the Selectivity Index (SI), a measure of the compound's therapeutic window.
-
-
Principle: This assay directly quantifies the amount of infectious virus produced by infected cells in the presence of the compound.
-
Methodology:
-
Seed cells in 6-well or 12-well plates and infect with the alphavirus as described above, in the presence of various concentrations of the test compound.
-
After an incubation period (e.g., 18-24 hours), harvest the supernatant from the infected cells.
-
Perform serial dilutions of the supernatant and use these dilutions to infect fresh monolayers of susceptible cells (e.g., Vero cells).
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubate for 2-3 days until plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer (in Plaque Forming Units per mL, PFU/mL) for each compound concentration and determine the concentration that reduces the viral titer by 90% (IC₉₀) or 99% (IC₉₉).[8]
-
-
Principle: This assay specifically measures the inhibition of viral RNA replication, independent of virus entry and budding. It uses a modified viral genome where the structural protein genes are replaced with a reporter gene, like luciferase.[5]
-
Methodology:
-
Synthesize replicon RNA in vitro from a DNA template.
-
Electroporate the replicon RNA into host cells.
-
Immediately plate the cells into 96-well plates containing serial dilutions of the test compounds.
-
Incubate for a defined period (e.g., 8-12 hours) to allow for RNA replication and reporter protein expression.
-
Lyse the cells and measure the reporter activity (e.g., luminescence for luciferase).
-
Calculate the 50% inhibitory concentration (IC₅₀) for RNA replication.
-
Determining the Mechanism of Action (MoA)
-
Principle: By adding the compound at different time points relative to infection, it is possible to determine which stage of the viral lifecycle is inhibited.[12][18]
-
Methodology:
-
Seed cells in multi-well plates.
-
Synchronize infection by pre-chilling the plates and allowing the virus to adsorb at 4°C for 1 hour.
-
Wash the cells and add warm medium to start the infection (time zero).
-
Add the test compound at a fixed, effective concentration at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h).
-
Include control compounds with known mechanisms (e.g., an entry inhibitor, a replication inhibitor).
-
Harvest cell lysates or supernatant at a late time point (e.g., 12-18 hours) and quantify viral RNA (qRT-PCR) or infectious virus (plaque assay).
-
Plot the level of inhibition versus the time of addition. If a compound loses its effectiveness only when added after the first few hours, it likely targets a late stage like replication or assembly. If it is only effective when present during the initial hours, it likely targets entry or early translation.[12]
-
In Vivo Efficacy in a Mouse Model of Viral Encephalitis
Promising compounds must be tested in an animal model to assess their real-world therapeutic potential.
-
Principle: This model mimics key aspects of human alphaviral encephalitis, including hind limb paralysis and mortality, providing a robust system to test therapeutic efficacy.[5]
-
Methodology:
-
Animal Model: Use weanling mice (e.g., 3-4 weeks old C57BL/6).
-
Infection: Anesthetize mice and perform a direct intracerebral injection of a lethal dose of NSV.
-
Treatment: Administer the test compound (e.g., indole analogue 9h) and a vehicle control via a relevant route (e.g., intraperitoneal injection). The dosing regimen should be based on prior pharmacokinetic studies. A typical regimen might start shortly after infection and continue once or twice daily for 7-10 days.[4]
-
Negative Control: Include a group treated with an inactive enantiomer or a structurally similar but inactive analogue to confirm that the therapeutic effect is specific to the active compound.[5]
-
Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, hind limb paralysis) and survival over a period of 21 days.
-
Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include clinical scores, weight change, and viral load in the brain and other tissues at specific time points, as determined by plaque assay or qRT-PCR.
-
Section 5: Data Analysis and Interpretation
Quantitative Data Summary
Summarizing in vitro data in a structured table is crucial for comparing the potency, toxicity, and physicochemical properties of different analogues.
Table 1: In Vitro Antiviral Activity and Properties of Piperidine Derivatives
| Compound | WEEV Replicon IC₅₀ (µM)[5] | Cell Viability CC₅₀ (µM)[5] | Selectivity Index (SI) | cLogP[5] | Microsomal Half-life (min)[5] |
|---|---|---|---|---|---|
| Lead 1 | 12.0 | > 50 | > 4.2 | 4.8 | ND |
| Indole 9b | 4.0 | > 50 | > 12.5 | 5.3 | 23 |
| Active (9h) | 1.1 | 38 | 34.5 | 5.3 | 22 |
| Inactive (9g) | > 50 | > 50 | -- | 5.3 | 29 |
| Ribavirin | 16.0 | > 100 | > 6.3 | -1.1 | ND |
ND: Not Determined
Correlating In Vitro and In Vivo Data
A successful drug candidate must demonstrate a clear correlation between its activity in cell culture and its efficacy in an animal model. In the case study of the indole-piperidine derivatives, the enantiomer (9h) that was potent in the in vitro replicon and CPE assays also significantly improved survival in the NSV mouse model.[4][5] Conversely, the inactive enantiomer (9g) showed no protective effect in vivo.[5] This strong correlation validates the in vitro screening approach and confirms that the observed in vivo efficacy is due to the compound's specific antiviral activity.
Section 6: Future Directions and Conclusion
Optimizing Lead Compounds
The journey from a promising lead compound to an approved drug is long. Future work will focus on medicinal chemistry efforts to further optimize the indole-piperidine scaffold. The goals are to enhance antiviral potency, broaden the spectrum of activity against other alphaviruses like EEEV and VEEV, improve the safety profile (increase the SI), and refine pharmacokinetic properties (e.g., oral bioavailability, CNS penetration) to make it a viable clinical candidate.
Exploring Broader-Spectrum Activity
Given that different alphaviruses share conserved enzymatic machinery, there is a strong potential for developing broad-spectrum inhibitors. Compounds that target highly conserved sites within proteins like the nsP2 protease or nsP4 polymerase are more likely to be effective against multiple members of the alphavirus genus.
Conclusion
The development of N-methylpiperidine derivatives represents a substantial advancement in the search for novel therapeutics against virulent neurotropic alphaviruses. The discovery of potent, metabolically stable compounds with enantiospecific activity and proven in vivo efficacy provides a solid foundation for further preclinical development.[4] This class of inhibitors, by targeting essential viral replication processes, holds significant promise as a potential medical countermeasure to mitigate the severe threat posed by these dangerous pathogens.
References
- Title: Novel Computational Pipeline to Identify Target Sites for Broad Spectrum Antiviral Drugs. Source: bioRxiv.
- Title: A compendium of small molecule direct-acting and host-targeting inhibitors as therapies against alphaviruses. Source: PubMed Central.
- Title: Neuropathogenesis of Old World Alphaviruses: Considerations for the Development of Medical Countermeasures. Source: PubMed Central.
- Title: Neurotropic virus infections as the cause of immediate and delayed neuropathology. Source: PubMed Central.
- Title: Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Source: PubMed.
- Title: Nonstructural Proteins of Alphavirus—Potential Targets for Drug Development. Source: MDPI.
- Title: Neurotropic alphaviruses can propagate without capsid. Source: PubMed Central.
- Title: Neuropathogenesis of Encephalitic Alphaviruses in Non-Human Primate and Mouse Models of Infection. Source: MDPI.
- Title: Neurological sequelae induced by alphavirus infection of the CNS are attenuated by treatment with the glutamine antagonist 6-diazo-5-oxo-l-norleucine. Source: PubMed Central.
- Title: Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Source: PubMed Central.
- Title: Alphavirus Antiviral Drug Development: Scientific Gap Analysis and Prospective Research Areas. Source: ResearchGate.
- Title: Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Source: MDPI.
- Title: Novel Inhibitors of Neurotropic Alphavirus Replication That Improve Host Survival in a Mouse Model of Acute Viral Encephalitis. Source: PubMed.
- Title: A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Source: MDPI.
- Title: Novel Inhibitors of Neurotropic Alphavirus Replication That Improve Host Survival in a Mouse Model of Acute Viral Encephalitis. Source: PubMed Central.
- Title: The search for antivirals to treat alphavirus infections. Source: ScienceDirect.
- Title: Piperazinobenzodiazepinones: New Encephalitic Alphavirus Inhibitors via Ring Expansion of 2-Dichloromethylquinazolinones. Source: PubMed Central.
- Title: In Vitro Inhibition of Alphaviruses by Lycorine. Source: PubMed Central.
- Title: Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. Source: PubMed.
- Title: In Vitro Inhibition of Alphaviruses by Lycorine. Source: Virologica Sinica.
- Title: Azelnidipine Exhibits In Vitro and In Vivo Antiviral Effects against Flavivirus Infections by Targeting the Viral RdRp. Source: MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A compendium of small molecule direct-acting and host-targeting inhibitors as therapies against alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel inhibitors of neurotropic alphavirus replication that improve host survival in a mouse model of acute viral encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors of Neurotropic Alphavirus Replication That Improve Host Survival in a Mouse Model of Acute Viral Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropathogenesis of Old World Alphaviruses: Considerations for the Development of Medical Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotropic virus infections as the cause of immediate and delayed neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazinobenzodiazepinones: New Encephalitic Alphavirus Inhibitors via Ring Expansion of 2-Dichloromethylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurological sequelae induced by alphavirus infection of the CNS are attenuated by treatment with the glutamine antagonist 6-diazo-5-oxo-l-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotropic alphaviruses can propagate without capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. In Vitro Inhibition of Alphaviruses by Lycorine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonstructural Proteins of Alphavirus—Potential Targets for Drug Development [mdpi.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for N-methylpiperidine-2-carboxamide Hydrochloride as a Local Anesthetic
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical evaluation of N-methylpiperidine-2-carboxamide hydrochloride, a compound identified for its potential as a local anesthetic.[1][2] Drawing upon established methodologies for the characterization of local anesthetic agents, this guide details protocols for in vitro and in vivo efficacy assessment, formulation strategies, and essential safety and toxicological studies. The information herein is intended to provide a robust framework for researchers to generate reproducible and reliable data, thereby facilitating the development of this compound as a novel therapeutic agent.
Introduction: The Promise of Piperidine-Based Local Anesthetics
The piperidine ring is a well-established scaffold in the development of local anesthetics, forming the core structure of widely used agents such as ropivacaine and levobupivacaine.[3] These amide-type local anesthetics function by reversibly blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the propagation of action potentials and producing a localized loss of sensation.[1][2] this compound, a derivative of this class, is a water-soluble, white to off-white crystalline powder, suggesting its potential for formulation as an injectable anesthetic.[1][2] Its hydrochloride salt form enhances stability and solubility in aqueous solutions.[4] This guide provides the necessary protocols to systematically investigate its anesthetic properties.
Compound Profile: this compound
| Property | Description | Source |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₇H₁₅ClN₂O | [1][2] |
| Appearance | White to off-white crystal or crystalline powder | [1][2] |
| Solubility | Soluble in water, alcohol, and ester solvents; sparingly soluble in non-polar solvents. | [1][2] |
| Proposed Mechanism | Blockade of nerve conduction, likely through inhibition of voltage-gated sodium channels. | [1][2] |
Proposed Mechanism of Action: Sodium Channel Blockade
Local anesthetics exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This action prevents depolarization of the membrane and propagation of the nerve impulse. The proposed mechanism for this compound follows this established principle.
Caption: Proposed mechanism of action for this compound.
In Vitro Efficacy Assessment
Frog Sciatic Nerve Block Model
This classic model provides a direct measure of a compound's ability to block nerve conduction.
Objective: To determine the concentration-dependent effect of this compound on compound action potential amplitude in an isolated frog sciatic nerve.
Materials:
-
This compound
-
Ringer's solution
-
Reference standard (e.g., Lidocaine hydrochloride)
-
Nerve chamber with stimulating and recording electrodes
-
Stimulator and amplifier
-
Oscilloscope or data acquisition system
-
Frogs (Rana pipiens)
Protocol:
-
Isolate the sciatic nerve from a pithed frog and mount it in the nerve chamber.
-
Equilibrate the nerve with Ringer's solution until a stable compound action potential (CAP) is recorded.
-
Record baseline CAP amplitude in response to a supramaximal stimulus.
-
Replace the Ringer's solution in the recording chamber with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 mM).
-
Record the CAP amplitude at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes).
-
Wash the nerve with fresh Ringer's solution and monitor the recovery of the CAP.
-
Repeat the procedure with the reference standard (Lidocaine hydrochloride) and a vehicle control (Ringer's solution).
Data Analysis:
-
Calculate the percentage of nerve block at each concentration and time point.
-
Determine the effective concentration for 50% block (EC50).
-
Compare the onset and duration of action with the reference standard.
Caption: Workflow for the in vitro frog sciatic nerve block assay.
In Vivo Efficacy Assessment
Mouse Model of Infiltration Anesthesia
This model assesses the local anesthetic effect following subcutaneous injection.[5]
Objective: To evaluate the dose-dependent analgesic effect and duration of action of this compound after subcutaneous infiltration in mice.[5]
Materials:
-
This compound
-
Sterile saline
-
Reference standard (e.g., Bupivacaine hydrochloride)
-
Male mice
-
Electrical stimulator
-
Vocalization monitoring equipment
Protocol:
-
Determine the baseline vocalization threshold of each mouse in response to a mild electrical stimulus applied to the abdomen.
-
Administer a subcutaneous injection of this compound (e.g., 0.1, 0.25, 0.5% solutions) into the abdominal skin.
-
At set time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) post-injection, re-determine the vocalization threshold.
-
The duration of anesthesia is defined as the time until the vocalization threshold returns to baseline.
-
Include control groups receiving sterile saline and the reference standard.
Data Analysis:
-
Plot the time course of the analgesic effect for each dose.
-
Determine the median analgesic time for each group.
-
Perform statistical analysis to compare the efficacy and duration of action with the control and reference groups.
| Parameter | N-methylpiperidine-2-carboxamide HCl | Reference Standard (e.g., Bupivacaine) | Vehicle Control |
| Concentration Range | 0.1% - 1.0% (to be determined) | 0.125% - 0.5% | - |
| Onset of Action | (to be determined) | (known value) | No effect |
| Duration of Action | (to be determined) | (known value) | No effect |
| ED50 | (to be determined) | (known value) | - |
Formulation of Injectable Solutions
The hydrochloride salt form of N-methylpiperidine-2-carboxamide is advantageous for creating aqueous formulations.
Considerations for Formulation:
-
pH: Local anesthetic solutions are typically formulated at an acidic pH (4.0-6.0) to enhance stability and water solubility.[6] The pH can be adjusted using hydrochloric acid or sodium hydroxide.
-
Tonicity: The solution should be made isotonic with physiological fluids by adding agents like sodium chloride.
-
Sterility: The final formulation must be sterile, achieved through methods such as filtration.
-
Adjuvants: The inclusion of a vasoconstrictor, such as epinephrine, can be considered to decrease the rate of systemic absorption and prolong the duration of action. However, initial studies should be performed without vasoconstrictors to characterize the intrinsic properties of the compound. The addition of sodium bicarbonate immediately prior to injection can increase the pH, potentially speeding the onset of action and reducing injection pain.[6]
Example Formulation Protocol (for preclinical studies):
-
Dissolve the required amount of this compound in sterile water for injection.
-
Add sodium chloride to achieve an isotonic solution (approximately 0.9% w/v, adjusted based on the amount of active ingredient).
-
Adjust the pH to the desired range (e.g., 5.0-5.5) using sterile 0.1 M HCl or 0.1 M NaOH.
-
Filter the solution through a 0.22 µm sterile filter into sterile vials.
-
Store protected from light.
Preclinical Safety and Toxicology
A thorough safety evaluation is critical for any new drug candidate.
7.1. In Vitro Cytotoxicity:
-
Assay: Assess the viability of relevant cell lines (e.g., primary neurons, fibroblasts, myoblasts) after exposure to varying concentrations of this compound.
-
Method: Use standard assays such as MTT or LDH release to determine cell viability.
7.2. Acute Systemic Toxicity in Rodents:
-
Objective: Determine the median lethal dose (LD50) following intravenous and subcutaneous administration.
-
Method: Administer escalating doses of the compound to groups of mice or rats and observe for signs of toxicity and mortality over a 14-day period.
7.3. Local Tissue Tolerance:
-
Objective: Evaluate for any local irritation, inflammation, or tissue damage at the injection site.
-
Method: Administer the formulated solution via subcutaneous or intramuscular injection in a suitable animal model (e.g., rabbit) and perform histological examination of the injection site at various time points.
Caption: Workflow for preclinical safety and toxicology testing.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial preclinical evaluation of this compound as a potential local anesthetic. Successful completion of these studies will establish the compound's efficacy, duration of action, and preliminary safety profile. Further investigations should include more advanced pain models, pharmacokinetic studies, and chronic toxicity assessments to fully characterize its therapeutic potential and support its progression towards clinical development.
References
-
This compound - Introduction. ChemBK. Available at: [Link]
-
N-Methyl-2-piperidinecarboxamide hydrochloride. ChemBK. Available at: [Link]
-
An in Vivo Method for the Quantitative Evaluation of Local Anesthetics. PubMed. Available at: [Link]
-
An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology. Available at: [Link]
-
New Formulations of Local Anaesthetics—Part I. Anesthesiology Research and Practice. Available at: [Link]
-
An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. National Center for Biotechnology Information. Available at: [Link]
-
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;chloride. PubChem. Available at: [Link]
-
Antitumor effects of local anesthetic agents in vitro and in vivo. ASCO Publications. Available at: [Link]
- Anesthetic composition, formulation and method of use. Google Patents.
-
New Formulations of Local Anaesthetics—Part I. ResearchGate. Available at: [Link]
-
Ethercaine local anesthetic effect in vivo in infiltration and conduction anesthesia models. ResearchGate. Available at: [Link]
-
Essentials of Local Anesthetic Pharmacology. Anesthesia Progress. Available at: [Link]
-
Alkalinisation of local anaesthetic solutions. Australian Prescriber. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
Application Notes and Protocols for the Use of N-methylpiperidine-2-carboxamide hydrochloride as a Buffer in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Characterizing and Utilizing N-methylpiperidine-2-carboxamide hydrochloride as a Novel Buffer System
In the landscape of biological and chemical experimentation, the selection of an appropriate buffer is paramount to maintaining the stringent pH control necessary for reproducible and accurate results. While a suite of well-characterized buffers, such as Good's buffers, are readily available, the exploration of novel buffering agents can offer unique advantages in specific experimental contexts.[1][2][3] this compound has been identified as a compound used for pH modulation in the extracellular environment, suggesting its potential as a buffer.[1] This guide provides a comprehensive framework for the characterization and application of this compound as a buffer, with a focus on scientific integrity and field-proven insights.
Part 1: Foundational Characterization - Experimental Determination of pKa
The first and most critical step before employing a new compound as a buffer is the determination of its pKa. This value will define the pH range in which the buffer is effective. A common and accessible method for pKa determination is through potentiometric titration.
Principle of Potentiometric Titration for pKa Determination
A solution of the compound of interest is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the compound is half-neutralized, which corresponds to the midpoint of the steepest part of the titration curve.
Materials
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized, CO2-free water
-
Calibrated pH meter with a suitable electrode
-
Stir plate and stir bar
-
Buret, 25 mL or 50 mL
-
Beaker, 100 mL
-
Analytical balance
Protocol for pKa Determination
-
Prepare the Analyte Solution: Accurately weigh a known amount of this compound (e.g., to make a 0.05 M solution in 50 mL of deionized water). Record the exact mass.
-
Initial pH Measurement: Dissolve the compound in 50 mL of CO2-free deionized water in a beaker with a stir bar. Place the beaker on a stir plate and begin gentle stirring. Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Titration: Fill the buret with the standardized 0.1 M NaOH solution. Add the NaOH solution in small, precise increments (e.g., 0.2 mL).
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint Determination: Continue the titration until the pH begins to change rapidly with each addition of NaOH, and then continue until the pH plateaus again at a higher value.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the volume of NaOH at which this derivative is maximal.
-
The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.
-
Data Presentation
| Parameter | Value |
| Mass of this compound | User-determined |
| Molarity of this compound | Calculated |
| Molarity of NaOH | 0.1 M |
| Volume of NaOH at equivalence point | Determined from graph |
| Volume of NaOH at half-equivalence point | Calculated |
| pKa | pH at half-equivalence point |
Part 2: Application as a Buffer - Preparation and Best Practices
Once the pKa of this compound has been experimentally determined, you can proceed to prepare buffer solutions at a desired pH within its effective buffering range (pKa ± 1).
Understanding the Buffer System
This compound is the acidic form of the buffer. The addition of a strong base (like NaOH) will deprotonate the piperidine nitrogen, forming the conjugate base. The equilibrium between the acidic and basic forms is what provides the buffering capacity.
Protocol for Buffer Preparation (Example Calculation)
This protocol provides a general method for preparing a buffer solution. For this example, we will assume a hypothetical pKa of 8.5 . Researchers must substitute this with their experimentally determined pKa value.
Objective: Prepare 100 mL of a 0.1 M N-methylpiperidine-2-carboxamide buffer at pH 8.2.
Materials:
-
This compound (Molecular Weight: 178.66 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Calibrated pH meter
-
Volumetric flask (100 mL)
-
Graduated cylinders
-
Stir plate and stir bar
Calculations (using the Henderson-Hasselbalch Equation):
pH = pKa + log ([Base] / [Acid])
-
Determine the ratio of the conjugate base to the weak acid: 8.2 = 8.5 + log ([Base] / [Acid]) -0.3 = log ([Base] / [Acid]) 10-0.3 = [Base] / [Acid] 0.501 = [Base] / [Acid]
-
Calculate the molar amounts of the acid and base: Let [Acid] + [Base] = 0.1 M Since [Base] = 0.501 * [Acid], then: [Acid] + 0.501 * [Acid] = 0.1 M 1.501 * [Acid] = 0.1 M [Acid] = 0.0666 M [Base] = 0.1 M - 0.0666 M = 0.0334 M
-
Calculate the mass of this compound needed: For 100 mL (0.1 L) of a 0.1 M solution: Moles = 0.1 M * 0.1 L = 0.01 moles Mass = 0.01 moles * 178.66 g/mol = 1.787 g
Step-by-Step Preparation:
-
Weigh out 1.787 g of this compound.
-
Dissolve the compound in approximately 80 mL of deionized water in a beaker with a stir bar.
-
Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution.
-
Slowly add a 1 M NaOH solution dropwise while monitoring the pH. The amount of NaOH needed can be calculated: Moles of NaOH needed = Moles of Base = 0.0334 M * 0.1 L = 0.00334 moles Volume of 1 M NaOH = 0.00334 moles / 1 M = 3.34 mL. Add this amount and then fine-tune.
-
Continue adding NaOH until the pH reaches 8.2.
-
Once the target pH is reached and stable, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the 100 mL mark.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Store the buffer solution in a well-sealed container at 4°C.
Part 3: Visualization of Workflows
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination of a novel compound.
Logical Flow for Buffer Preparation
Caption: Generalized workflow for preparing a buffer solution.
Part 4: Scientific Integrity & Causality
Why Experimental pKa is Non-Negotiable
Relying on predicted pKa values or the pKa of similar compounds can introduce significant error. The electronic environment of the ionizable group—in this case, the piperidine nitrogen—is influenced by the N-methyl and 2-carboxamide substituents. The amide group, in particular, can have a substantial impact on the basicity of the nearby nitrogen, making an experimental determination of the pKa essential for accuracy.
Considerations for Use: A Comparison to Good's Buffers Criteria
Dr. Norman Good established a set of criteria for ideal biological buffers.[1][2][3] Evaluating this compound against these criteria can provide insight into its potential applications and limitations.
-
pKa between 6 and 8: This is the most critical unknown. If the experimentally determined pKa falls within this range, it will be suitable for many biological experiments.[1]
-
High Water Solubility: The hydrochloride salt form suggests good water solubility.[1]
-
Membrane Impermeability: The charged nature of the protonated form may limit membrane permeability, which is advantageous for many cell-based assays.
-
Minimal Salt Effects: The ionic nature of this buffer means that it will contribute to the overall ionic strength of the solution, a factor that must be considered in sensitive assays.
-
Minimal Interaction with Metal Ions: The carboxamide group could potentially chelate divalent cations. This should be experimentally verified if working with metalloenzymes or in conditions where metal ion concentration is critical.
-
Biochemical Inertness: As a derivative of piperidine, a heterocyclic amine, the potential for interaction with biological systems should not be overlooked. It is known to be used as a local anesthetic, which implies biological activity.[1] This is a significant deviation from the ideal of an inert buffer and is a critical consideration for its use in biological assays.
-
UV/Visible Absorbance: The compound is not expected to have significant absorbance above 230 nm, but this should be confirmed spectrophotometrically if such assays are planned.
Conclusion
This compound presents a potential option for a buffering agent in scientific research. However, its utility is contingent on its experimentally determined pKa. By following the rigorous characterization and preparation protocols outlined in this guide, researchers can confidently assess the suitability of this compound for their specific experimental needs. The inherent biological activity of this compound as a local anesthetic necessitates careful consideration and appropriate controls when used in biological systems.
References
- Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Grokipedia. (n.d.). Good's buffers. Retrieved from [Link]
Sources
Analytical techniques for N-methylpiperidine-2-carboxamide hydrochloride characterization.
An Application Note for the Comprehensive Characterization of N-methylpiperidine-2-carboxamide hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of this compound (C₇H₁₅ClN₂O). As a compound of interest in pharmaceutical development, potentially as a local anesthetic or specialized buffer, rigorous analytical control is paramount to ensure its identity, purity, and stability.[1][2] This guide moves beyond mere procedural lists, offering field-proven insights into the causality behind experimental choices. It is designed for researchers, quality control analysts, and drug development professionals, providing robust, self-validating protocols for techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Thermal Analysis (TGA/DSC), and X-ray Diffraction (XRD).
Introduction: The Analytical Imperative
This compound is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, making the precise characterization of its analogs crucial for understanding structure-activity relationships and ensuring safety and efficacy.[3] Comprehensive characterization is not merely a regulatory checkbox; it is the foundation of scientific integrity, providing an unambiguous confirmation of the molecular structure, a quantitative assessment of its purity, and an understanding of its solid-state properties.
This application note details a multi-faceted analytical approach, ensuring that data from orthogonal techniques are used to build a complete and reliable profile of the molecule.
Caption: Overall Analytical Characterization Workflow.
Structural Elucidation: Confirming Molecular Identity
The primary step in characterization is the unequivocal confirmation of the chemical structure. A combination of NMR, MS, and FTIR provides a complete picture of the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structure elucidation. For this compound, ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone. The choice of solvent is critical; Deuterated water (D₂O) is suitable due to the salt's solubility, but labile protons (amide N-H, amine N-H⁺) will exchange and become invisible. DMSO-d₆ is an excellent alternative that allows for the observation of these exchangeable protons.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Expected Spectral Data: (Note: Exact chemical shifts can vary based on solvent and concentration. These are representative values based on similar piperidine structures).[4][5][6]
| Assignment | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) | Rationale |
| Piperidine Ring Protons | 1.4 - 3.5 (complex multiplets) | ~20-55 | Aliphatic protons on the saturated ring. Protons adjacent to nitrogen will be further downfield. |
| N-CH₃ | ~2.3 | ~40-45 | Singlet corresponding to the three methyl protons. |
| Amide N-H | ~7.5 - 8.5 (broad singlet) | N/A | Labile proton, its visibility and sharpness depend on solvent and temperature. |
| Amine N-H⁺ | ~9.0 - 10.0 (broad singlet) | N/A | Proton on the piperidine nitrogen due to hydrochloride salt formation. Visible in DMSO-d₆. |
| Amide C=O | N/A | ~170 | Characteristic chemical shift for a carboxamide carbonyl carbon.[4] |
Mass Spectrometry (MS)
Expertise & Experience: MS provides the molecular weight of the compound, offering definitive proof of its elemental composition. Electrospray Ionization (ESI) is the preferred method for this type of polar, pre-ionized molecule. The analysis will detect the cationic form of the molecule (the free base), C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol .[7]
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure complete protonation.
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
Data Interpretation:
-
Primary Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 143.2.
-
High-Resolution MS (HRMS): For unambiguous confirmation, HRMS can provide the exact mass, which should match the calculated value for C₇H₁₅N₂O⁺.
-
Fragmentation: Tandem MS (MS/MS) can be used to analyze the fragmentation pattern, which would likely involve cleavage of the carboxamide group or opening of the piperidine ring, providing further structural confirmation.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule. The resulting spectrum is a unique molecular fingerprint. For this compound, key absorbances will confirm the presence of the amide group and the effects of protonation on the amine.
Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation (ATR): Place a small amount of the dry powder directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Instrumentation: Collect the spectrum using an FTIR spectrometer.
-
Acquisition: Typically, scan from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3300 - 3100 | N-H Stretch (Amide) | Confirms the presence of the secondary amide group.[9] |
| ~2700 - 2400 (broad) | N-H⁺ Stretch (Amine Salt) | A very broad and characteristic absorption indicating the presence of a hydrochloride salt of an amine. |
| ~2950 - 2850 | C-H Stretch (Aliphatic) | Corresponds to the C-H bonds of the piperidine ring and N-methyl group. |
| ~1650 | C=O Stretch (Amide I) | A strong, sharp peak confirming the carbonyl of the amide group.[9] |
| ~1550 | N-H Bend (Amide II) | Confirms the secondary amide group. |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the cornerstone of purity analysis in the pharmaceutical industry. It separates the main compound from any process-related impurities or degradation products. Since this compound lacks a strong UV chromophore, traditional UV detection may lack sensitivity. Charged Aerosol Detection (CAD) is an excellent alternative as it provides near-universal response for non-volatile analytes, independent of their optical properties.[10] A reversed-phase method is standard for this type of polar compound.
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of N-methylpiperidine-2-carboxamide hydrochloride using NMR and Mass Spectrometry
Introduction
N-methylpiperidine-2-carboxamide hydrochloride is a heterocyclic organic compound with potential applications in pharmaceutical and medicinal chemistry. As a derivative of piperidine, a common scaffold in many bioactive molecules, its structural verification and purity assessment are critical for drug development and quality control. This application note provides a detailed guide for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques offer unambiguous structural confirmation, facilitate the identification of impurities, and provide insights into the molecule's chemical properties.
This guide is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical workflow.
Theoretical Framework: A Synergy of Techniques
The structural elucidation of a molecule like this compound relies on the complementary nature of NMR and MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined. For this particular molecule, NMR is crucial for confirming the presence and substitution pattern of the piperidine ring, the N-methyl group, and the carboxamide moiety.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like the hydrochloride salt of N-methylpiperidine-2-carboxamide, as it typically produces an intact protonated molecular ion, allowing for accurate molecular weight determination.[1] Subsequent fragmentation of this ion (MS/MS) provides characteristic pieces of the molecule that can be reassembled to confirm the overall structure.
Predicted Spectroscopic and Spectrometric Data
Predicted NMR Data
The hydrochloride salt form will influence the chemical shifts, particularly of protons and carbons near the protonated nitrogen atoms. The following table outlines the predicted ¹H and ¹³C NMR chemical shifts in a common deuterated solvent like D₂O or DMSO-d₆.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| N-CH₃ | ~2.8 - 3.2 (singlet) | ~45 - 50 | The N-methyl group is a singlet and its chemical shift is influenced by the electron-withdrawing effect of the protonated nitrogen. |
| H2 (methine) | ~3.5 - 4.0 (multiplet) | ~60 - 65 | The proton at the chiral center (C2) is adjacent to the electron-withdrawing carboxamide group and the protonated nitrogen, leading to a downfield shift. |
| H3, H4, H5 (piperidine ring) | ~1.5 - 2.2 (multiplets) | ~20 - 30 | These methylene protons of the piperidine ring are expected to appear as complex multiplets in the aliphatic region. |
| H6 (piperidine ring) | ~3.0 - 3.5 (multiplet) | ~45 - 50 | These protons are adjacent to the protonated nitrogen and will be shifted downfield. |
| -CONH₂ | ~7.5 - 8.5 (two broad singlets) | ~170 - 175 | The amide protons are typically broad and exchangeable, appearing downfield. The carbonyl carbon has a characteristic downfield chemical shift. |
Predicted Mass Spectrometry Data
In positive ion ESI-MS, N-methylpiperidine-2-carboxamide (free base, C₇H₁₄N₂O, Molecular Weight: 142.20 g/mol ) is expected to be observed as its protonated molecule [M+H]⁺.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 143.12 | Protonated molecular ion of the free base. |
| Fragment 1 | 98.10 | Loss of the carboxamide group (-CONH₂) from the protonated molecule, resulting in an N-methyl-2-methylenepiperidinium ion. |
| Fragment 2 | 84.08 | Further fragmentation involving the loss of the N-methyl group from fragment 1 or cleavage of the piperidine ring. |
| Fragment 3 | 70.08 | Cleavage of the piperidine ring. |
| Fragment 4 | 44.05 | Ion corresponding to the carboxamide group [CONH₂]⁺ or a related fragment. |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for sample preparation and instrument setup to ensure high-quality, reproducible data.
NMR Spectroscopy Protocol
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean vial. The choice of solvent is critical; D₂O is suitable for hydrochloride salts, while DMSO-d₆ can also be used and will not result in the exchange of the amide protons.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, comparing the observed shifts to the predicted values.
-
Mass Spectrometry Protocol
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or water.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v) containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500) to identify the protonated molecular ion [M+H]⁺.
-
Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions. Optimize the collision energy to obtain a rich fragmentation spectrum.
-
-
Data Interpretation:
-
From the full scan MS spectrum, confirm the mass of the protonated molecular ion and thus the molecular weight of the free base.
-
Analyze the m/z values of the fragment ions in the MS/MS spectrum.
-
Propose logical fragmentation pathways that account for the observed fragment ions, which will serve to confirm the connectivity of the molecule. A plausible fragmentation pathway is illustrated in Figure 3.
-
Visualization of the Proposed Fragmentation Pathway
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries, ensuring accurate and reliable analysis of this and structurally related compounds.
References
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). N-Methylpiperidine. National Institute of Standards and Technology. [Link]
Sources
Application Notes and Protocols for N-methylpiperidine-2-carboxamide hydrochloride in Central Nervous System Drug Development
Introduction: The Piperidine Scaffold as a Privileged Structure in CNS Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is often crucial for modulating physicochemical properties such as solubility and for forming key ionic interactions with receptors and enzymes. The inherent stability and favorable pharmacokinetic properties of the piperidine motif contribute to its prevalence in neuroactive compounds.[1]
N-methylpiperidine-2-carboxamide hydrochloride, a derivative of this important scaffold, presents a valuable starting point for the development of novel CNS therapeutics. While its direct applications in CNS drug development are not extensively documented, its structural features—a methylated piperidine ring and a carboxamide group—are present in numerous CNS-active agents. For instance, related N-benzylpiperidine carboxamide derivatives have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[2] This document provides a comprehensive guide for researchers on how to approach the evaluation of this compound and its analogues as potential CNS drug candidates. We will explore a strategic workflow from initial in vitro characterization to in vivo efficacy and safety profiling.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation of any drug discovery program. For this compound, the following properties are of primary importance:
| Property | Value/Information | Significance in CNS Drug Development |
| Molecular Formula | C₇H₁₅ClN₂O | Provides the elemental composition. |
| Molar Mass | 178.66 g/mol | Influences diffusion and transport characteristics. |
| Appearance | White to off-white crystalline powder[3] | Important for formulation and quality control. |
| Solubility | Soluble in water, alcohol, and ester solvents[3] | Crucial for preparing solutions for biological assays and for potential formulation development. |
| Storage Condition | Room Temperature[3] | Indicates stability under standard laboratory conditions. |
A Strategic Workflow for CNS Drug Candidate Evaluation
The journey of a potential CNS drug from a chemical entity to a clinical candidate is a multi-step process. The following diagram illustrates a typical workflow for evaluating a compound like this compound.
Caption: A streamlined workflow for CNS drug discovery, from initial in vitro screening to in vivo validation.
Part 1: In Vitro Characterization
Protocol 1: Phenotypic Screening using Neuronal Cell Cultures
Phenotypic screening is a powerful approach in CNS drug discovery as it assesses the effect of a compound on the overall function of a neuronal network, which can reveal novel mechanisms of action.[4]
Objective: To determine if this compound elicits a functional response in primary neuronal cultures or iPSC-derived neuronal models.
Methodology:
-
Cell Culture:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO).
-
Perform serial dilutions to create a range of concentrations for testing (e.g., from 1 nM to 100 µM).
-
-
MEA Recording:
-
Record baseline neuronal activity (e.g., spike rate, burst frequency) for a defined period (e.g., 10-15 minutes).
-
Apply the different concentrations of the test compound to the neuronal cultures.
-
Record the neuronal activity for an extended period (e.g., 1-2 hours) to observe acute and sustained effects.
-
-
Data Analysis:
-
Analyze the MEA data to quantify changes in neuronal network parameters compared to baseline and vehicle controls.
-
Significant changes in activity may suggest neuro-modulatory properties of the compound.
-
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
A critical hurdle for any CNS drug candidate is its ability to cross the blood-brain barrier (BBB).[6] The Transwell assay is a widely used in vitro model to predict BBB permeability.[7]
Objective: To assess the potential of this compound to cross the BBB.
Methodology:
-
Model Setup:
-
Barrier Integrity Measurement:
-
Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[7] High TEER values are indicative of a tight barrier.
-
-
Permeability Assay:
-
Add this compound to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to estimate the compound's ability to cross the BBB.
-
Caption: A schematic of the in vitro blood-brain barrier (BBB) Transwell assay.
Part 2: In Vivo Evaluation
Protocol 3: Pharmacokinetic (PK) and Brain Penetration Studies
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for designing effective dosing regimens.[6] For CNS drugs, assessing brain exposure is of paramount importance.[9]
Objective: To determine the pharmacokinetic profile of this compound and its concentration in the brain tissue and cerebrospinal fluid (CSF).
Methodology:
-
Animal Model:
-
Use a suitable rodent species (e.g., mice or rats).
-
-
Dosing:
-
Administer the compound via a relevant route (e.g., intravenous for initial PK, oral for bioavailability).
-
-
Sample Collection:
-
Bioanalysis:
-
Analyze the concentration of the compound in plasma, brain homogenate, and CSF using LC-MS/MS.
-
-
Data Analysis:
-
Calculate key PK parameters (e.g., half-life, clearance, volume of distribution).
-
Determine the brain-to-plasma ratio and CSF-to-plasma ratio to quantify brain penetration.
-
Protocol 4: In Vivo Efficacy Assessment in Disease Models
Based on the results of phenotypic screening or target-based assays, an appropriate in vivo disease model should be selected to evaluate the therapeutic potential of the compound. A wide range of validated animal models are available for various CNS disorders.[12][13]
Example Application: Evaluation in a Model of Anxiety
Objective: To assess the anxiolytic-like effects of this compound.
Model: The Elevated Plus Maze (EPM) test is a standard behavioral assay for anxiety in rodents.
Methodology:
-
Animals and Dosing:
-
Acclimate mice or rats to the testing room.
-
Administer this compound or a vehicle control at a predetermined time before the test. A positive control (e.g., diazepam) should also be included.
-
-
EPM Test:
-
Place the animal in the center of the elevated plus maze, which consists of two open arms and two closed arms.
-
Record the animal's behavior for a set duration (e.g., 5 minutes).
-
-
Behavioral Analysis:
-
Measure parameters such as the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Protocol 5: Preliminary Safety and Toxicology Assessment
Early assessment of potential adverse effects is critical to de-risk a drug development program.
Objective: To identify potential acute toxicity and adverse effects of this compound on the CNS and other major organ systems.
Model: A modified Irwin test is a common approach for preliminary neurobehavioral and physiological assessment.[14]
Methodology:
-
Animals and Dosing:
-
Administer increasing doses of the compound to rodents.
-
-
Observation:
-
Systematically observe the animals for a range of behavioral and physiological parameters, including changes in motor activity, coordination (e.g., using a rotarod test), reflexes, and autonomic functions.[14]
-
-
Data Analysis:
-
Record the presence, severity, and duration of any observed effects to identify a maximum tolerated dose and potential safety liabilities.
-
Conclusion and Future Directions
This compound, with its privileged piperidine scaffold, represents a promising starting point for the discovery of novel CNS-active compounds. The protocols outlined in this guide provide a systematic and robust framework for the initial evaluation of this and related molecules. By integrating in vitro and in vivo approaches, researchers can efficiently characterize the therapeutic potential and safety profile of new chemical entities, ultimately accelerating the development of new treatments for debilitating CNS disorders. Further derivatization of the core scaffold, guided by structure-activity relationship (SAR) studies, can lead to the optimization of potency, selectivity, and pharmacokinetic properties.
References
-
Medicilon. CNS Pharmacology Models. [Link]
-
Eurofins Advinus. CNS Disorders Disease Models. [Link]
-
Sarter, M. (2014). Animal models of CNS disorders. PubMed. [Link]
-
NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]
-
Pharmacology Discovery Services. CNS/Pain. [Link]
-
Patented In Vitro Blood-Brain Barrier Models in CNS Drug Discovery. Bentham Science. [Link]
-
This compound. ChemBK. [Link]
-
In Vitro Models of CNS Barriers. ResearchGate. [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
-
In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]
-
N-Methylpiperidine-4-carboxamide hydrochloride. MySkinRecipes. [Link]
-
Aragen. Pharmacokinetic Strategies in CNS Drug Discovery. [Link]
-
Smith, D. A. (2003). Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery. PubMed Central. [Link]
-
Toxicokinetic evaluation during intoxication of psychotropic drugs using brain microdialysis in mice. PubMed. [Link]
- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
Nuvisan. In vivo toxicology and safety pharmacology. [Link]
-
2-Methylpiperidine-2-carboxamide hydrochloride. Chemsrc. [Link]
-
2-methylpiperidine-2-carboxamide hydrochloride. American Elements. [Link]
-
Panayides, J. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [Link]
-
CNS DRUG DEVELOPMENT SOLUTIONS. Altasciences. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. neuroproof.com [neuroproof.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. aragenbio.com [aragenbio.com]
- 10. Toxicokinetic evaluation during intoxication of psychotropic drugs using brain microdialysis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. medicilon.com [medicilon.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. nuvisan.com [nuvisan.com]
Application of N-methylpiperidine-2-carboxamide hydrochloride in organic synthesis.
As a Senior Application Scientist, this guide provides an in-depth exploration of the applications of N-methylpiperidine-2-carboxamide hydrochloride in modern organic synthesis. While historically recognized in the context of local anesthetics, the inherent structural and chemical attributes of this compound suggest a broader utility. This document moves beyond established roles to explore its potential as a versatile chiral building block, a candidate for ligand design in asymmetric catalysis, and a directing group in C-H functionalization. Our focus is on the causality behind experimental design, providing researchers and drug development professionals with both foundational knowledge and actionable protocols for innovation.
Physicochemical Properties and Safety
This compound is a white to off-white crystalline solid.[1] Its hydrochloride salt form confers solubility in water and polar organic solvents like alcohols.[1] The core structure features a chiral center at the 2-position of the piperidine ring, making it a valuable entity for stereoselective synthesis.
Table 1: Compound Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClN₂O | [2] |
| Molecular Weight | 178.66 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water, alcohols | [1] |
| Stereochemistry | Exists as (R) and (S) enantiomers | [2] |
Safety Information: As with any chemical reagent, it is imperative to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1] Operations should be conducted in a well-ventilated fume hood.
Application as a Chiral Building Block
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[2][3] The enantiopurity of this compound makes it an excellent starting material for the synthesis of complex, stereochemically defined molecules.
Rationale and Significance
The use of chiral building blocks is a cornerstone of modern pharmaceutical development. Synthesizing a target molecule from an enantiopure starting material often provides a more efficient and reliable route to the final product than methods relying on chiral separation or asymmetric synthesis in later stages. The N-methylpiperidine-2-carboxamide unit can be incorporated into larger molecules, with the carboxamide group serving as a handle for further chemical transformations or as a key pharmacophoric element.
Protocol: Synthesis of (S)-N-methylpiperidine-2-carboxamide Hydrochloride
This protocol outlines the synthesis from its parent amino acid, (S)-pipecolic acid. The key transformation is an amide bond formation, a fundamental reaction in organic synthesis. The choice of a carbodiimide coupling agent like EDC·HCl is common due to its high efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[4]
Experimental Workflow: Amide Coupling
Caption: Workflow for the synthesis of N-methylpiperidine-2-carboxamide HCl.
Materials:
-
(S)-Pipecolic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Methylamine (e.g., 2.0 M solution in THF)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (e.g., 2.0 M solution in diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Activation: To a solution of (S)-pipecolic acid (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.1 eq) and EDC·HCl (1.2 eq). Stir the mixture at 0 °C for 30 minutes. The formation of the activated ester is crucial for efficient coupling and to minimize racemization.
-
Amine Addition: Add DIPEA (1.5 eq) to the reaction mixture, followed by the dropwise addition of a methylamine solution (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress can be monitored by TLC or LC-MS.
-
Aqueous Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base of N-methylpiperidine-2-carboxamide.
-
Salt Formation: Dissolve the crude product in a minimal amount of DCM or ethyl acetate. Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Potential as a Chiral Ligand in Asymmetric Catalysis
The molecular architecture of N-methylpiperidine-2-carboxamide, possessing a chiral piperidine backbone and two heteroatom donors (amide oxygen and piperidine nitrogen), makes it a compelling candidate for a bidentate N,O-ligand in asymmetric catalysis.[5][6] The design of such ligands is a central theme in catalysis, as they can create a chiral environment around a metal center, enabling enantioselective transformations.[7][8]
Mechanistic Rationale
A successful chiral ligand modifies the coordination sphere of a metal catalyst, creating stereically and electronically differentiated quadrants.[5] When a prochiral substrate coordinates to this metal-ligand complex, one pathway to the product is energetically favored, leading to an excess of one enantiomer. The rigid piperidine ring of N-methylpiperidine-2-carboxamide can effectively project chiral information, while the N-methyl and amide groups allow for fine-tuning of steric and electronic properties.
Caption: Conceptual workflow for carboxamide-directed C-H functionalization.
This application is more speculative but represents a frontier of synthetic methodology. A synthetic chemist could attach an aromatic group to the amide nitrogen, and then use the carboxamide to direct C-H activation at the ortho-position of that aromatic ring. Subsequent hydrolysis would remove the chiral piperidine auxiliary, yielding a functionalized benzoic acid derivative.
Conclusion
This compound is more than a precursor to anesthetic compounds; it is a multifaceted molecule with significant untapped potential in organic synthesis. Its value as a chiral building block is clear, providing a stereochemically defined six-membered ring for complex molecule synthesis. Furthermore, its inherent structure strongly suggests its utility as a novel N,O-bidentate ligand for asymmetric catalysis. While its role as a directing group is more conceptual, it aligns with modern trends in synthetic efficiency. The protocols and rationales presented here serve as a foundation for researchers to unlock the full synthetic capabilities of this versatile compound.
References
-
ChemBK. This compound - Introduction. Available from: [Link]
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. Available from: [Link]
-
University College Dublin. (2019). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. UCD Research Repository. Available from: [Link]
-
Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523. Available from: [Link]
-
Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
-
Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N′-Dioxide Ligands: Synthesis, Coordination Chemistry and Asymmetric Catalysis Supporting Information. Organic Chemistry Frontiers. Available from: [Link]
-
Mahmoud, A. R. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Available from: [Link]
-
Lipeeva, A. V., & Tolstikova, T. G. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4490. Available from: [Link]
-
Gervais, S., et al. (2021). N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. Catalysts, 11(10), 1210. Available from: [Link]
-
Royal Society of Chemistry. (2020). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. Available from: [Link]
-
Jones, A. M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. Available from: [Link]
-
Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1, 298-302. Available from: [Link]
-
National Center for Biotechnology Information. N-methylpiperidine-4-carboxamide. PubChem Compound Database. Available from: [Link]
-
Organic Syntheses. Methylamine Hydrochloride. Available from: [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Methylamine hydrochloride. PubChem Compound Database. Available from: [Link]
-
Khan Academy. Multiple substituents. Available from: [Link]
-
Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 8. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Experimental setup for studying nerve conduction block by N-methylpiperidine-2-carboxamide hydrochloride.
Application Note & Protocol
Topic: Experimental Setup for Studying Nerve Conduction Block by N-methylpiperidine-2-carboxamide hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Elucidating the Action of a Novel Piperidine Anesthetic
The piperidine ring is a core structural component in many widely used local anesthetics, including bupivacaine and ropivacaine.[1][2] These agents are fundamental in clinical practice for providing localized, reversible blockade of nerve conduction, primarily for surgical anesthesia and pain management.[1][3] this compound is a piperidine derivative positioned for investigation as a novel local anesthetic.[4][5] Its chemical structure suggests a mechanism of action involving the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable neuronal tissues.[3][6][7]
Understanding the precise pharmacological profile of a new chemical entity like this compound is paramount. This involves quantifying its potency, onset of action, duration of effect, and any differential impact on sensory versus motor nerve fibers. This application note provides a comprehensive guide, detailing both in vitro and in vivo experimental protocols to rigorously characterize its nerve-blocking properties. The methodologies are designed to be robust and reproducible, providing the self-validating data necessary for preclinical drug development.
Scientific Foundation: Mechanism of Nerve Conduction Block
Voltage-gated sodium channels are transmembrane proteins that cycle through resting, open, and inactivated states to control the influx of sodium ions that generates an action potential.[3][8] Local anesthetics, particularly those of the amide and piperidine class, function by physically obstructing these channels.
-
The Modulated Receptor Hypothesis: This widely accepted model posits that local anesthetics access their binding site more readily when the sodium channel is in the open or inactivated state.[9] The drug molecule, typically in its charged (cationic) form, binds to a specific receptor site within the channel's pore, often on the S6 transmembrane segments of domains III and IV.[7][8][10]
-
Use-Dependent Block: This binding stabilizes the channel in its inactivated state, preventing its return to the resting state and subsequent opening.[7] This effect is often "use-dependent," meaning the block becomes more pronounced with higher frequencies of nerve stimulation, as more channels are driven into the open and inactivated states, making the binding site more accessible.[7][9]
The primary objective of the following protocols is to quantify this blockade by measuring its effect on the compound action potential (CAP), the summated electrical response of all axons in a peripheral nerve.
Experimental Workflow Overview
A logical progression from a controlled in vitro environment to a more complex in vivo system provides a complete picture of the compound's activity.
Caption: Overall experimental workflow from in vitro to in vivo analysis.
Part I: In Vitro Characterization using Isolated Sciatic Nerve
This ex vivo model offers a highly controlled environment to determine the direct action of the compound on nerve tissue, free from systemic metabolic or circulatory effects.[11] The primary endpoint is the reduction in the amplitude of the compound action potential (CAP).
Materials & Reagents
-
Dissection Tools: Fine scissors, forceps, micro-dissecting instruments.
-
Recording Chamber: A three-compartment chamber (e.g., sucrose gap or grease gap) for stimulation, recording, and drug application.
-
Electrophysiology Rig:
-
Stimulator (for supramaximal stimulation).
-
Differential Amplifier (e.g., Axon Instruments).
-
Data Acquisition System (e.g., ADInstruments PowerLab, AxoScope).
-
Recording and stimulating electrodes (Ag/AgCl).
-
-
Solutions:
-
Modified Krebs-Henseleit Buffer (KHB): (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 NaH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 D-glucose. Continuously gassed with 95% O₂ / 5% CO₂.
-
Test Compound: this compound stock solution (e.g., 10 mM in distilled water), with serial dilutions prepared in KHB.
-
Control: Vehicle (KHB buffer).
-
Positive Control: Lidocaine or Bupivacaine (e.g., 100 µM).
-
Step-by-Step Protocol
-
Nerve Dissection:
-
Humanely euthanize a rodent (rat or mouse) according to approved institutional protocols.
-
Make a posterolateral incision on the thigh to expose the biceps femoris muscle.[12]
-
Carefully dissect the sciatic nerve from the surrounding connective tissue, from the sciatic notch down to the tibial and peroneal branches.[11]
-
Keep the nerve moist with chilled, oxygenated KHB throughout the dissection.[12]
-
-
Mounting the Nerve:
-
Transfer the isolated nerve to the recording chamber.
-
Position the proximal end of the nerve across the stimulating electrodes and the distal end across the recording electrodes.
-
Isolate the compartments with petroleum jelly or high-vacuum grease to prevent electrical shunting. The central compartment is for drug application.
-
-
Equilibration and Baseline Recording:
-
Perfuse the chamber with oxygenated KHB at a constant rate (e.g., 2-5 mL/min) and maintain temperature at 32-34°C.[13]
-
Allow the nerve to equilibrate for at least 60 minutes until a stable CAP is recorded.
-
Determine the supramaximal stimulus intensity (the lowest intensity that elicits a maximal CAP amplitude).
-
Record stable baseline CAPs for 15-20 minutes by applying single stimuli (e.g., 0.1 ms duration) at a low frequency (e.g., 0.5 Hz).
-
-
Drug Application:
-
Switch the perfusion of the central compartment to KHB containing the lowest concentration of this compound.
-
Record the CAP amplitude every minute until a new stable baseline is achieved (typically 15-20 minutes).
-
Repeat this process with increasing concentrations of the test compound to generate a concentration-response curve.
-
Critical Control: Between test concentrations, a washout period with standard KHB is recommended to assess reversibility. A separate experiment using only the vehicle (KHB) must be run to control for time-dependent effects.
-
-
Data Analysis:
-
Measure the peak-to-peak amplitude of the CAP at each concentration.
-
Normalize the data by expressing the amplitude as a percentage of the initial baseline amplitude.
-
Plot the percentage block against the logarithm of the drug concentration and fit the data to a sigmoid curve to determine the IC₅₀ (the concentration that produces 50% block).
-
Expected Data Presentation
| Concentration (µM) | Mean CAP Amplitude (% of Baseline) | Standard Deviation |
| 0 (Vehicle) | 99.8 | 1.2 |
| 1 | 95.3 | 2.5 |
| 10 | 78.1 | 4.1 |
| 30 | 52.4 | 3.8 |
| 100 | 21.9 | 3.1 |
| 300 | 5.6 | 1.9 |
Part II: In Vivo Assessment of Sensory and Motor Block
This phase evaluates the compound's efficacy in a living system, providing insights into its duration of action and potential for sensory-motor differentiation. The rat sciatic nerve block model is a well-established standard.[14][15]
Materials & Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Anesthetics: Isoflurane for induction and maintenance.
-
Injection Supplies: 30-gauge needles, 1 mL syringes, nerve stimulator for accurate placement.[14]
-
Test Solutions: this compound in sterile saline (e.g., 0.25%, 0.5%).
-
Controls: Saline (negative control), Bupivacaine 0.5% (positive control).
-
Sensory Testing Apparatus: Radiant heat source (e.g., Hargreaves apparatus).
-
Motor Testing Apparatus: Grip strength meter.
Caption: Workflow for the in vivo sciatic nerve block procedure.
Step-by-Step Protocol
-
Animal Preparation:
-
Anesthetize the rat with isoflurane. Place the animal in a prone position.
-
Shave the hair over the right thigh.
-
Establish baseline measurements for sensory and motor function before injection.
-
-
Sciatic Nerve Block Injection:
-
Insert the nerve stimulator needle perpendicular to the skin, midway between the greater trochanter and the ischial tuberosity.
-
Advance the needle slowly while delivering a low current (0.2-0.5 mA) until a clear motor response (e.g., paw twitch) is observed, indicating proximity to the sciatic nerve.[14]
-
Without moving the needle, inject 0.2 mL of the test solution slowly over 10-15 seconds.
-
-
Assessment of Sensory Block:
-
At set time points (e.g., 5, 15, 30, 60, 90, 120 min) post-injection, assess the thermal nociceptive threshold using a radiant heat source focused on the plantar surface of the hind paw.
-
Record the latency (in seconds) for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) must be used to prevent tissue damage.
-
A successful block is defined by a withdrawal latency reaching the cut-off time.
-
-
Assessment of Motor Block:
-
At the same time points, measure the grip strength of the injected hindlimb.
-
Allow the rat to grasp the meter's grid and gently pull it backward. The device records the peak force exerted.
-
Motor block is expressed as a percentage reduction from the pre-injection baseline.
-
-
Data Analysis:
-
Onset of Action: Time from injection to the first measurement of a successful sensory block.
-
Duration of Action: Time from onset until the return of sensory and motor function to baseline levels.
-
Plot the withdrawal latency and percent motor block against time for each group.
-
Calculate the Area Under the Curve (AUC) for both sensory and motor block to compare the overall effect of different concentrations and compounds.[14]
-
Trustworthiness: Controls and Validation
To ensure the integrity of the results, the following controls are mandatory:
-
In Vitro: Vehicle Control: A time-matched experiment using only the KHB buffer ensures that any observed decrease in CAP amplitude is due to the compound and not tissue degradation.
-
In Vitro: Positive Control: Using a well-characterized local anesthetic like lidocaine validates the experimental setup and provides a benchmark for potency.
-
In Vivo: Saline Control: Injecting sterile saline confirms that the procedure itself does not cause a significant nerve block.
-
Blinding: For in vivo studies, the operator performing the behavioral assessments should be blinded to the treatment group to eliminate bias.
Conclusion
These detailed protocols provide a robust framework for the preclinical evaluation of this compound as a potential local anesthetic. The in vitro setup allows for precise determination of potency (IC₅₀) and direct effects on nerve excitability, while the in vivo model provides critical information on onset, duration, and sensory-motor selectivity in a physiological context. Rigorous adherence to these methods will yield high-quality, reproducible data essential for advancing novel therapeutic agents from the bench to clinical consideration.
References
- Vertex AI Search. (2024). What are Voltage-gated sodium channels blockers and how do they work? [Online].
- Kaufman, M. P., et al. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia & Analgesia, 75(6), 889-894. [Online].
- Catterall, W. A. (2001). Molecular mechanisms of gating and drug block of sodium channels. Novartis Foundation Symposium, 241, 206-218. [Online].
- Jiang, T., et al. (2021). Voltage-gated Sodium Channels and Blockers: An Overview and Where Will They Go? Frontiers in Pharmacology, 12, 758236. [Online].
- ChemBK. (2024). This compound. [Online].
- Becker, D. E., & Reed, K. L. (2012). Basic pharmacology of local anaesthetics. Anesthesia Progress, 59(1), 21-27. [Online].
- Catterall, W. A., & Swanson, T. M. (2015). Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. Molecular Pharmacology, 88(1), 141-150. [Online].
- Chen, L., et al. (2017). In vitro multichannel single-unit recordings of action potentials from the mouse sciatic nerve. Biomedical Physics & Engineering Express, 3(4), 045020. [Online].
- ResearchGate. (n.d.). In vitro setup for simultaneous single-unit recordings of mouse sciatic... [Online].
- ResearchGate. (n.d.). Illustration of in vivo experimental model of rat sciatic nerve. [Online].
- UCL Discovery. (n.d.). Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo. [Online].
- Georgiev, G., et al. (2022). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Pharmacia, 69(4), 929-937. [Online].
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Voltage-gated sodium channels (NaV): Introduction. [Online].
- Chen, L., et al. (2017). In vitro multichannel single-unit recordings of action potentials from mouse sciatic nerve. Biomedical Physics & Engineering Express, 3(4), 045020. [Online].
- Jones, M. R., et al. (2021). Refining the rat sciatic nerve block: a novel ultrasound-guided technique. Laboratory Animals, 55(4), 357-362. [Online].
- Gnavi, S., et al. (2016). In-vivo analysis of nerve regeneration after sciatic nerve injury in a rat model. International Biomechanics, 3(1), 1-8. [Online].
- Lirk, P., et al. (2020). Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology. Journal of Visualized Experiments, (164), e61745. [Online].
- Pocket Dentistry. (2015). Pharmacology of local anaesthetics. [Online].
- Lee, H., & Lee, K. (2019). Pitfalls in Using Electrophysiological Studies to Diagnose Neuromuscular Disorders. Journal of Clinical Neurology, 15(3), 277-289. [Online].
- YouTube. (2016). In-vivo analysis of nerve regeneration after sciatic nerve injury in a rat model. [Online].
- American Association of Neuromuscular & Electrodiagnostic Medicine. (n.d.). NERVE CONDUCTION STUDIES: PRACTICAL PHYSIOLOGY AND PATTERNS OF ABNORMALITIES. [Online].
- Thakur, D., Paudel, B. H., & Limbu, N. (2011). AN ANALYSIS OF NERVE CONDUCTION STUDY: DEMOGRAPHIC AND ELECTROPHYSIOLOGICAL CHARACTERISTICS. Nepal Journal of Neuroscience, 8(1), 23-27. [Online].
- ResearchGate. (2025). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. [Online].
- Lans, J., & Jupiter, J. B. (2018). Interpretation of electrodiagnostic studies – how to apply it to the practice of orthopaedic surgery. The Bone & Joint Journal, 100-B(8), 983-990. [Online].
- Neupsy Key. (2016). Basic Nerve Conduction Studies. [Online].
- Deranged Physiology. (2024). Pharmacology of local anaesthetics. [Online].
- MySkinRecipes. (n.d.). N-Methylpiperidine-4-carboxamide hydrochloride. [Online].
- Torres, M. L., et al. (1999). Ulnar nerve block induced by the new local anesthetic IQB-9302 in healthy volunteers: a comparison with bupivacaine. Anesthesia & Analgesia, 88(4), 857-861. [Online].
- Edinoff, A. N., et al. (2021). Adjuvant Drugs for Peripheral Nerve Blocks: The Role of NMDA Antagonists, Neostigmine, Epinephrine, and Sodium Bicarbonate. Anesthesiology and Pain Medicine, 11(3), e117146. [Online].
- Williams, B. A., et al. (2013). Additives to Local Anesthetics for Peripheral Nerve Blockade. Pain Medicine, 14(S1), S114-S135. [Online].
Sources
- 1. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3 Pharmacology of local anaesthetics | Pocket Dentistry [pocketdentistry.com]
- 3. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 4. chembk.com [chembk.com]
- 5. N-Methylpiperidine-4-carboxamide hydrochloride [myskinrecipes.com]
- 6. Voltage-gated Sodium Channels and Blockers: An Overview and Where Will They Go? [ouci.dntb.gov.ua]
- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Pitfalls in Using Electrophysiological Studies to Diagnose Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-methylpiperidine-2-carboxamide hydrochloride in Cell Culture
Authored by: [Your Name/Department], Senior Application Scientist
Introduction:
N-methylpiperidine-2-carboxamide hydrochloride is a piperidine derivative with emerging interest in pharmaceutical and biological research. Structurally, the piperidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound (CAS No: 1236263-43-6) is a white to off-white crystalline solid soluble in aqueous solutions.[3] Its hydrochloride salt form enhances solubility and stability, making it suitable for use in biological assays and aqueous reaction environments.[4] While its primary applications have been noted in the synthesis of central nervous system (CNS) agents and as a local anesthetic, its utility in cell culture extends to its properties as a pH-modulating buffer.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture applications. We will detail protocols for its preparation, and application in assessing its effects on cell viability and neuronal cell models, and discuss the causality behind these experimental choices.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is crucial for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1236263-43-6 | [3] |
| Molecular Formula | C₇H₁₅ClN₂O | [3] |
| Molecular Weight | 178.66 g/mol | [3] |
| Appearance | White to off-white crystal or crystalline powder | [3] |
| Solubility | Soluble in water, alcohol, and ester solvents | [3] |
| Storage | Room temperature | [4] |
Safety Precautions: As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) before use.[3][5][6] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3]
Experimental Workflows and Protocols
The following protocols are designed to be adaptable to specific research needs and cell lines. The provided concentration ranges are starting points and should be optimized for each specific cell line and experimental condition.
Workflow for In Vitro Evaluation
Caption: Workflow for in vitro testing of this compound.
Protocol 1: Preparation of Stock Solutions
Rationale: A concentrated, sterile stock solution is essential for accurate and repeatable dilutions. Using a water-based solvent like sterile deionized water or phosphate-buffered saline (PBS) is recommended due to the compound's high solubility and compatibility with cell culture media.
Materials:
-
This compound
-
Sterile, deionized water or sterile PBS
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound.
-
To prepare a 100 mM stock solution, dissolve 17.87 mg of the compound in 1 mL of sterile dH₂O or PBS.
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: Before evaluating the specific biological effects of this compound, it is crucial to determine its cytotoxic concentration range. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Materials:
-
Cells of interest (e.g., SH-SY5Y human neuroblastoma cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting range is from 1 µM to 10 mM.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the compound, e.g., dH₂O or PBS) and a no-cell control (medium only).
-
Incubate the plate for 24 to 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Application in a Neurobiological Context
Given that piperidine derivatives are often explored for their effects on the central nervous system, a relevant application of this compound is to assess its impact on neuronal morphology, such as neurite outgrowth.
Potential Signaling Pathway Involvement
While the specific mechanism of action for this compound is not yet fully elucidated, many piperidine-containing compounds are known to modulate key signaling pathways involved in cell survival and differentiation, such as the PI3K/Akt pathway.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. N-Methylpiperidine-4-carboxamide hydrochloride [myskinrecipes.com]
- 5. fishersci.es [fishersci.es]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of N-methylpiperidine-2-carboxamide Hydrochloride in Pharmaceutical Synthesis
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, celebrated for its prevalence in a wide range of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold" for designing therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] The strategic functionalization of the piperidine core, especially at the nitrogen atom and the C2 position, is a cornerstone of drug development, allowing for the precise modulation of a molecule's physicochemical and pharmacological properties.[3]
This guide focuses on N-methylpiperidine-2-carboxamide hydrochloride (CAS: 1236263-43-6), a versatile synthetic intermediate. We will explore its properties and provide a detailed protocol for its application in N-alkylation reactions—a critical transformation in pharmaceutical synthesis. Furthermore, to provide deeper field-proven insight, we will contrast its reactivity with that of its close analogue, N-(2,6-dimethylphenyl)piperidine-2-carboxamide, the key precursor to the widely used local anesthetics Mepivacaine and Ropivacaine. This comparative analysis will illuminate the profound impact of the C2 carboxamide substituent on synthetic strategy and outcome.
Physicochemical Properties & Safe Handling
This compound is a white to off-white crystalline powder. Its hydrochloride salt form enhances water and alcohol solubility, making it amenable to a variety of reaction conditions.[4]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 1236263-43-6 | [5][6] |
| Molecular Formula | C₇H₁₅ClN₂O | [6] |
| Molecular Weight | 178.66 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water and alcohol | [4] |
| Storage | Room temperature, inert atmosphere | [6] |
Safety & Handling: Researchers must consult the full Safety Data Sheet (SDS) before handling this compound. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[4]
Core Application: N-Alkylation in Pharmaceutical Synthesis
The secondary amine of the piperidine ring is a nucleophilic center that readily participates in bond-forming reactions. N-alkylation is arguably the most common and critical transformation for this class of intermediates, as the substituent introduced on the nitrogen atom directly influences the final molecule's biological activity and pharmacokinetic profile.[3][7]
Rationale and Mechanistic Overview
The N-alkylation of a piperidine-2-carboxamide derivative is typically achieved via a direct nucleophilic substitution (SN2) reaction with an alkyl halide or sulfonate.[8] The reaction requires a base to neutralize the acid generated and ensure the piperidine nitrogen remains in its more nucleophilic free base form.
Caption: General reaction pathway for the N-alkylation of N-methylpiperidine-2-carboxamide.
Comparative Insight: The Critical Role of the Amide Substituent
To fully appreciate the synthetic utility of N-methylpiperidine-2-carboxamide, it is instructive to compare its N-alkylation to that of N-(2,6-dimethylphenyl)piperidine-2-carboxamide, the key intermediate for Mepivacaine and Ropivacaine.
-
Mepivacaine Synthesis: Involves the N-methylation of N-(2,6-dimethylphenyl)piperidine-2-carboxamide. This is often achieved using reagents like formaldehyde in formic acid (Eschweiler-Clarke reaction) or historically, more hazardous reagents like dimethyl sulfate.[9][10] The final product is the local anesthetic Mepivacaine.[11][12]
-
Ropivacaine/Levobupivacaine Synthesis: Involves the N-propylation or N-butylation of the same N-(2,6-dimethylphenyl)piperidine-2-carboxamide intermediate using propyl bromide or butyl bromide, respectively.[13]
The causality behind these specific synthetic choices is clear: the amide moiety is installed first , creating the core pharmacophore responsible for anesthetic activity. The subsequent N-alkylation then modulates the duration of action and potency . The N-methyl group of Mepivacaine and the N-propyl group of Ropivacaine are critical for their distinct clinical profiles.
In contrast, starting with N-methylpiperidine-2-carboxamide means the amide is formed with methylamine, not 2,6-dimethylaniline. This makes it an intermediate for a different class of compounds entirely, where the N-methyl amide itself is a required structural feature, and subsequent N-alkylation at the piperidine nitrogen introduces further diversity.
Experimental Protocols
The following protocol provides a self-validating, step-by-step methodology for a representative N-alkylation reaction.
Protocol: N-Benzylation of N-methylpiperidine-2-carboxamide
This protocol details the synthesis of N-benzyl-N'-methylpiperidine-2-carboxamide, a representative tertiary amine derivative.
Objective: To perform a direct N-alkylation on the piperidine nitrogen using benzyl bromide as the alkylating agent.
Materials & Reagents:
| Reagent | CAS | Amount (10 mmol scale) | Molar Eq. |
| N-methylpiperidine-2-carboxamide HCl | 1236263-43-6 | 1.79 g | 1.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.76 g | 2.0 |
| Benzyl Bromide | 100-39-0 | 1.71 g (1.2 mL) | 1.0 |
| Anhydrous Acetonitrile (MeCN) | 75-05-8 | 50 mL | - |
| Deionized Water | - | 100 mL | - |
| Ethyl Acetate | 141-78-6 | 150 mL | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ~5 g | - |
Experimental Workflow Visualization:
Caption: Step-by-step workflow for the synthesis, workup, and analysis of the N-alkylated product.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.79 g, 10.0 mmol) and finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask. Begin vigorous stirring under an inert atmosphere (e.g., nitrogen). The potassium carbonate will neutralize the HCl salt and act as the base for the subsequent reaction.
-
Reagent Addition: Slowly add benzyl bromide (1.2 mL, 10.0 mmol) to the stirring suspension at room temperature using a syringe. Causality Note: Slow addition is crucial to maintain control over the reaction temperature and to minimize potential side reactions or over-alkylation, although the latter is less likely with a secondary amine.[14]
-
Reaction: Heat the reaction mixture to 50-60°C and maintain for 4-6 hours.
-
In-Process Control (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting free base (visualized with ninhydrin or other suitable stain) indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension to remove inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil or solid.
-
Extraction: Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash with deionized water (2 x 50 mL) to remove any remaining salts and water-soluble impurities.
-
Wash the organic layer with brine (50 mL), then dry over anhydrous sodium sulfate.
-
Purification & Analysis: Filter off the sodium sulfate and concentrate the organic solution in vacuo to yield the crude product. If necessary, purify the product by flash column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assessed for purity by HPLC.
Data Summary and Troubleshooting
Table 2: Representative Reaction Data
| Parameter | Typical Value | Notes |
| Reaction Time | 4 - 8 hours | Monitor by TLC for completion. |
| Temperature | 50 - 60 °C | Gentle heating improves reaction rate. |
| Typical Yield | 75 - 90% | Yield is dependent on purity of reagents and reaction completion. |
| Purity (Crude) | >85% | Typically requires purification for high-purity applications. |
| Purity (Post-Chroma.) | >98% | HPLC analysis. |
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time/temperature.2. Inactive alkylating agent.3. "Wet" solvent or reagents. | 1. Increase reaction time or temperature slightly.2. Use a fresh bottle of alkyl halide.3. Ensure all glassware, solvents, and reagents are anhydrous. |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup/extraction.3. Competing side reactions. | 1. See above.2. Ensure proper phase separation; perform back-extraction of aqueous layers.3. Ensure slow addition of alkylating agent. |
| Multiple Products on TLC | 1. Presence of impurities in starting material.2. Over-alkylation (less common).3. Decomposition. | 1. Check purity of starting materials.2. Use stoichiometric amounts of alkylating agent.3. Avoid excessive heating. |
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is primarily defined by the reactivity of the piperidine nitrogen, which allows for straightforward N-alkylation to build molecular complexity. Understanding its synthetic application, especially in contrast to structurally similar intermediates used in the production of well-known anesthetics, provides crucial insight into the principles of modern drug design. The provided protocol offers a robust and adaptable framework for researchers to employ this building block in the synthesis of novel chemical entities, underscoring the enduring importance of the piperidine scaffold in the quest for new therapeutics.
References
-
1236263-43-6 - ChemBK. (2024). ChemBK. Available at: [Link]
- Preparation method of mepivacaine and optical enantiomer of mepivacaine. (CN103073483B). Google Patents.
-
This compound - Introduction. (2024). ChemBK. Available at: [Link]
-
Vitor, R. V., et al. (2021). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Reaction Chemistry & Engineering. Available at: [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. PubMed. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Available at: [Link]
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). Molecules. PMC - NIH. Available at: [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem. PubMed. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Available at: [Link]
-
Mepivacaine. (n.d.). Wikipedia. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. Available at: [Link]
-
N-Methylpiperidine-4-carboxamide hydrochloride - Introduction. (2024). ChemBK. Available at: [Link]
-
Mepivacaine. (n.d.). PubChem - NIH. Available at: [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Available at: [Link]
- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. (US4110331A). Google Patents.
-
Boc-Saxagliptin. (n.d.). Pharmaffiliates. Available at: [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (1974). DTIC. Available at: [Link]
-
Amino compound manufactures and suppliers. (n.d.). ChemBK. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 1236263-43-6|this compound|BLD Pharm [bldpharm.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. CN103073483B - Preparation method of mepivacaine and optical enantiomer of mepivacaine - Google Patents [patents.google.com]
- 10. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 11. Mepivacaine - Wikipedia [en.wikipedia.org]
- 12. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methylpiperidine-2-carboxamide Hydrochloride
Welcome to the dedicated technical support center for the synthesis of N-methylpiperidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield and purity.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, can present unique challenges. The presence of a secondary amine in the piperidine ring and the steric hindrance around the carboxylic acid group of the N-methylpipecolic acid starting material can lead to side reactions and incomplete conversions. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Formation
Question: My reaction is showing a very low yield of N-methylpiperidine-2-carboxamide, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no product formation in this amide coupling reaction typically stems from a few critical factors, primarily related to the activation of the carboxylic acid and the availability of the amine for nucleophilic attack.
Causality and Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid of N-methylpipecolic acid needs to be activated to form a reactive intermediate that can be attacked by the amine.
-
Insight: Standard coupling reagents like DCC or EDC can sometimes be inefficient with sterically hindered N-methylated amino acids.
-
Solution: Employ a more potent coupling agent. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective for coupling hindered amino acids. The use of additives like HOBt (Hydroxybenzotriazole) or OxymaPure can further enhance the reaction rate and suppress side reactions.
-
-
Amine Deactivation: The amine you are coupling with N-methylpipecolic acid can be rendered non-nucleophilic if it is protonated.
-
Insight: An acid-base reaction between the carboxylic acid and the amine can occur, forming a salt and preventing the desired amide bond formation.
-
Solution: The addition of a non-nucleophilic organic base is crucial. N,N-Diisopropylethylamine (DIPEA) is a common choice as it effectively scavenges the protons generated during the reaction without competing with the primary amine as a nucleophile. Use at least 2-3 equivalents of DIPEA.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.
-
Insight: Polar aprotic solvents are generally preferred for amide coupling reactions as they can solvate the charged intermediates.
-
Solution: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent solvent choices. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. Running the reaction at room temperature is usually sufficient, but gentle heating (40-50 °C) can sometimes improve yields for sluggish reactions.
-
Issue 2: Presence of Significant Side Products
Question: My crude product analysis (TLC, LC-MS) shows multiple spots/peaks in addition to my desired product. What are the common side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common hurdle in the synthesis of N-methylpiperidine-2-carboxamide. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
N-Acylurea Formation:
-
Insight: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and often difficult to remove.
-
Solution: Minimize the time the activated carboxylic acid intermediate is present before the addition of the amine. Pre-activating the carboxylic acid with the coupling reagent and an additive like HOBt for a short period (15-30 minutes) before adding the amine can be effective. Alternatively, switching to a uronium-based coupling reagent like HATU, which is less prone to this side reaction, is a robust solution.
-
-
Racemization:
-
Insight: If you are using an enantiomerically pure form of N-methylpipecolic acid, there is a risk of racemization at the alpha-carbon during the activation step. This is particularly a concern with more reactive intermediates and prolonged reaction times.
-
Solution: The use of coupling additives like HOBt or OxymaPure is highly recommended as they are known to suppress racemization. Running the reaction at a lower temperature (0 °C to room temperature) can also help to preserve the stereochemical integrity of your product.
-
-
Diketopiperazine Formation:
-
Insight: In peptide synthesis, the formation of a cyclic dipeptide (diketopiperazine) can occur, especially when deprotecting a dipeptide intermediate. While less common in a single amino acid coupling, it is a possibility to be aware of, particularly under certain pH and temperature conditions.
-
Solution: Ensure that the reaction conditions do not favor intramolecular cyclization. Maintaining a neutral to slightly basic pH and avoiding excessive heat can help prevent this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of reagent addition for this synthesis?
A1: The generally accepted best practice for amide coupling, especially with reagents like HATU, is to pre-activate the carboxylic acid . The recommended order is:
-
Dissolve the N-methylpipecolic acid in an anhydrous solvent (e.g., DMF).
-
Add the coupling reagent (e.g., HATU) and the non-nucleophilic base (e.g., DIPEA).
-
Stir this mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add the amine to the reaction mixture.
This sequence minimizes the opportunity for side reactions involving the amine and the coupling reagent.
Q2: How can I effectively purify the final this compound product?
A2: Purification of the hydrochloride salt can typically be achieved through recrystallization.
-
Procedure: After the reaction is complete and the crude product has been isolated (often as the free base after an aqueous workup), dissolve it in a minimal amount of a suitable solvent like isopropanol or ethanol. Then, add a solution of HCl in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether or ethyl acetate) dropwise until precipitation is complete.
-
Solvent Selection: The choice of solvent for recrystallization is critical. A good solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures. Experiment with different solvent systems (e.g., ethanol/ether, isopropanol/hexane) to find the optimal conditions for your product.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and assess the complexity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to detect and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in the identification of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if they are present in sufficient concentration.
Experimental Protocols & Data
Proposed Synthesis of this compound
This protocol is a generalized procedure based on established methods for amide bond formation with hindered amino acids. Optimization may be required for your specific amine substrate.
Materials:
-
N-methylpipecolic acid
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of N-methylpipecolic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylpiperidine-2-carboxamide free base.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or isopropanol).
-
Add a solution of HCl in diethyl ether (or another suitable solvent) dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure this compound.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | High efficiency for sterically hindered amino acids, low racemization. |
| Base | DIPEA | Non-nucleophilic, effectively scavenges protons. |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and intermediates. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and racemization. |
| Stoichiometry | Acid:Amine:HATU:DIPEA (1:1.05:1.1:2.5) | Slight excess of amine and coupling reagent ensures complete conversion of the limiting reagent. |
Visualizing the Workflow
Caption: A simplified workflow for the synthesis of this compound.
References
-
ChemBK. This compound. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
Troubleshooting guide for N-methylpiperidine-2-carboxamide hydrochloride experiments
Welcome to the technical support resource for N-methylpiperidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during experimentation with this compound. As a functionalized piperidine, this molecule serves as a valuable intermediate in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1] This guide provides field-proven insights and detailed protocols to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties is the first step to successful experimental design. This compound is typically a white to off-white crystalline powder.[2][3] The hydrochloride salt form is crucial as it significantly enhances the compound's stability and solubility in aqueous media, which is a common requirement for biological assays and some reaction conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClN₂O | [2][3] |
| Molar Mass | 178.66 g/mol | [2][3] |
| Appearance | White to off-white crystal or crystalline powder | [2][3] |
| Storage Condition | Room Temperature, Sealed in dry conditions | [3][4] |
Q2: How should I dissolve this compound for my experiments?
A2: Solubility is dictated by the principle of "like dissolves like." As a hydrochloride salt, this compound is readily soluble in water and polar protic solvents like ethanol and methanol.[2][3][5] It has limited solubility in non-polar solvents.[2][3]
-
For Biological Assays: Start by dissolving the compound in sterile, deionized water or a buffer solution (e.g., PBS). The compound itself can act as a buffer, which may influence the pH of the extracellular environment.[2][3] Always verify the final pH of your stock solution.
-
For Organic Synthesis: If the reaction requires anhydrous conditions, the free base form may be necessary. This can be generated by treating the hydrochloride salt with a suitable base (e.g., triethylamine, NaHCO₃) in an appropriate organic solvent. However, for many coupling reactions, the hydrochloride salt can be used directly, with an excess of a non-nucleophilic base added to the reaction mixture to neutralize the HCl.
Q3: What are the recommended storage and stability protocols?
A3: Proper storage is critical to maintain the compound's integrity. Store this compound in a tightly sealed container at room temperature in a dry, well-ventilated place.[3][5] Avoid exposure to high temperatures, moisture, and incompatible materials such as strong oxidizing agents, acids, and bases, which can promote degradation.[5] For long-term storage, keeping it in a desiccator is recommended.
Section 2: Troubleshooting Experimental Workflows
This section provides in-depth, cause-and-effect troubleshooting for common issues encountered during synthesis, purification, and analysis.
Synthesis & Purification Issues
Q4: I am experiencing very low yields in my amide coupling reaction to synthesize a derivative of N-methylpiperidine-2-carboxamide. What is going wrong?
A4: Low yield in amide synthesis is a frequent challenge. The issue can typically be traced to the choice of reagents, reaction conditions, or the nucleophilicity of the amine. The piperidine nitrogen is a secondary amine, but its reactivity can be influenced by steric hindrance from the adjacent carboxamide group.
Causality Chain:
-
Amine Basicity vs. Nucleophilicity: Carboxylic acids and amines can form an acid-base salt, which is unreactive.[6] Coupling agents are required to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[7]
-
Coupling Agent Efficacy: Standard coupling agents like DCC can be effective, but may lead to the formation of difficult-to-remove dicyclohexylurea (DCU) byproduct.[7][8] Uronium-based reagents like HATU or TBTU are often more efficient but can be sensitive to moisture.[]
-
Reaction Conditions: Amide bond formation is a dehydration reaction.[7] Any moisture in the reagents or solvent can hydrolyze the activated intermediate or the coupling agent itself, reducing the yield.
Caption: Troubleshooting workflow for low amide synthesis yield.
Recommended Actions:
-
Verify Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and run the reaction under an inert atmosphere (Nitrogen or Argon).[8]
-
Select the Right Coupling Agent: For stubborn couplings, consider using a phosphonium salt (PyBOP) or a uronium salt (HATU, HBTU) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).[]
-
Control Temperature: The reaction of acyl chlorides with amines can be highly exothermic.[] Perform the addition of reagents at 0 °C before allowing the reaction to warm to room temperature.
Analytical & Characterization Problems
Q5: My HPLC analysis of the purified compound shows significant peak tailing. How can I resolve this?
A5: Peak tailing in HPLC is almost always indicative of a secondary, undesirable interaction between the analyte and the stationary phase. For a basic compound like N-methylpiperidine-2-carboxamide, the primary suspect is the interaction of the protonated amine with residual, acidic silanol groups on the silica-based column.
Underlying Mechanism: The piperidine nitrogen is basic and will be protonated at acidic to neutral pH. These positively charged cations can interact strongly with deprotonated, negatively charged silanol groups (Si-O⁻) on the C18 column surface. This ionic interaction is stronger than the desired hydrophobic interaction, causing a portion of the molecules to lag behind, resulting in a tailed peak.
Caption: Logical flow for diagnosing HPLC peak tailing.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a competing base or an ion-pairing agent to the mobile phase.
-
Acidic Modifier: Add 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This protonates the residual silanol groups, "masking" them from your analyte.
-
Competing Base: Alternatively, add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase. The TEA will preferentially bind to the active silanol sites.
-
-
Column Selection: Use a modern, high-purity, end-capped silica column. These columns have a much lower concentration of residual silanol groups. Columns specifically marketed for the analysis of basic compounds are also an excellent choice.
-
Check Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing. Try reducing the sample concentration or the injection volume.
Section 3: Protocols & Methodologies
This section provides standardized procedures for common experimental tasks involving this compound.
Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride
This protocol describes a general method for acylating the piperidine nitrogen.
Objective: To synthesize an N-acyl derivative of N-methylpiperidine-2-carboxamide.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add TEA (2.2 eq) dropwise. Stir for 15 minutes. The extra equivalent of base is to neutralize the hydrochloride salt.
-
Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution. Causality Note: This reaction is often exothermic; slow addition prevents temperature spikes that could lead to side reactions.[]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).
Section 4: Safety Information
All experiments should be conducted with appropriate safety measures in place.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this chemical.[2][10]
-
Handling: Avoid direct contact with skin and eyes.[2] Do not breathe dust or vapors.[5] Handle in a well-ventilated area or a chemical fume hood.[5]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
-
Disposal: Dispose of waste and empty containers in accordance with local, regional, and national regulations.[2][5]
Always consult the most current Safety Data Sheet (SDS) for this compound before beginning any experimental work.[2][10]
References
-
This compound - ChemBK. (2024). Available at: [Link]
-
N-Methyl-2-piperidinecarboxamide hydrochloride - ChemBK. (2024). Available at: [Link]
- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents. (1978).
-
The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing). (2020). Available at: [Link]
-
N-Methylpiperidine-4-carboxamide hydrochloride - MySkinRecipes. (n.d.). Available at: [Link]
-
N-Methylpiperidine-4-carboxamide hydrochloride - ChemBK. (2024). Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. (2018). Available at: [Link]
-
16 questions with answers in AMIDE SYNTHASES | Science topic - ResearchGate. (n.d.). Available at: [Link]
-
Improved Synthesis of N-Methylcadaverine - MDPI. (2022). Available at: [Link]
-
Synthesis of N-methylpiperidine hydrochloride (2·HCl) - ResearchGate. (n.d.). Available at: [Link]
-
2-methylpiperidine-2-carboxamide hydrochloride | CAS 1461713-92-7 - American Elements. (n.d.). Available at: [Link]
-
2-methylpiperidine-2-carboxamide hydrochloride | CAS 1461713-92-7 - American Elements. (n.d.). Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (2022). Available at: [Link]
-
MedChem Tips and Tricks – ACSGCIPR. (2016). Available at: [Link]
-
8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020). Available at: [Link]
-
Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Available at: [Link]
-
Chemistry Practical For Class 12th | PDF | Molar Concentration | Titration - Scribd. (n.d.). Available at: [Link]
Sources
- 1. N-Methylpiperidine-4-carboxamide hydrochloride [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 10. fishersci.es [fishersci.es]
Technical Support Center: Purification of N-methylpiperidine-2-carboxamide Hydrochloride
Welcome to the technical support guide for the purification of N-methylpiperidine-2-carboxamide hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. The synthesis of this compound, a key intermediate and potential active pharmaceutical ingredient, often yields a crude product that requires robust purification to meet the stringent purity demands of downstream applications.[1] This guide provides in-depth, experience-driven troubleshooting advice and step-by-step protocols to address common challenges encountered during purification.
Section 1: Understanding the Impurity Profile (FAQ)
A successful purification strategy begins with a clear understanding of the potential impurities in your crude material.[2] The synthetic route determines the impurity profile, which typically includes unreacted starting materials, byproducts, and residual reagents.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Your crude product is likely a mixture containing several classes of impurities. These can include:
-
Unreacted Starting Materials: The most common are the free base form (N-methylpiperidine-2-carboxamide) and any precursors from its synthesis.[1]
-
Reagent-Related Impurities: This includes excess hydrochloric acid from the salt formation step or byproducts from the amidation or methylation stages of the synthesis.[1]
-
Byproducts: Side reactions can lead to structurally similar impurities. For instance, if the piperidine ring was formed via pyridine reduction, residual pyridine or related byproducts might be present.[1]
-
Oxidation Products: Piperidine derivatives can be susceptible to air oxidation over time, which often manifests as a discoloration of the material (e.g., a yellow or brownish tint).[1]
-
Residual Solvents & Water: Solvents used during the reaction or initial workup (e.g., ethanol, dichloromethane, toluene) are common impurities. Water is also frequently present, especially after aqueous extractions.[1][3]
Q2: My crude product is off-white or yellow, but the literature says it should be a white solid. What causes this?
A2: A yellow or brown discoloration in amine-containing compounds often points to the presence of oxidized impurities.[1] The piperidine ring system can be susceptible to oxidation, leading to the formation of colored byproducts. Trace amounts of metal catalysts from prior synthetic steps can sometimes promote this degradation. The color does not necessarily mean the product is highly impure, but it does indicate the need for a purification step like recrystallization or an activated carbon treatment to remove these colored species.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is the most powerful and commonly used technique for purifying crystalline solids like this compound.[4] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Core Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common choices for amine hydrochlorides include alcohols (ethanol, isopropanol) or alcohol/ester mixtures (ethanol/ethyl acetate).[5][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield.
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. A patent for a similar compound suggests drying at 100°C.[3]
Visualization: Recrystallization Workflow
Troubleshooting Recrystallization
Q3: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A3: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens if the boiling point of the solvent is too high, causing the solution to become supersaturated at a temperature that is above the melting point of your compound. It can also occur if the impurities present are depressing the melting point significantly.
-
The Fix: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Alternatively, you can add a co-solvent in which your compound is less soluble to induce crystallization at a higher temperature. Slow, gentle agitation can also encourage crystal formation over oiling.
Q4: No crystals have formed even after cooling the solution in an ice bath. What should I do?
A4: This indicates your solution is not sufficiently supersaturated, or the nucleation process (the initial formation of seed crystals) is inhibited.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating to increase the concentration of your compound. Be careful not to evaporate too much.
-
Add an Anti-Solvent: If you are using a polar solvent like ethanol, try adding a nonpolar "anti-solvent" (like ethyl acetate or diethyl ether) dropwise until the solution becomes faintly cloudy. Then, add a drop or two of the primary solvent to clarify and allow it to cool slowly.
-
Q5: How do I choose the best solvent for recrystallization?
A5: The ideal solvent follows the "like dissolves like" principle but with a strong temperature dependence. For a polar hydrochloride salt, polar protic solvents are a good starting point.
| Solvent | Boiling Point (°C) | Key Characteristics & Use Cases |
| Ethanol | 78 | Excellent choice for many amine hydrochlorides. Good solubility when hot, lower solubility when cold.[3] |
| Methanol | 65 | Often too good a solvent (high solubility even when cold), which can lead to poor recovery. Useful as part of a co-solvent system. |
| Isopropanol (IPA) | 82 | Similar to ethanol, but less volatile. Can be a very effective recrystallization solvent. |
| Acetone | 56 | A more polar aprotic solvent. Can be effective, but its low boiling point requires careful handling. Sometimes used for washing the final product.[3] |
| Ethyl Acetate | 77 | Generally a poor solvent for hydrochloride salts on its own but is an excellent "anti-solvent" to use with alcohols to induce precipitation.[6] |
Section 3: Troubleshooting Purification by Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[7] It is exceptionally useful for removing neutral or acidic impurities from your basic target compound. The strategy involves converting the hydrochloride salt to its free base form, which is soluble in organic solvents, allowing water-soluble impurities to be washed away.[8][9]
Core Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in water or a mixture of water and a water-miscible organic solvent.
-
Basification: Transfer the solution to a separatory funnel. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the aqueous layer is basic (pH > 9). This neutralizes the HCl and liberates the N-methylpiperidine-2-carboxamide free base.
-
Extraction: Extract the aqueous layer with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) three times. The free base will move into the organic layer, while inorganic salts and other water-soluble impurities will remain in the aqueous layer.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities from the organic layer.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified free base.
-
Salt Re-formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or by bubbling HCl gas) to precipitate the pure this compound.[3][10] Collect the solid by filtration.
Visualization: Acid-Base Extraction Principle
Troubleshooting Acid-Base Extraction
Q6: A thick emulsion has formed between the two layers in my separatory funnel. How can I break it?
A6: Emulsions are colloidal suspensions of one liquid within another and are common when organic and aqueous solutions are shaken too vigorously.
-
Breaking the Emulsion:
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it.
-
Add Brine: Add a small amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous layer often helps to break up the emulsion.
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes be effective.
-
Q7: My yield is very low after the entire process. What are the most likely reasons?
A7: Low yield can result from several issues:
-
Incomplete Basification: If you did not add enough base, some of your product may have remained in the aqueous layer as the hydrochloride salt. Always check the pH of the aqueous layer after basification.
-
Insufficient Extractions: A single extraction is rarely sufficient. Performing 3-4 extractions with smaller volumes of organic solvent is much more efficient than one large extraction.
-
Product Solubility: The free base form may have some slight solubility in water. Washing with brine instead of pure water can help minimize this loss.[11]
-
Premature Precipitation: During the final salt formation step, if the product is highly concentrated, it might precipitate too quickly, trapping solvent and impurities. Ensure the free base is fully dissolved before adding HCl.
Section 4: Advanced Purification & Analysis FAQs
Q8: When should I use column chromatography instead of these other methods?
A8: Column chromatography is preferred when you need to separate your target compound from impurities with very similar solubility properties, making recrystallization ineffective. If you have multiple byproducts or if your product is an oil as a free base, chromatography is often the best choice.[1]
Q9: My compound streaks badly on a silica gel TLC plate, making it hard to monitor the chromatography. How can I fix this?
A9: Streaking (or tailing) of basic compounds on silica gel is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface.
-
The Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, leading to sharper, more symmetrical spots and peaks.[1][10]
Q10: What are the best analytical methods to confirm the purity of my final product?
A10: A combination of techniques should be used for a comprehensive purity assessment.[2]
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., on a C18 column) with UV detection is typically used to separate and quantify the main component from any non-volatile impurities.[12]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of structural isomers or other impurities. Quantitative NMR (qNMR) can also be used for an accurate purity determination.[2]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the ideal method for identifying and quantifying residual solvents.[2]
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.
References
-
ChemBK. (2024). This compound - Introduction. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
ResearchGate. (2024). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]
-
The Vespiary. (2017). understanding control factors in Acid / Base rxn extractions. Available at: [Link]
-
Reddit. (n.d.). r/Chempros - Amine workup. Available at: [Link]
-
ChemBK. (2024). N-Methylpiperidine-4-carboxamide hydrochloride - Introduction. Available at: [Link]
- Google Patents. (1978). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
PubChem. (n.d.). N-Methylpiperidine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]
- Google Patents. (2013). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
University of Waterloo. (n.d.). What is an Acid and Base Extraction? - Engineering Ideas Clinic. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Available at: [Link]
-
ResearchGate. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]
- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
-
Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Sciencemadness Discussion Board - Botanicals ~ understanding control factors in Acid / Base rxn extractions - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. ptfarm.pl [ptfarm.pl]
How to prevent degradation of N-methylpiperidine-2-carboxamide hydrochloride in solution
Welcome to the technical support center for N-methylpiperidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Introduction to this compound Stability
This compound is a compound featuring a piperidine ring and a carboxamide functional group. Its stability in solution is paramount for obtaining reliable and reproducible experimental results. The molecule's structure presents two primary points of potential degradation: the amide bond and the piperidine ring. The hydrochloride salt form generally enhances the compound's stability, particularly in comparison to its free base form. However, improper handling and storage can still lead to significant degradation.
This guide will walk you through the potential degradation pathways, key factors influencing stability, and best practices for prevention.
Troubleshooting Guide: Degradation in Solution
This section addresses common issues encountered when working with this compound solutions.
Issue 1: Loss of Potency or Inconsistent Results Over Time
Question: I've observed a decrease in the efficacy of my this compound solution in my assays, or my results are inconsistent. What could be the cause?
Answer: This is a classic sign of compound degradation. The most probable cause is the chemical breakdown of the molecule in your solvent system. Several factors could be at play, with hydrolysis of the amide bond being a primary suspect.
Underlying Causes and Explanations:
-
Amide Hydrolysis: The amide functional group, although relatively stable, is susceptible to hydrolysis, especially under acidic or basic conditions, a reaction that is often accelerated by heat. This reaction cleaves the amide bond, resulting in the formation of N-methyl-piperidine-2-carboxylic acid and methylamine. Since the biological activity is often intrinsically linked to the parent molecule's structure, this degradation leads to a loss of potency.
-
Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon initiates the hydrolysis.
-
-
Oxidation of the Piperidine Ring: The piperidine ring, a cyclic secondary amine, can be susceptible to oxidation, particularly if exposed to air (oxygen), light, or trace metal impurities that can act as catalysts. This can lead to the formation of various oxidation products, potentially altering the compound's structure and activity.
Immediate Actions & Solutions:
-
pH Control:
-
Verify the pH of your solution. Aqueous solutions of hydrochloride salts can be slightly acidic.
-
If your experimental conditions permit, buffer the solution to a neutral or slightly acidic pH (pH 4-6) where amide hydrolysis is generally minimized. Avoid strongly acidic or alkaline conditions.
-
-
Temperature Management:
-
Prepare and store your solutions at low temperatures. For short-term storage (days), refrigeration (2-8 °C) is recommended. For long-term storage (weeks to months), aliquot your stock solution and store it at -20 °C or -80 °C.
-
Avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
-
Solvent Choice:
-
If your experiment allows, consider using aprotic organic solvents like anhydrous DMSO or ethanol for stock solutions, as the absence of water will prevent hydrolysis. However, be mindful of the final concentration of the organic solvent in your aqueous experimental medium to avoid solubility issues or cellular toxicity.
-
-
Protect from Light and Air:
-
Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze oxidative degradation.
-
To minimize exposure to oxygen, consider purging the headspace of your storage container with an inert gas like argon or nitrogen before sealing.
-
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC, LC-MS)
Question: I'm analyzing my this compound solution and see new, unidentified peaks that were not present in the freshly prepared sample. What are these?
Answer: The appearance of new peaks is a direct indication of degradation. These peaks represent the degradation products. By understanding the likely degradation pathways, we can hypothesize the identity of these impurities.
Potential Degradation Products:
-
Primary Hydrolysis Product: The most likely degradation product is N-methyl-piperidine-2-carboxylic acid, formed from the cleavage of the amide bond.
-
Piperidine Ring Oxidation Products: A variety of oxidized species could be formed, which may be more complex to identify without specific analytical standards.
-
Ring-Opening Products: Under harsh conditions (strong acid or base, high heat), the piperidine ring itself could potentially undergo cleavage.
Workflow for Identification and Mitigation:
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to accelerate degradation and then analyzing the resulting products, typically by LC-MS, to determine their mass.
-
Analytical Monitoring: Regularly check the purity of your stock and working solutions using a stability-indicating analytical method (e.g., a gradient HPLC method) that can separate the parent compound from its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in an aqueous solution?
A1: While the exact optimal pH should be determined empirically for your specific concentration and application, a slightly acidic to neutral pH range (pH 4-6) is generally recommended. Amide hydrolysis rates are typically at a minimum in this range. Avoid strongly acidic (pH < 3) and alkaline (pH > 8) conditions.
Q2: Can I store my stock solution in DMSO at room temperature?
A2: Storing a DMSO stock solution at room temperature can be acceptable for short periods if the compound's stability allows, and it can help prevent precipitation that might occur at lower temperatures. However, for long-term stability and to minimize any potential for degradation, storing aliquots at -20 °C or -80 °C is the best practice. Ensure your DMSO is anhydrous, as water content can lead to hydrolysis over time.
Q3: My compound is the hydrochloride salt. Does this protect it from degradation?
A3: The hydrochloride salt form enhances stability, especially compared to the free base, by protonating the basic nitrogen of the piperidine ring. This can make the compound easier to handle and more stable as a solid. However, in solution, it does not completely prevent degradation pathways like hydrolysis or oxidation. The salt form will also create a slightly acidic environment in unbuffered water, which could contribute to acid-catalyzed hydrolysis.
Q4: How can I tell if my solid this compound has degraded?
A4: Visual inspection can sometimes reveal degradation (e.g., discoloration, clumping). However, the absence of these signs does not guarantee purity. The most reliable way is to dissolve a small amount and analyze it by HPLC or LC-MS to check for the presence of impurity peaks. For solid-state stability, it is crucial to store the compound in a tightly sealed container in a cool, dry, and dark place.
Q5: What are the key stress factors I should test in a forced degradation study for this compound?
A5: A comprehensive forced degradation study should include the following conditions: acid hydrolysis (e.g., 0.1 M HCl at elevated temperature), base hydrolysis (e.g., 0.1 M NaOH at elevated temperature), oxidation (e.g., 3% H₂O₂), photostability (exposure to UV and visible light), and thermal stress (heating the solid or solution).
Data Summary & Protocols
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Key Considerations |
| Stock Solution | Anhydrous DMSO / Ethanol | 2-8 °C | -20 °C or -80 °C (in aliquots) | Ensure solvent is anhydrous. Protect from light. |
| Aqueous Working Solution | Buffered (pH 4-6) | 2-8 °C | Not Recommended; Prepare Fresh | Prepare fresh from stock solution before each experiment. Protect from light. |
| Aqueous Working Solution | Unbuffered Water | Not Recommended | Not Recommended | High risk of pH-dependent hydrolysis. Use immediately after preparation. |
Protocol: Preparation and Storage of a Stock Solution
-
Preparation:
-
Accurately weigh the required amount of this compound solid in a sterile container.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
-
Aliquoting:
-
Dispense the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles.
-
-
Storage:
-
For long-term storage, place the aliquots in a -20 °C or -80 °C freezer.
-
For short-term storage, place in a refrigerator at 2-8 °C.
-
Ensure all containers are tightly sealed to prevent solvent evaporation and moisture absorption.
-
Visualizing Degradation and Workflow
Diagram 1: Primary Degradation Pathway
Caption: Primary hydrolytic degradation pathway.
Diagram 2: Troubleshooting Workflow
Caption: Workflow for troubleshooting solution instability.
References
- Vertex AI Search. Proposed degradation pathways of the drug under different hydrolytic conditions. Accessed January 16, 2026.
- Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Published October 7, 2019.
- BIOSYNCE. What is the stability of piperidine?. Published August 25, 2025.
- Benchchem. common challenges in working with piperidine-based compounds. Accessed January 16, 2026.
- Chemistry Stack Exchange. Mechanism of alkaline hydrolysis of cyclic amide. Published July 7, 2020.
- BTC. What are the storage stability of Piperidine Series compounds over time?. Published June 17, 2025.
- Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Accessed January 16, 2026.
- Blog. What are the factors that affect the stability of 4 - Piperidinemethanol?. Published August 25, 2025.
- YouTube. Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. Published November 7, 2025.
- Benchchem. Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. Accessed January 16, 2026.
- Labinsights.
- MedCrave online. Forced Degradation Studies. Published December 14, 2016.
- YouTube. mechanism of amide hydrolysis. Published January 15, 2019.
- Chemguide. the hydrolysis of amides. Accessed January 16, 2026.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Sciencemadness.org. Forming oxalte salts of amines. Published August 26, 2021.
- ChemBK. This compound. Published April 9, 2024.
- Sigma-Aldrich.
- Forced Degradation Studies: Regulatory Considerations and Implement
- PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Published August 3, 2020.
- Jubilant Ingrevia. N-Methylpiperidine. Accessed January 16, 2026.
- Benchchem. N-methylpiperidine-1-carboxamide | 36879-48-8. Accessed January 16, 2026.
- Reddit. Ways of crashing out amines : r/chemistry. Published May 13, 2018.
- ChemicalBook. N-methylpiperidine-2-carboxamide | 53941-92-7. Published May 4, 2023.
- BLDpharm. (S)-N-Methylpiperidine-2-carboxamide hydrochloride. Accessed January 16, 2026.
- BLDpharm. (R)-N-Methylpiperidine-2-carboxamide hydrochloride. Accessed January 16, 2026.
- ResearchGate. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray
Technical Support Center: Optimizing Reaction Conditions for N-Methylpiperidine-2-Carboxamide Hydrochloride Derivatives
Welcome to the technical support center for the synthesis and optimization of N-methylpiperidine-2-carboxamide hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the laboratory.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common challenges encountered during the synthesis of N-methylpiperidine-2-carboxamide derivatives, offering systematic solutions grounded in established chemical principles.
Issue 1: Low or No Yield of the Desired Amide
Question: My amide coupling reaction is resulting in a disappointingly low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: Low yields in amide bond formation are a frequent hurdle, but a systematic approach can often pinpoint the root cause. The primary culprits typically involve inadequate activation of the carboxylic acid, issues with the amine nucleophilicity, or suboptimal reaction conditions.[1]
-
Ineffective Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine. If the coupling reagent is not potent enough, or used in insufficient quantities, this activation will be incomplete.[1] For sterically hindered carboxylic acids, standard coupling reagents may fail.
-
Amine Deactivation or Unavailability: The amine's nucleophilicity is critical. Protonation of the amine by the carboxylic acid starting material can form an unreactive ammonium salt.[1] Furthermore, the quality of the amine starting material is paramount; ensure it is free from impurities and moisture.
-
Steric Hindrance: The three-dimensional arrangement of atoms around the reaction centers can physically impede the coupling reaction. Bulky substituents on either the N-methylpiperidine-2-carboxamide or the carboxylic acid can lead to slow or incomplete reactions.[1]
-
Hydrolysis of Activated Intermediates: The activated carboxylic acid species are highly susceptible to hydrolysis. The presence of even trace amounts of water in the reaction can quench the intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the base used can significantly influence the reaction's success.[1]
Workflow for Troubleshooting Low Yield
Below is a decision-tree workflow to systematically address low-yield issues.
Caption: A systematic workflow for troubleshooting low yields in amide coupling reactions.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also observing significant impurities. What are the common side reactions and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[2][3] This terminates the reaction for that molecule.
-
Mitigation: The addition of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress this side reaction. These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement but still reactive enough to form the desired amide.[2][3]
-
-
Racemization: If the carboxylic acid has a chiral center at the α-position, there is a risk of racemization during the activation step, particularly under harsh conditions.
-
Diketopiperazine (DKP) Formation: In couplings involving N-unprotected amino acids, particularly dipeptides, intramolecular cyclization can lead to the formation of diketopiperazines. While less common with N-methylated piperidine derivatives, analogous cyclization pathways should be considered with bifunctional substrates.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of synthesizing this compound derivatives.
1. How do I choose the right coupling reagent?
The choice of coupling reagent is critical and depends on the steric and electronic properties of your substrates.
| Coupling Reagent Class | Examples | Best For | Considerations |
| Carbodiimides | DCC, EDC, DIC | General-purpose, cost-effective couplings. EDC is water-soluble, simplifying workup.[2] | Can lead to N-acylurea formation and racemization.[2] DCC produces a urea byproduct that is often insoluble and easily filtered, while DIC's byproduct is soluble.[2] |
| Uronium/Guanidinium | HATU, HBTU, TBTU | Difficult couplings, sterically hindered substrates, electron-deficient amines, and suppression of racemization.[1][4] | More expensive than carbodiimides. |
| Phosphonium | PyBOP, PyAOP | Highly effective for sterically demanding couplings and reducing racemization. | Can be more expensive and generate phosphorus-containing byproducts. |
| Acyl Halide Formation | SOCl₂, Oxalyl Chloride | Highly reactive carboxylic acids. | Harsh conditions can be incompatible with sensitive functional groups. |
2. What is the role of a base in the coupling reaction and which one should I use?
A non-nucleophilic organic base, typically a tertiary amine, is often required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt, if used as a starting material. A common choice is N,N-diisopropylethylamine (DIPEA), as it is sterically hindered and less likely to cause side reactions compared to less hindered bases like triethylamine.[3]
3. What are the best practices for setting up the reaction to maximize yield?
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of activated intermediates.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Order of Addition: For many modern coupling reagents like HATU, pre-activation is key.[3] This involves mixing the carboxylic acid, coupling reagent, and base for a short period (5-15 minutes) before adding the amine. This ensures the carboxylic acid is activated before it can be neutralized by the amine.[1][3]
4. How should I monitor the progress of my reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. By tracking the consumption of the starting materials and the formation of the product, you can determine the optimal reaction time and avoid unnecessary heating or extended reaction times that can lead to side product formation.
5. I have successfully synthesized the N-methylpiperidine-2-carboxamide free base. How do I form the hydrochloride salt?
The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing compounds for pharmaceutical applications.[5]
-
Procedure: The free base is typically dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). A solution of anhydrous HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) is then added dropwise with stirring.[6] The hydrochloride salt will often precipitate out of the solution and can be collected by filtration.[6]
-
Troubleshooting Salt Formation: If the salt does not precipitate, it may be too soluble in the chosen solvent. In such cases, adding a less polar co-solvent (an "anti-solvent") like hexane or petroleum ether can induce precipitation.[7] If the salt forms an oil or a "goo," this may be due to hygroscopicity or impurities.[8] Switching to a different solvent system or further purifying the free base before salt formation may be necessary.[8]
6. What are the key considerations when scaling up this reaction?
Scaling up a reaction from the lab bench to a pilot plant or manufacturing scale introduces new challenges.[9][10][11]
-
Process Safety: Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale due to reduced surface-area-to-volume ratios, which hinders heat dissipation.[11]
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is critical to maintain homogeneity and consistent reaction conditions.[11]
-
Reagent and Solvent Cost: The cost of reagents and solvents becomes a significant factor at larger scales. More economical, though perhaps less efficient, reagents may need to be considered.[10]
-
Cycle Time: Filtration, drying, and other processing steps take significantly longer at scale, which can impact the stability of intermediates and products.[10]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the N-methylpiperidine-2-carboxamide (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the purified N-methylpiperidine-2-carboxamide derivative (free base) in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).[6]
-
With vigorous stirring, add a solution of anhydrous HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise.
-
A cloudy suspension or precipitate should form, indicating salt formation.[6]
-
Continue stirring for 15-30 minutes at room temperature.
-
Collect the solid by vacuum filtration, washing with a small amount of the anhydrous solvent.
-
Dry the resulting hydrochloride salt under high vacuum to remove residual solvent.
General Reaction Scheme
Caption: General scheme for the amide coupling reaction.
References
-
Carbodiimides and Additives. Aapptec Peptides. (2021-05-19). Available at: [Link]
-
Mechanism of peptide bond formation through carbodiimide. ResearchGate. Available at: [Link]
-
DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013–1019. Available at: [Link]
-
Carbodiimide. Wikipedia. Available at: [Link]
-
Hydrochloride. Wikipedia. Available at: [Link]
- Method for salt preparation. Google Patents. (US20100204470A1).
-
Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. (2022-07-27). Available at: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. (2021-10-20). Available at: [Link]
-
API SCALEUP (R AND D). About Drugs. Available at: [Link]
-
Problem with hydrochloride salt formation/isolation. Reddit. (2018-08-03). Available at: [Link]
-
Process Considerations During API Development. Pharmaceutical Technology. (2014-08-22). Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]
-
This compound. ChemBK. (2024-04-09). Available at: [Link]
-
Purification of organic hydrochloride salt? ResearchGate. (2017-02-07). Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). (2015-11-05). Available at: [Link]
- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. Google Patents. (US4110331A).
- A kind of purification method of high-purity piperidine. Google Patents. (CN101602748B).
-
API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. Recipharm. Available at: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023-02-16). Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008-06-23). Available at: [Link]
- Process for Preparation of Piperidine Carboxylic Acid. Google Patents. (US20080269495A1).
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. ResearchGate. Available at: [Link]
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC - NIH. (2025-07-02). Available at: [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]
- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents. (CN102887854B).
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Available at: [Link]
-
Synthesis of N-methylpiperidine hydrochloride (2·HCl)[1]. The proposed... ResearchGate. Available at: [Link]
- It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents. (CN106831540A).
-
Rewiring amino acids to piperidines. Tohoku University. Available at: [Link]
-
Improved Synthesis of N-Methylcadaverine. MDPI. Available at: [Link]
-
Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. (2018-04-11). Available at: [Link]
-
Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024-04-16). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrochloride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. API SCALEUP (R AND D) – All About Drugs [allfordrugs.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
Common side reactions in the synthesis of N-methylpiperidine-2-carboxamide hydrochloride
Technical Support Center: Synthesis of N-Methylpiperidine-2-Carboxamide Hydrochloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to identify, mitigate, and resolve common side reactions and synthetic challenges.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Q1: My final product shows significant racemization or low enantiomeric excess (e.e.). What is the cause and how can it be prevented?
A: This is one of the most critical challenges when working with chiral N-protected piperidine acids. The loss of stereochemical integrity typically occurs during the carboxylic acid activation step, prior to amide bond formation.
Root Cause Analysis: The primary mechanism for racemization is the formation of a 5(4H)-oxazolone intermediate.[1] When the carboxylic acid is activated (e.g., by a coupling reagent), the carbonyl group becomes highly electrophilic. The N-methyl group can facilitate the cyclization to form an oxazolone ring. The proton at the alpha-carbon (the stereocenter) of this intermediate is highly acidic and can be easily abstracted by a base present in the reaction mixture. Subsequent re-protonation can occur from either face, leading to a racemic mixture.[1]
Troubleshooting & Prevention Strategies:
-
Choice of Coupling Reagent: Modern uronium/aminium or phosphonium-based reagents are generally preferred over classic carbodiimides for suppressing racemization.[2] Reagents that promote rapid amide bond formation relative to oxazolone formation are ideal. Ynamides have been reported as effective racemization-free coupling reagents, though their application is less conventional.[3][4]
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial. These additives react with the activated carboxylic acid to form an active ester intermediate that is more stable and less prone to racemization than the initial activated species.
-
Base Selection: The choice and stoichiometry of the base are critical. Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction, as excess base will promote proton abstraction and racemization.[1]
-
Temperature Control: Perform the activation and coupling steps at low temperatures (e.g., starting at 0 °C and allowing the reaction to slowly warm to room temperature). Lower temperatures disfavor the formation of the oxazolone intermediate.
Q2: I observe a persistent, insoluble white precipitate in my reaction when using a carbodiimide like DCC or EDCI. What is this byproduct and how can I remove it?
A: The formation of an insoluble precipitate is a classic sign of a side reaction involving carbodiimide coupling reagents. This byproduct is an N-acylurea, which forms when the O-acylisourea intermediate (the activated carboxylic acid) is attacked by another molecule of the starting carboxylic acid or rearranges, rather than being intercepted by the desired amine.
Root Cause Analysis: Carbodiimides (R-N=C=N-R') react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with the amine to form the amide, it can undergo an intramolecular rearrangement or react with another equivalent of the carboxylate to form a symmetric anhydride and the corresponding urea. The most common side reaction, however, is the intermolecular reaction with the amine nucleophile at the wrong carbonyl, leading to the formation of an N-acylurea byproduct, which is often difficult to remove.
Troubleshooting & Removal Strategies:
-
For Dicyclohexylcarbodiimide (DCC): The byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in most organic solvents.
-
Prevention: Add HOBt or another additive before adding DCC. This rapidly converts the O-acylisourea to an active ester, minimizing the time it has to form DCU.
-
Removal: DCU can be removed by filtration from the reaction mixture, although some product may be lost due to occlusion. Chilling the solution can often help precipitate more of the DCU.
-
-
For N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI): The corresponding N-acylurea byproduct is generally water-soluble.
-
Prevention: Similar to DCC, the use of additives is highly recommended.
-
Removal: This byproduct can be efficiently removed during an aqueous workup by washing the organic layer with dilute acid (e.g., 1M HCl) and then a base (e.g., sat. NaHCO₃ solution).
-
Q3: My reaction yield is poor, and I recover a significant amount of my starting carboxylic acid. What are the likely causes?
A: Low conversion is a common issue that can often be traced back to reaction conditions or reagent quality.
Root Cause Analysis:
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid species (e.g., O-acylisourea, active ester) is highly susceptible to hydrolysis. Any moisture in the solvents, reagents, or reaction atmosphere (e.g., from atmospheric humidity) will quench the activated intermediate, reverting it to the starting carboxylic acid.
-
Ineffective Activation: The chosen coupling reagent may not be potent enough for the specific substrate, especially if there is significant steric hindrance around the carboxylic acid or the amine.
-
Amine Salt Formation: If the amine starting material is used as a hydrochloride salt, an equivalent of base must be added to liberate the free amine. Insufficient base will mean there is no free nucleophile to attack the activated acid.
-
Poor Solubility: If any of the reagents are not fully soluble in the chosen solvent, the reaction will be slow and incomplete.
Troubleshooting & Prevention Strategies:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Optimize Coupling Strategy: If a standard coupling reagent like EDCI is failing, consider switching to a more powerful one like HATU or HBTU. These are often more efficient and can overcome moderate steric hindrance.[2]
-
Check Stoichiometry: Ensure at least one full equivalent of base is used if starting with an amine salt. A slight excess of the amine (1.1-1.2 equivalents) can also help drive the reaction to completion.
-
Solvent Selection: Use a polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) to ensure all components remain in solution.
Section 2: Key Process Parameters & Data Summary
The following table summarizes recommended conditions for the amide coupling step to minimize common side reactions and maximize yield and purity.
| Parameter | Recommendation for High Fidelity Synthesis | Rationale |
| Coupling Reagent | HATU (1.1 eq) or EDC (1.2 eq) + Oxyma (1.2 eq) | HATU provides rapid coupling, minimizing side reactions. The EDC/Oxyma combination is a cost-effective and highly efficient system for suppressing racemization.[2] |
| Base | DIPEA (2.0 - 2.5 eq) | A non-nucleophilic, hindered base that minimizes racemization by being a poor agent for abstracting the α-proton from the oxazolone intermediate.[1] |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents that are excellent for dissolving peptides and coupling reagents and are easy to render anhydrous. |
| Temperature | 0 °C to Room Temperature | Start the reaction at 0 °C during the activation step, then allow it to warm to room temperature for the coupling. This minimizes the rate of side reactions relative to the desired reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the highly reactive activated carboxylic acid intermediate by atmospheric moisture. |
Section 3: Protocols & Methodologies
Protocol 1: Optimized Amide Coupling using HATU
This protocol is designed to maximize yield while minimizing racemization.
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-methylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base & Amine: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) followed by methylamine solution (e.g., 2M in THF, 1.2 eq). Stir for 5 minutes.
-
Activation & Coupling: In a separate flask, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
Protocol 2: Workup and Purification of the Free Base
-
Quenching: Dilute the reaction mixture with ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally, saturated aqueous NaCl (brine) (1x). The aqueous washes remove unreacted starting materials, excess reagents, and water-soluble byproducts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methylpiperidine-2-carboxamide free base.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution reaches a pH of approximately 2-3 (test with wetted pH paper) or until precipitation ceases.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with cold diethyl ether to remove any non-salt impurities.
-
Drying: Dry the this compound salt under high vacuum to obtain the final product.
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic route and key side reactions.
Caption: N-Acylurea Byproduct Formation.
Caption: Troubleshooting Workflow Logic.
Section 5: References
-
This compound. ChemBK. [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Amide formation from carboxylic acid derivatives. Khan Academy. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;chloride. PubChem, National Center for Biotechnology Information. [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, Royal Society of Chemistry. [Link]
Sources
Storage and handling best practices for N-methylpiperidine-2-carboxamide hydrochloride
This guide provides in-depth technical information and practical advice for the storage, handling, and use of N-methylpiperidine-2-carboxamide hydrochloride in a research and development setting. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their experiments and the longevity of the compound.
Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses common questions regarding the proper storage and handling of this compound to maintain its purity and stability.
1. What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The hydrochloride salt form suggests that the compound may be hygroscopic; therefore, protection from moisture is critical. For long-term storage, maintaining a temperature between 2-8°C is recommended. The container should be opaque or stored in a dark place to protect it from light, which can potentially induce photodegradation over time.
2. How should I handle this compound in the laboratory?
As with any chemical, proper personal protective equipment (PPE) should be worn. This includes safety glasses, gloves, and a lab coat.[2] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust particles.[1] Avoid direct contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[1]
3. What are the recommended solvents for preparing solutions of this compound?
This compound is soluble in water, as well as alcohol and ester solvents.[2] For most biological applications, sterile, deionized water or a buffered aqueous solution such as phosphate-buffered saline (PBS) would be appropriate. When preparing aqueous solutions, it is best practice to prepare them fresh for each experiment to minimize the risk of degradation.
4. How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solution can be influenced by pH, temperature, and the presence of light. The amide functional group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would cleave the molecule into N-methylpiperidine-2-carboxylic acid and methylamine. Therefore, it is advisable to use buffered solutions close to neutral pH (6.5-7.5) for experiments. Solutions should be stored at 2-8°C for short-term storage (up to 24 hours) and protected from light. For longer-term storage, aliquoting and freezing at -20°C or below is recommended, although freeze-thaw cycles should be minimized.
| Condition | Recommendation | Rationale |
| Solid Storage Temperature | 2-8°C | Minimizes thermal degradation. |
| Solid Storage Atmosphere | Dry, inert gas (e.g., Argon) if possible | Protects against moisture and oxidation. |
| Solid Storage Light | Protected from light (amber vial) | Prevents photodegradation. |
| Solution Storage | 2-8°C (short-term), -20°C or -80°C (long-term) | Reduces the rate of hydrolysis and microbial growth. |
| Solution pH | Near neutral (pH 6.5-7.5) | Minimizes acid- or base-catalyzed hydrolysis of the amide bond. |
Troubleshooting Guide for Experimental Applications
This section is designed to help you troubleshoot common issues that may arise during experiments involving this compound.
1. My experimental results are inconsistent. Could the compound be the cause?
Inconsistent results can often be traced back to the integrity of the compound. If you suspect the compound is the issue, consider the following:
-
Age of the solid material: Has the solid been stored correctly and for how long? Over time, even solids can degrade if not stored under optimal conditions.
-
Solution preparation: Are you preparing fresh solutions for each experiment? If not, the compound may be degrading in solution.
-
Contamination: Could your stock solution be contaminated? Using fresh, sterile solvents and proper aseptic technique is crucial for biological assays.
To test if the compound is the source of inconsistency, prepare a fresh solution from the solid stock and repeat the experiment.
2. I see unexpected peaks in my chromatogram (HPLC, LC-MS). What could they be?
The appearance of new peaks in a chromatogram of an aged sample is a strong indicator of degradation. For this compound, the most likely degradation pathway in an experimental setting is hydrolysis of the amide bond. This would result in the formation of N-methylpiperidine-2-carboxylic acid and methylamine. Depending on your detection method, you may see a peak corresponding to the carboxylic acid derivative.
To confirm this, you can perform a forced degradation study by treating a small sample of the compound with a mild acid or base and analyzing the resulting mixture by LC-MS to see if the unexpected peak increases.
3. The compound is not dissolving well in my aqueous buffer. What can I do?
While this compound is generally soluble in water, high concentrations or the presence of other salts in your buffer could reduce its solubility.[2] If you are experiencing solubility issues, you can try the following:
-
Gentle warming: Warm the solution gently (e.g., to 37°C) to aid dissolution.
-
Sonication: Use a sonicator bath to break up any clumps and enhance dissolution.
-
pH adjustment: Ensure the pH of your buffer is compatible with the compound.
-
Co-solvents: If your experimental system allows, the addition of a small amount of a water-miscible organic solvent like ethanol or DMSO may improve solubility. However, always check for compatibility with your assay.
Visual Guides
Best Practices for Storage and Handling
Caption: Workflow for receiving, storing, and handling this compound.
Troubleshooting Experimental Issues
Caption: A flowchart to diagnose potential issues with compound stability during experiments.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
ChemBK. (2024). N-Methyl-2-piperidinecarboxamide hydrochloride. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
Sources
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of N-methylpiperidine-2-carboxamide hydrochloride
Welcome to the technical support guide for the HPLC analysis of N-methylpiperidine-2-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak tailing, ensuring accurate and reproducible results. This guide moves from common, easily resolved issues to more complex challenges, explaining the scientific principles behind each troubleshooting step.
Understanding the Analyte: this compound
This compound is a basic compound, a characteristic that is central to the challenges encountered during its analysis by reversed-phase HPLC.[1] The primary issue with basic compounds is their tendency to interact with the stationary phase in ways that lead to asymmetrical peaks, most notably, peak tailing.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
A1: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[4][5] An ideal peak has a symmetrical, Gaussian shape.[6] Peak tailing is problematic because it can compromise resolution between closely eluting peaks, lead to inaccurate peak integration and quantification, and indicate underlying issues with your analytical method or HPLC system.[6][7] For regulatory submissions, pharmacopoeias like the USP and EP have specific requirements for peak symmetry.[5]
The primary cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[3][4][6]
Q2: My peak for this compound is tailing. Where should I start troubleshooting?
A2: A logical first step is to determine if the issue is chemical or physical.[2] Inject a neutral compound (e.g., toluene or uracil). If the neutral compound's peak is symmetrical while your analyte's peak tails, the problem is likely a chemical interaction between your basic analyte and the column.[2] If all peaks, including the neutral marker, are tailing, the issue is more likely physical, such as a column void or problems with system plumbing (extra-column volume).[2][8][9]
Troubleshooting Guide: From Simple Fixes to Advanced Solutions
This guide is structured to address the most common causes of peak tailing first.
Level 1: Optimizing the Mobile Phase
The "Why": The ionization state of this compound and the surface of the silica-based stationary phase are highly dependent on the mobile phase pH.[10][11] At a mid-range pH (e.g., pH 4-7), residual silanol groups (Si-OH) on the silica surface can become ionized (SiO-), creating negatively charged sites.[2][12] Your basic analyte, being protonated and positively charged in this pH range, will interact with these negative sites through ion-exchange, a strong secondary retention mechanism that causes significant peak tailing.[3][13]
The Solution: Adjusting Mobile Phase pH. The most effective strategy is to operate at a pH that suppresses the ionization of either the analyte or the silanol groups.
-
Low pH (Recommended): By lowering the mobile phase pH to between 2.0 and 3.0, the vast majority of silanol groups will be protonated (Si-OH) and therefore neutral.[3][9][13][14] This minimizes the strong ionic interactions, leading to a dramatic improvement in peak shape.
-
High pH: Alternatively, working at a high pH (e.g., >8) will deprotonate the basic analyte, rendering it neutral.[15][16] This also reduces unwanted ionic interactions. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[15]
Experimental Protocol: Preparing a Low pH Mobile Phase
-
Buffer Selection: Choose a buffer with a pKa value within +/- 1 unit of the target pH.[17][18] For a target pH of 2.5-3.0, formic acid or a phosphate buffer are excellent choices.[18][19][20]
-
Preparation: To prepare a 0.1% formic acid solution, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
Mobile Phase: Prepare your mobile phase by mixing the aqueous buffer with the appropriate amount of organic modifier (e.g., acetonitrile or methanol).
-
Verification: Always verify the final pH of the aqueous component of your mobile phase with a calibrated pH meter.
The "Why": If the buffer concentration is too low, it may not have the capacity to maintain a constant pH, especially when the sample is introduced in a different solvent.[9][19] This can lead to inconsistent ionization and poor peak shape.
The Solution: Use an Appropriate Buffer Concentration. A buffer concentration in the range of 10-25 mM is typically sufficient for good pH control.[9][18]
| Buffer System | Useful pH Range | UV Cutoff (nm) | Comments |
| Phosphate | 2.1-3.1 & 6.2-8.2 | ~200 | Excellent choice for low pH applications.[20] Can precipitate in high concentrations of acetonitrile.[14][15] |
| Formate | 2.8-4.8 | ~210 | Volatile and MS-compatible.[18][19] Good for low to mid-pH ranges. |
| Acetate | 3.8-5.8 | ~205 | Volatile and MS-compatible.[18][19] Best suited for mid-range pH. |
| Ammonium Bicarbonate | 8.8-9.8 | ~200 | A good choice for high pH, MS-compatible methods.[19] |
Table 1: Common HPLC Buffers and Their Properties.
Level 2: Advanced Mobile Phase & Column Strategies
The "Why": Even at low pH, some residual silanol groups can still interact with basic analytes via hydrogen bonding, causing some degree of peak tailing.[13]
The Solution: Employing Mobile Phase Additives or Ion-Pairing Agents.
-
Competing Base (Silanol Suppressor): Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can help.[14] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[14] A typical concentration is around 5-10 mM. However, be aware that TEA can shorten column lifetime and is not suitable for LC-MS analysis.[14]
-
Ion-Pairing Agents: For very basic compounds, an ion-pairing agent can be added to the mobile phase. These agents, such as alkyl sulfonates (e.g., sodium heptanesulfonate), have a hydrophobic tail that partitions into the stationary phase and a charged head group that can form a neutral ion-pair with the charged analyte.[21][22][23] This masks the charge of the analyte and improves its retention and peak shape. Volatile ion-pairing agents like trifluoroacetic acid (TFA) are often used in LC-MS applications.[15][24]
Experimental Protocol: Using an Ion-Pairing Agent
-
Select Agent: For a basic analyte, choose an anionic ion-pairing reagent like an alkyl sulfonate.[24]
-
Concentration: Start with a low concentration (e.g., 5 mM) in the aqueous portion of your mobile phase.
-
Equilibration: Ensure the column is thoroughly equilibrated with the ion-pairing mobile phase before injecting your sample. This can take a significant amount of time (30-60 minutes or more).
-
Dedicate Column: It is highly recommended to dedicate a column for ion-pairing applications, as it can be difficult to completely wash the reagent from the stationary phase.[19]
The "Why": The choice of HPLC column is critical. Not all C18 columns are the same. Older, "Type A" silica columns have higher metal content and more acidic silanol groups, which are particularly problematic for basic compounds.[14]
The Solution: Select a Modern, High-Purity, End-Capped Column.
-
End-Capping: Most modern columns are "end-capped." After the primary stationary phase (like C18) is bonded to the silica, a second reaction is performed with a small silane reagent (e.g., trimethylsilane) to cap off many of the remaining accessible silanol groups.[25][26][27][28][29] This significantly reduces the number of sites available for unwanted secondary interactions.[25][27][28] Some columns even undergo "double end-capping" for maximum deactivation.[28]
-
High-Purity Silica: Modern columns use high-purity silica with very low metal content, which reduces the acidity of the remaining silanols.[30][31]
-
Alternative Chemistries: Consider columns with embedded polar groups or other proprietary surface deactivations specifically designed for the analysis of basic compounds.[6][31][32] These can provide alternative selectivity and improved peak shape.
| Column Type | Key Feature | Best For... |
| High-Purity, End-Capped C18/C8 | Low silanol activity due to high-purity silica and end-capping.[9][28] | General purpose analysis of basic compounds. A good starting point. |
| Polar-Embedded Phase | A polar group (e.g., amide) is embedded in the alkyl chain.[31] | Enhances retention of polar compounds and shields residual silanols, improving peak shape for bases. |
| pH Stable Phases (e.g., Hybrid Silica) | Designed to be stable at extended pH ranges (e.g., pH 1-12).[16][31] | Necessary for methods operating at high pH to neutralize basic analytes. |
Table 2: HPLC Column Selection for Basic Analytes.
Troubleshooting Workflow Diagram
Here is a visual guide to the troubleshooting process.
Sources
- 1. chembk.com [chembk.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. chromacademy.com [chromacademy.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. hplc.eu [hplc.eu]
- 16. waters.com [waters.com]
- 17. HPLC Buffers [sigmaaldrich.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. youtube.com [youtube.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. km3.com.tw [km3.com.tw]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. welch-us.com [welch-us.com]
- 25. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 26. End-capping | Separation Science [sepscience.com]
- 27. lcms.labrulez.com [lcms.labrulez.com]
- 28. chromtech.com [chromtech.com]
- 29. Difference between the normal and end capped columns - Chromatography Forum [chromforum.org]
- 30. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 31. welch-us.com [welch-us.com]
- 32. merckmillipore.com [merckmillipore.com]
Technical Support Center: Interpreting Unexpected NMR Shifts for N-methylpiperidine-2-carboxamide hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complex NMR spectra of N-methylpiperidine-2-carboxamide hydrochloride. Researchers often encounter unexpected chemical shifts, peak broadening, or an excessive number of signals when analyzing this molecule. This guide provides a structured, cause-and-effect approach to troubleshoot these issues, grounded in the fundamental principles of NMR spectroscopy and conformational analysis.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the NMR analysis of this compound.
Q1: Why are the proton signals for my piperidine ring so broad and poorly resolved at room temperature?
A: Broad peaks in your spectrum are often a sign of dynamic processes occurring on the NMR timescale.[1] For this molecule, two primary phenomena are at play:
-
Piperidine Ring Inversion: The six-membered piperidine ring is not static; it undergoes a rapid "chair-chair" interconversion. In the hydrochloride form, the protonated nitrogen and the C2-carboxamide substituent create a complex energetic landscape. If the rate of this inversion is comparable to the NMR frequency difference between axial and equatorial protons, it leads to significant line broadening.
-
Amide Bond Rotation: The carbon-nitrogen bond of the carboxamide group has partial double-bond character, which restricts free rotation.[2] This can lead to the presence of two distinct rotational isomers, or rotamers. If the rotation between these forms is slow, you might see two separate sets of signals. If it's at an intermediate rate, you will observe broad, coalescing peaks.[1]
Q2: The chemical shifts of the protons alpha to the nitrogen (at C2 and C6) and the N-methyl group are much further downfield than I expected for a simple piperidine derivative. Why?
A: This is a direct consequence of analyzing the hydrochloride salt . The nitrogen atom in the piperidine ring is protonated, giving it a permanent positive charge (a quaternary ammonium salt). This N+ center is strongly electron-withdrawing, which significantly "deshields" the adjacent protons.[3] This deshielding effect causes their resonance to shift to a higher frequency (higher ppm value). You are no longer observing a neutral piperidine but a piperidinium ion, which has vastly different electronic properties. The effect is most pronounced on the protons directly attached to the carbons adjacent to the nitrogen (C2 and C6) and the N-methyl group.[4]
Q3: I see more signals than expected for a single compound, almost like I have a mixture. What could be the cause?
A: This is a classic indicator of rotamers resulting from restricted amide bond rotation, as mentioned in Q1. Because the amide C-N bond is not freely rotating, the substituents on the nitrogen and carbonyl carbon can exist in two different planar arrangements (often referred to as Z and E isomers). These two rotamers are distinct chemical species on the NMR timescale, and each will give its own set of NMR signals. The result is a spectrum that appears to be a mixture of two compounds, but is in fact a single compound existing in two slowly interconverting forms.[1]
Q4: How can I definitively confirm the presence of the N-H proton from the hydrochloride salt?
A: The most straightforward method is a D₂O exchange experiment . The proton attached to the positively charged nitrogen (N-H) is acidic and will readily exchange with deuterium from D₂O.[1]
-
Procedure: First, acquire a standard ¹H NMR spectrum in a protic solvent like MeOD or DMSO-d₆. Then, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a minute, and re-acquire the spectrum.
-
Expected Result: The signal corresponding to the N-H proton will disappear or be significantly reduced in intensity. The amide (CONH₂) protons may also exchange, but often at a slower rate.
Q5: The coupling constants (J-values) for the ring protons seem unusual. What can this tell me about the ring's conformation?
A: Coupling constants are highly informative about the dihedral angle between protons, which is dictated by the ring's conformation. In a rigid chair conformation, you would expect to see distinct large couplings (~10-13 Hz) for trans-diaxial protons and smaller couplings (~2-5 Hz) for axial-equatorial and equatorial-equatorial protons.[5]
If your observed couplings don't fit this simple model, it could indicate:
-
Conformational Averaging: The ring is rapidly flipping between two chair conformations, and the observed J-value is a weighted average.
-
Non-Chair Conformations: Steric strain from the substituents might force the ring into a non-chair conformation, such as a boat or twist-boat form, leading to different dihedral angles and, consequently, different coupling constants.[6]
Troubleshooting Workflows & Data Interpretation
When unexpected spectra arise, a systematic approach is necessary to diagnose the underlying cause.
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for interpreting your NMR data.
Caption: Troubleshooting flowchart for NMR analysis.
Key Molecular Dynamics at Play
The unique spectral features of this compound are dominated by two structural equilibria.
Caption: Equilibria of amide rotamers and chair inversion.
Experimental Protocols
This experiment helps distinguish between a static mixture and dynamic exchange processes like rotamers or conformational inversion.
-
Sample Preparation: Prepare a sample of your compound in a suitable solvent with a high boiling point (e.g., DMSO-d₆ or Toluene-d₈).
-
Room Temperature Scan: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K) to serve as a baseline.
-
Heating Protocol: Increase the probe temperature in increments of 15-20 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Data Analysis:
-
Coalescence: Look for pairs of broad peaks that merge into a single, sharper peak at higher temperatures. This is the hallmark of two sites in fast exchange and confirms the presence of rotamers or conformers.[1]
-
Peak Sharpening: If you start with generally broad signals, they should sharpen significantly as the temperature increases and the rate of dynamic exchange moves into the "fast exchange" regime on the NMR timescale.
-
-
Cooling Protocol (Optional): If your initial spectrum shows sharp peaks but you suspect unresolved conformers, cooling the sample may slow the exchange enough to resolve separate signals ("dewetting").
This is a quick and definitive test to identify exchangeable protons (N-H, O-H).
-
Initial Spectrum: Dissolve the sample in a suitable solvent (e.g., DMSO-d₆) and acquire a high-quality ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube, add one drop of D₂O, cap, and shake vigorously for 30-60 seconds to ensure mixing.
-
Final Spectrum: Re-insert the sample and acquire a second ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signal corresponding to the acidic piperidinium N-H proton should disappear or dramatically decrease in intensity. The two amide N-H protons may also show a reduction in intensity, confirming their assignment.[1]
Data Interpretation Table
The following table provides a guide to expected chemical shifts. Note that actual values can vary based on solvent, concentration, and conformation.
| Proton Group | Typical Shift Range (ppm) (Neutral Piperidine) | Expected Shift Range (ppm) (Protonated Hydrochloride Salt) | Rationale for Shift |
| Piperidinium N-H | N/A | 9.0 - 12.0 (broad) | Highly deshielded acidic proton on a positive nitrogen.[7] |
| Amide N-H₂ | 5.0 - 6.5 | 7.0 - 8.5 (often two distinct signals) | Deshielding from protonated ring; potential for different environments due to rotamers.[3][8] |
| C2-H (α to N, C=O) | ~2.8 - 3.2 | 3.5 - 4.5 | Strong deshielding from adjacent N+ and carbonyl group. |
| C6-H (α to N) | ~2.8 - 3.2 | 3.0 - 4.0 | Strong deshielding from adjacent N+.[9] |
| N-CH₃ | ~2.2 - 2.4[10] | 2.8 - 3.5 | Strong deshielding from attachment to N+. |
| Ring Protons (C3, C4, C5) | ~1.4 - 1.8[11] | 1.6 - 2.5 | General deshielding from the overall positive charge on the molecule. |
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
Indian Academy of Sciences. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. Available from: [Link]
-
UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Available from: [Link]
-
Wipf, P., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available from: [Link]
-
Murray, C., et al. (2020). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. Available from: [Link]
-
Goti, A., et al. (2017). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available from: [Link]
-
University of Wisconsin-Madison. Troubleshooting Acquisition Related Problems - NMR. Available from: [Link]
-
Abraham, R.J., et al. (2012). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Available from: [Link]
-
University of Maryland. Troubleshooting | Department of Chemistry and Biochemistry. Available from: [Link]
-
Kalveram, L., et al. (2021). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry. Available from: [Link]
-
Eliel, E.L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available from: [Link]
-
Gorobets, N., et al. (2012). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Journal of Physical Organic Chemistry. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
Wijmenga, S.S., et al. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society. Available from: [Link]
-
Muñoz, V., et al. (2007). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal. Available from: [Link]
-
University of Regensburg. Chemical shifts. Available from: [Link]
-
Unknown Source. Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Available from: [Link]
-
Williams, D.H., and Fleming, I. Tables For Organic Structure Analysis. Available from: [Link]
-
Kleinpeter, E. (2012). New insight into the anisotropic effects in solution-state NMR spectroscopy. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Dalla Pozza, M., et al. (2022). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. Available from: [Link]
- Google Patents. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
Kleinpeter, E., et al. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry. Available from: [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
SpectraBase. Piperidine. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
Babij, N.R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]
-
American Elements. 2-methylpiperidine-2-carboxamide hydrochloride. Available from: [Link]
-
D'Amore, F., and De Luca, F. (2020). Anisotropy and NMR spectroscopy. ResearchGate. Available from: [Link]
-
Reddit. Can someone explain what anisotropy is in simple terms : r/Mcat. Available from: [Link]
- Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges with N-methylpiperidine-2-carboxamide Hydrochloride
Welcome to the technical support guide for N-methylpiperidine-2-carboxamide hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to help you overcome common solubility hurdles to ensure the accuracy and reproducibility of your assays.
This compound is a piperidine-containing organic compound.[1] As a hydrochloride salt, it is the product of reacting N-methyl-2-piperidinecarboxamide with hydrochloric acid.[2][3] This modification is often used in the pharmaceutical industry to enhance the aqueous solubility of amine-containing compounds.[4] However, despite being a salt, achieving and maintaining its solubility in aqueous assay buffers can be challenging. This guide explains the underlying chemical principles and provides practical, step-by-step solutions to these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound isn't dissolving in water or my aqueous buffer. What should I do first?
Answer: This is a common first hurdle. While the hydrochloride salt form is designed to be more water-soluble than the free base, its solubility is not infinite and can be affected by several factors.[2][4] The compound is generally described as soluble in water and alcohol but less soluble in non-polar solvents.[2][3]
Causality: The issue often stems from either reaching the compound's intrinsic solubility limit in that specific medium or slow dissolution kinetics. The piperidine ring and methylcarboxamide group introduce non-polar characteristics that counteract the polarity of the hydrochloride salt.
Initial Troubleshooting Steps:
-
Verify Concentration: First, ensure the concentration you are trying to achieve is not above the compound's known solubility limit, if available.
-
Increase Mechanical Energy: The dissolution process can be slow. Aid the process by:
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the sample in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart solid particles and enhance solvent interaction.[5][6]
-
Gentle Warming: Warm the solution to 37°C. For many compounds, solubility increases with temperature.[7] However, be cautious and verify the compound's thermal stability to avoid degradation.
-
If these initial steps fail, you will need to consider alternative solvent strategies as detailed in the following questions.
Q2: I've tried vortexing and sonication, but the compound still won't dissolve. Can I use an organic co-solvent like DMSO?
Answer: Yes, using a water-miscible organic co-solvent is the next logical step. Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions in drug discovery due to its powerful solubilizing properties.[8][9]
Causality: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the non-polar regions of the N-methylpiperidine-2-carboxamide molecule.[10] This disrupts the crystal lattice of the solid compound more effectively than water alone.
Recommended Workflow:
-
Prepare a High-Concentration Stock in 100% DMSO: Dissolve the compound in pure, anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Most compounds are significantly more soluble in 100% DMSO than in aqueous solutions.[9]
-
Perform Serial Dilutions: From this DMSO stock, perform serial dilutions into your final aqueous assay buffer or cell culture medium.
-
Control Final DMSO Concentration: It is critical to keep the final concentration of DMSO in your assay low, typically below 1% (v/v) , and ideally below 0.5%.[5] High concentrations of DMSO can be toxic to cells and may interfere with assay components.[11] Always run a "vehicle control" (assay buffer + same final concentration of DMSO without the compound) to account for any effects of the solvent itself.
Q3: I successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?
Answer: This is a classic problem known as "antisolvent precipitation." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution (the "antisolvent") where it is poorly soluble.[5]
Causality: The dramatic change in solvent polarity upon dilution causes the compound to crash out of the solution. The final aqueous environment cannot maintain the solubility achieved in the concentrated DMSO stock.
Troubleshooting Strategies:
-
Strategy 1: Modify the Dilution Protocol
-
Increase Mixing Speed: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
-
Warm the Aqueous Buffer: Gently warming the buffer (e.g., to 37°C) before adding the DMSO stock can help keep the compound in solution.
-
-
Strategy 2: Reduce the Stock Concentration
-
Prepare a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM). This reduces the magnitude of the polarity shock during dilution, though it may require adding a larger volume of stock to your assay, so be mindful of the final DMSO percentage.
-
-
Strategy 3: Use Alternative Solvents or Excipients
-
If DMSO-related precipitation persists, other water-miscible organic solvents can be tested, such as ethanol, dimethylformamide (DMF), or polyethylene glycol (PEG).[8][9] The optimal solvent is compound-specific, and its compatibility with your assay must be verified.
-
Formulation aids like cyclodextrins can be used to encapsulate the compound, increasing its apparent aqueous solubility.[12]
-
The following diagram outlines a decision-making workflow for troubleshooting these common solubility and precipitation issues.
Caption: Troubleshooting workflow for compound solubility.
Q4: Can the pH of my buffer affect the solubility of this compound?
Answer: Absolutely. As a hydrochloride salt of an amine, the compound's solubility is highly dependent on pH.[13]
Causality: The compound is a salt of a weak base (the N-methylpiperidine amine) and a strong acid (HCl). In acidic to neutral solutions, the amine group is protonated (-NH+), making the molecule a charged ion that is more soluble in polar solvents like water.[4] If the pH of the solution becomes basic, the amine will be deprotonated, converting it to the neutral "free base" form. This free base is typically less polar and significantly less soluble in water, which can cause it to precipitate.[14]
Practical Implications:
-
Optimal pH Range: Maintain a buffer pH that is acidic to neutral (ideally pH < 7.0) to keep the compound in its protonated, more soluble salt form.
-
Beware of Basic Conditions: If your assay requires a basic pH (e.g., > 8.0), you are at high risk of precipitation. In such cases, using co-solvents or other formulation strategies becomes essential.
-
Common Ion Effect: Be aware that at very low pH (highly acidic), the excess chloride ions from the buffer (if it's an HCl-based buffer) can slightly decrease the solubility of the hydrochloride salt due to the common ion effect.[15][16] However, precipitation due to conversion to the free base at high pH is a much more common and dramatic issue.
The diagram below illustrates this pH-dependent equilibrium.
Caption: pH effect on amine hydrochloride salt solubility.
Solvent Selection and Data
When DMSO is problematic, selecting an alternative co-solvent is necessary. The choice depends on balancing solubilizing power with assay compatibility.
| Co-Solvent | Polarity Index | Common Max Assay Conc. | Notes |
| Water | 10.2 | N/A | Ideal solvent, but often insufficient for lipophilic compounds. |
| DMSO | 7.2 | < 1% | Excellent solubilizer, but can cause precipitation on dilution and has known bioactivity.[8] |
| Ethanol | 4.3 | < 1-2% | Good alternative, but can be more toxic to cells than DMSO at similar concentrations.[9] |
| Methanol | 5.1 | < 1% | Can be used, but generally more toxic than ethanol.[8] |
| DMF | 6.4 | < 0.5% | Strong solvent, but higher toxicity profile; use with caution.[9] |
| PEG 300/400 | N/A | Variable | A polymeric solvent that can be less harsh on proteins and cells.[8] |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the standard procedure for creating a concentrated stock solution of your compound.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. The molecular weight of this compound (C₇H₁₅ClN₂O) is 178.66 g/mol .[2]
-
Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass = 0.01 mol/L * 0.001 L * 178.66 g/mol * 1000 mg/g = 1.787 mg
-
-
Weigh Compound: Carefully weigh out the calculated mass of the compound and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of 100% DMSO (in this case, 1 mL) to the vial.
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If solids remain, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.
-
A brief, gentle warming (to 37°C) can be applied if necessary.
-
-
Inspect and Store: Visually inspect the solution against a light source to ensure no particulates are visible. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
Protocol 2: pH Adjustment Test for Solubility
This protocol helps determine if the insolubility is pH-related by testing solubility in slightly acidic conditions.
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Small glass vials
Procedure:
-
Attempt to Dissolve in Water: Add a small, known amount of the compound to a vial with deionized water (e.g., 1 mg in 1 mL). Vortex and observe.
-
Measure Initial pH: Measure the pH of the suspension.
-
Acidify the Solution: Add 0.1 M HCl dropwise to the suspension while stirring.
-
Observe for Dissolution: Monitor the solution for clarity after each drop.
-
Measure Final pH: Once the compound fully dissolves, measure the final pH of the clear solution.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Domínguez, C., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Available at: [Link]
-
ChemBK. (2024). N-Methyl-2-piperidinecarboxamide hydrochloride. Retrieved from [Link]
-
PubChem. N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;chloride. National Center for Biotechnology Information. Available at: [Link]
-
Patel, J., et al. (2021). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. Available at: [Link]
-
Sadu, S., & S., K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Available at: [Link]
-
He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Klein, E., et al. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions. Available at: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Available at: [Link]
-
ChemBK. (2024). N-Methylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available at: [Link]
-
Miyake, K., et al. (1979). Precaution on use of hydrochloride salts in pharmaceutical formulation. Yakugaku Zasshi. Available at: [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. Available at: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
-
Dr. B. (2023). How to Make a 1M HCl Solution (Hydrochloric acid). YouTube. Available at: [Link]
-
University of Wisconsin-Madison. (2023). Preparation of Standard HCl Solution. A Manual of Experiments for Analytical Chemistry. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. Available at: [Link]
-
Shinde, P., et al. (2011). Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider?. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
-
Al-Zoubi, N., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link]
-
American Elements. (n.d.). 2-methylpiperidine-2-carboxamide hydrochloride. Retrieved from [Link]
-
Kler, S., et al. (2022). Dissolution Method Troubleshooting. AAPS PharmSciTech. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Harvey, D. (2025). Preparing Solutions. Chemistry LibreTexts. Available at: [Link]
-
Li, Y., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry. Available at: [Link]
-
Gontijo, T. B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
-
PubChem. N-Methylpiperidine. National Center for Biotechnology Information. Available at: [Link]
-
American Elements. (n.d.). 2-methylpiperidine-2-carboxamide hydrochloride. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 15. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for the Modern Laboratory: Mepivacaine Hydrochloride vs. Lidocaine Hydrochloride
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of local anesthetics, the pursuit of compounds with an optimal balance of efficacy, duration, and safety is paramount. This guide provides a detailed comparative analysis of two widely utilized amide-type local anesthetics: N-methylpiperidine-2-carboxamide hydrochloride, more commonly known as Mepivacaine hydrochloride, and Lidocaine hydrochloride. This document moves beyond a surface-level overview to delve into the nuanced differences in their mechanisms, performance profiles, and the experimental methodologies crucial for their evaluation.
Section 1: At the Bench: A Molecular and Mechanistic Showdown
Both Mepivacaine and Lidocaine exert their anesthetic effects by blocking nerve impulse propagation through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[1][2][3] While sharing this primary mechanism, subtle structural differences may influence their interaction with the sodium channel and overall clinical profile.
Lidocaine, or 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, and Mepivacaine, N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, are both amino amides. This class of anesthetics is known for its stability and lower incidence of allergic reactions compared to ester-based counterparts.[4] The core mechanism involves the uncharged form of the anesthetic crossing the neuronal membrane. Once inside the slightly acidic intracellular environment, it becomes protonated. This cationic form then binds to the intracellular portion of the voltage-gated sodium channels, effectively blocking the influx of sodium ions and preventing the generation of an action potential.[2]
Signaling Pathway: Local Anesthetic Action on Voltage-Gated Sodium Channels
Caption: Mechanism of local anesthetic action.
Section 2: Performance Under Scrutiny: A Comparative Data Analysis
Direct, head-to-head experimental data is crucial for discerning the subtle yet significant differences between Mepivacaine and Lidocaine. The following table summarizes key performance parameters derived from clinical and preclinical studies.
| Parameter | Mepivacaine Hydrochloride | Lidocaine Hydrochloride | Key Considerations & Insights |
| Anesthetic Potency | Similar to Lidocaine[5] | Standard reference for amide local anesthetics | Both are considered to have comparable potency. |
| Onset of Action | Rapid (3-20 minutes depending on administration)[4] | Rapid (typically within minutes)[4] | Some studies suggest Mepivacaine may have a slightly shorter onset time in certain applications.[5] |
| Duration of Action | Intermediate (up to 3 hours for nerve blocks)[4] | Shorter than Mepivacaine without a vasoconstrictor[5] | Mepivacaine's milder vasodilating properties contribute to a longer duration of action when used without a vasoconstrictor.[5] |
| Systemic Toxicity | Lower than Lidocaine | Higher than Mepivacaine | Mepivacaine's lower systemic toxicity can be advantageous, allowing for safer administration in larger volumes when necessary.[2] |
Note: The addition of vasoconstrictors such as epinephrine can significantly alter the onset and duration of action for both anesthetics.
Section 3: The Researcher's Toolkit: Validated Experimental Protocols
To ensure the integrity and reproducibility of comparative studies, standardized and well-validated experimental protocols are essential. The following section details methodologies for assessing the key performance indicators of local anesthetics.
In Vivo Efficacy Assessment: The Rat Sciatic Nerve Block Model
This model allows for the independent quantification of motor and sensory blockade, providing a comprehensive in vivo assessment of local anesthetic efficacy.[6]
Principle: A local anesthetic is injected in proximity to the sciatic nerve in a rat. The resulting sensory and motor deficits are then quantitatively measured over time to determine the onset, duration, and intensity of the nerve block.
Step-by-Step Methodology:
-
Animal Preparation: Acclimate Sprague-Dawley rats to the testing environment to minimize stress-induced variability. Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).
-
Nerve Localization and Injection: Use a nerve stimulator to precisely locate the sciatic notch. Once located, inject a standardized volume (e.g., 0.1-0.2 mL) of the local anesthetic solution (Mepivacaine or Lidocaine at desired concentrations).[6][7]
-
Motor Block Assessment: Quantify motor function by measuring hindpaw grip strength using a dynamometer at set time intervals.[6]
-
Sensory Block Assessment: Determine sensory blockade by measuring the hindpaw withdrawal latency to a noxious thermal stimulus (e.g., radiant heat).[6]
-
Data Analysis: Plot the intensity of motor and sensory block over time to determine the onset of action, peak effect, and duration of the block.
Experimental Workflow: Rat Sciatic Nerve Block Assay
Caption: Workflow for the rat sciatic nerve block assay.
In Vitro Cytotoxicity Evaluation: Cell Viability Assay
Assessing the potential cytotoxicity of local anesthetics on relevant cell types is a critical component of safety evaluation.
Principle: Neuronal or other relevant cell lines are exposed to varying concentrations of the local anesthetic. Cell viability is then quantified using a metabolic assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.[8]
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate and culture until they reach the desired confluency.
-
Compound Exposure: Treat the cells with a range of concentrations of Mepivacaine hydrochloride and Lidocaine hydrochloride for a defined period (e.g., 24 hours). Include untreated cells as a negative control.
-
Viability Assay:
-
MTT Assay: Add MTT reagent to each well and incubate. The MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
WST-1 Assay: Add WST-1 reagent, which is cleaved to a soluble formazan dye by metabolically active cells.
-
-
Quantification: Solubilize the formazan product (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) for each compound.
Section 4: Concluding Remarks for the Informed Researcher
Both Mepivacaine hydrochloride and Lidocaine hydrochloride are effective and widely used local anesthetics with a shared mechanism of action. The choice between them in a research or clinical setting may be guided by the specific requirements of the application. Mepivacaine's slightly longer duration of action in the absence of a vasoconstrictor and its potentially lower systemic toxicity profile are notable advantages.[2][5] Conversely, Lidocaine has a long history of use and is often considered the gold standard for comparison.
This guide provides a framework for a comprehensive and objective comparison of these two important compounds. By employing rigorous experimental protocols and a thorough understanding of their molecular mechanisms, researchers can make informed decisions in the development of the next generation of local anesthetics.
References
-
PubChem. Mepivacaine hydrochloride. [Link]
-
Patsnap Synapse. What is the mechanism of Mepivacaine Hydrochloride? [Link]
-
Pediatric Oncall. Mepivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]
-
Patsnap Synapse. What is Mepivacaine Hydrochloride used for? [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Mepivacaine Hydrochloride: A Key Anesthetic for Modern Medicine. [Link]
-
ChemBK. This compound. [Link]
-
PubMed. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. [Link]
-
PubMed Central. Efficacy and safety of mepivacaine compared with lidocaine in local anaesthesia in dentistry: a meta-analysis of randomised controlled trials. [Link]
-
Drugs.com. Lidocaine vs Mepivacaine Comparison. [Link]
-
Royal Society of Chemistry. Rapid production of the anaesthetic mepivacaine through continuous, portable technology. [Link]
-
ResearchGate. (PDF) Efficacy and safety of mepivacaine compared with lidocaine in local anaesthesia in dentistry: A meta-analysis of randomised controlled trials. [Link]
-
National Institutes of Health. Comparative evaluation of 2% mepivacaine and 2% lidocaine for inferior alveolar nerve block: a double-blind randomized clinical trial. [Link]
-
SciELO España. Evaluation of lidocaine and mepivacaine for inferior third molar surgery. [Link]
-
Wikipedia. Mepivacaine. [Link]
-
National Institutes of Health. In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism. [Link]
-
PubMed. Neurologic evaluation of the rat during sciatic nerve block with lidocaine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide Hydrochloride: A Comprehensive Overview. [Link]
- Google Patents. CN103073483A - Preparation method of mepivacaine and optical enantiomer of...
-
MySkinRecipes. N-Methylpiperidine-4-carboxamide hydrochloride. [Link]
-
PubMed. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats. [Link]
-
ResearchGate. Local Anesthetic Sciatic Nerve Block and Nerve Fiber Damage in Diabetic Rats | Request PDF. [Link]
-
PubMed. Cytotoxicity of local anesthetics on human mesenchymal stem cells in vitro. [Link]
-
PubMed Central. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. [Link]
-
ResearchGate. Interactions of Local Anesthetics with Voltage-gated Na+ Channels | Request PDF. [Link]
-
PubMed Central. Local anaesthetic block of sodium channels: raising the barrier. [Link]
-
PubMed. Mechanism of local anesthetic drug action on voltage-gated sodium channels. [Link]
-
PubMed Central. Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology. [Link]
-
Cell Biolabs. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. [Link]
-
ResearchGate. Mechanism of local anesthetics on voltage-gated sodium channels in... [Link]
-
Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]
-
ChemBK. N-Methylpiperidine-4-carboxamide hydrochloride. [Link]
-
PubMed Central. Synthesis and biological activities of local anesthetics. [Link]
-
Australian Department of Health and Aged Care. Piperidine: Human health tier II assessment. [Link]
-
PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]
-
PubMed Central. Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. [Link]
-
PubMed Central. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]
-
PubMed Central. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. [Link]
-
ResearchGate. (PDF) Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. [Link]
-
FABAD Journal of Pharmaceutical Sciences. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. [Link]
-
ResearchGate. Substituted carboxamide analogues as a new class of local anesthetic agents: Synthesis and bio-evaluation | Request PDF. [Link]
Sources
- 1. Mepivacaine Hydrochloride | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mepivacaine Hydrochloride? [synapse.patsnap.com]
- 3. Mepivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is Mepivacaine Hydrochloride used for? [synapse.patsnap.com]
- 5. Efficacy and safety of mepivacaine compared with lidocaine in local anaesthesia in dentistry: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validating the Structure of N-methylpiperidine-2-carboxamide Hydrochloride: A Comparative Guide to Analytical Techniques
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring its safety, efficacy, and intellectual property defensibility. For chiral molecules such as N-methylpiperidine-2-carboxamide hydrochloride, a compound with potential applications as a local anesthetic, precise structural validation is paramount.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare the insights gained from this "gold standard" technique with those from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Imperative of Structural Validation in Pharmaceutical Development
The spatial arrangement of atoms within a molecule dictates its pharmacological and toxicological properties. In the case of this compound, the presence of a stereocenter at the 2-position of the piperidine ring means it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different biological activities, making the validation of the specific stereoisomer crucial.[2][3] Regulatory bodies worldwide mandate rigorous structural characterization of all active pharmaceutical ingredients (APIs).[4]
Principle of Structural Validation
The core principle of structural validation is to establish the connectivity of atoms and their arrangement in space. While several techniques can provide pieces of this puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a complete and precise three-dimensional model of a molecule in the solid state.
Single-Crystal X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the absolute structure of a crystalline compound.[5][6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density within the crystal and, from that, deduce the precise positions of each atom.
Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a fully refined crystal structure is a meticulous process.
The prerequisite for single-crystal XRD is a high-quality single crystal, typically 0.1-0.3 mm in size.[7] For a water-soluble salt like this compound, slow evaporation of a saturated aqueous or mixed-solvent solution is a common crystallization strategy. The key is slow, controlled growth to allow for the formation of a well-ordered crystal lattice.
A suitable crystal is mounted on a goniometer in a diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. From this map, an initial molecular model is built and then refined against the experimental data to yield the final, precise structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection: A well-formed, clear crystal of this compound (approx. 0.2 x 0.2 x 0.1 mm) is selected under a polarizing microscope.[5]
-
Mounting: The crystal is mounted on a cryoloop using a cryoprotectant oil and flash-cooled in a stream of nitrogen gas to 100 K to minimize thermal motion and radiation damage.
-
Data Collection: Data is collected on a modern diffractometer equipped with a CCD or CMOS detector, using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. A full sphere of data is collected using a series of ω and φ scans.
-
Data Processing: The raw diffraction images are integrated and scaled using software such as CrysAlisPro or SAINT.
-
Structure Solution: The structure is solved using direct methods or dual-space recycling methods with software like SHELXT or SIR2014.
-
Structure Refinement: The structural model is refined by full-matrix least-squares on F² using software such as SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
Validation: The final structure is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic reasonability.
What X-ray Crystallography Reveals
A successful single-crystal XRD experiment on this compound would provide:
-
Unambiguous Connectivity: The exact bonding arrangement of all atoms.
-
Precise Bond Lengths and Angles: To an accuracy of thousandths of an Ångstrom and tenths of a degree, respectively.
-
Absolute Stereochemistry: The three-dimensional arrangement of atoms at the chiral center, confirming the R or S configuration.
-
Conformation: The preferred shape of the piperidine ring (e.g., chair, boat) in the solid state.
-
Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.
Complementary and Alternative Spectroscopic Techniques
While X-ray crystallography is the definitive method, its requirement for a high-quality single crystal can be a limitation. In such cases, or as complementary validation, other spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[9]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Standard one-dimensional pulse programs are used.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
What NMR Spectroscopy Reveals
-
Connectivity: Through-bond scalar couplings (J-couplings) in ¹H NMR and 2D NMR experiments (like COSY and HSQC) reveal which protons are adjacent to each other and which protons are attached to which carbons.
-
Chemical Environment: The chemical shift of each nucleus provides information about its local electronic environment.
-
Relative Stereochemistry: The magnitude of J-couplings between protons on the piperidine ring can help determine their relative orientation (axial vs. equatorial).
-
Purity: The presence of impurities can be readily detected.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce its structure.[10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound (approx. 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).[11]
-
Data Acquisition: The solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition. Fragmentation patterns can be analyzed to confirm structural motifs.
What Mass Spectrometry Reveals
-
Molecular Formula: High-resolution mass spectrometry can determine the elemental composition of the molecule with high accuracy.
-
Structural Fragments: The fragmentation pattern provides clues about the different functional groups and their connectivity. For this compound, characteristic fragments would correspond to the piperidine ring and the carboxamide side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the powdered this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[13] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[12]
-
Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.
What FTIR Spectroscopy Reveals
-
Functional Groups: The presence of key functional groups such as N-H (amine hydrochloride), C=O (amide), and C-N bonds can be confirmed.
-
Hydrogen Bonding: The position and shape of the N-H and C=O stretching bands can provide information about hydrogen bonding interactions.
Comparative Analysis of Techniques
| Feature | Single-Crystal XRD | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Sample State | Solid (single crystal) | Solution | Solution/Solid | Solid/Liquid |
| Information | 3D Structure, Absolute Stereochemistry, Connectivity, Conformation, Intermolecular Interactions | Connectivity, Chemical Environment, Relative Stereochemistry, Purity | Molecular Formula, Structural Fragments | Functional Groups |
| Strengths | Definitive, Unambiguous | Excellent for solution-state structure and dynamics | High sensitivity, exact mass | Fast, simple, good for functional group identification |
| Limitations | Requires high-quality single crystals | Does not provide absolute stereochemistry directly | Provides limited connectivity information | Provides limited structural detail |
Conclusion: An Integrated Approach to Structural Validation
While single-crystal X-ray crystallography provides the most definitive and complete structural information for this compound, a comprehensive validation strategy should employ a combination of techniques. NMR spectroscopy confirms the structure in the solution state, which is often more relevant to its biological activity. High-resolution mass spectrometry provides an unambiguous molecular formula, and FTIR spectroscopy offers a rapid confirmation of the presence of key functional groups. Together, these techniques provide a self-validating system, ensuring the scientific integrity of the structural assignment and providing the robust data package required for regulatory submission and advancement in the drug development pipeline.
References
-
ASM International. (n.d.). Single-Crystal X-Ray Diffraction. ASM Digital Library. Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of California, Davis. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]
-
Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3253. Retrieved from [Link]
-
Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
- Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(8), 746-754.
- Pérez-Ramirez, Y., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-25.
-
Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Semantic Scholar. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
- Gessini, A., et al. (2010). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Journal of the American Chemical Society, 132(31), 10895-10902.
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylpiperidine. PubChem. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;chloride. PubChem. Retrieved from [Link]
-
Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
- Gzella, A. K., et al. (2021).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine derivatives: recent advances in synthesis and Pharmacological applications. International journal of molecular sciences, 24(3), 2937.
-
ResearchGate. (n.d.). Relevant portion of the experimental 1H NMR spectrum of 0.1 M.... Retrieved from [Link]
-
Health Canada. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Retrieved from [Link]
-
ResearchGate. (2025, August 6). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
- Bogyo, M., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology, 28(5), 684–696.e7.
- Vékey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 621.
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
-
Fiveable. (n.d.). Mass spectrometry (MS). Organic Chemistry II Class Notes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methylpiperidine hydrochloride. PubChem. Retrieved from [Link]
-
Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]
- Klenner, F., et al. (2020). Mass Spectrometric Fingerprints of Organic Compounds in NaCl-Rich Ice Grains from Europa and Enceladus. Astrobiology, 20(10), 1168-1182.
-
ResearchGate. (2025, August 8). New crystal structure of molecular complex 1-piperidine carboxylate-piperidinium-H2O studied by X-ray single crystal diffraction. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-tert-butyl-N-methylpiperidine-2-carboxamide. PubChem. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. System Suitability and Validation for Chiral Purity Assays of Drug Substances | Semantic Scholar [semanticscholar.org]
- 4. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 5. dl.asminternational.org [dl.asminternational.org]
- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. microbenotes.com [microbenotes.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. fiveable.me [fiveable.me]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Efficacy Analysis of N-methylpiperidine-2-carboxamide Hydrochloride and Standard Local Anesthetics: A Guide for Researchers
Introduction: The Imperative for Novel Local Anesthetics
Local anesthetics are fundamental to modern medicine, providing targeted, reversible nerve blockade for a vast array of procedures. The majority of these agents are structurally characterized by an aromatic ring, an intermediate ester or amide linkage, and a tertiary amine. Their primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs) in neuronal membranes, which prevents the propagation of action potentials and, consequently, the sensation of pain.
While stalwart drugs like lidocaine, bupivacaine, and ropivacaine are effective, the quest for agents with improved safety profiles, differential sensory-motor blockade, and extended duration of action is perpetual. N-methylpiperidine-2-carboxamide hydrochloride has been identified as a compound with potential local anesthetic properties, belonging to the broad class of piperidine derivatives which includes established anesthetics like mepivacaine and ropivacaine.[1][2] This guide will provide a comparative overview of its potential efficacy by benchmarking against current standards and will detail the necessary experimental methodologies to rigorously assess its performance.
The Molecular Basis of Local Anesthesia: Targeting Voltage-Gated Sodium Channels
The efficacy of a local anesthetic is intrinsically linked to its interaction with VGSCs. The "modulated receptor hypothesis" is the prevailing theory, suggesting that these drugs exhibit a higher affinity for sodium channels in their open or inactivated states compared to the resting state. This use-dependent blockade is more pronounced in rapidly firing neurons, such as those transmitting pain signals.
The physicochemical properties of a local anesthetic molecule, including its lipid solubility, pKa, and protein binding, govern its clinical characteristics:
-
pKa: This determines the proportion of the drug that exists in its lipid-soluble, uncharged form at physiological pH, which is necessary to traverse the nerve membrane.
-
Lipid Solubility: Higher lipid solubility correlates with greater potency and a longer duration of action.[3][4]
-
Protein Binding: Increased protein binding also contributes to a longer duration of action.
Figure 1: A diagram illustrating the pathway of a local anesthetic from the extracellular space to its binding site within the voltage-gated sodium channel.
Efficacy Benchmarking: A Comparative Overview of Standard Local Anesthetics
A thorough evaluation of this compound necessitates a direct comparison with widely used local anesthetics. The following table summarizes the key efficacy parameters of lidocaine, bupivacaine, and ropivacaine, which serve as the benchmarks for any new investigational compound.
Table 1: Comparative Efficacy of Standard Local Anesthetics
| Anesthetic Agent | Type | Onset of Action | Duration of Action | Potency (Relative to Lidocaine) |
| This compound | Amide (putative) | To Be Determined | To Be Determined | To Be Determined |
| Lidocaine | Amide | Rapid (<2-5 min)[5] | Moderate (1-2 hours)[5] | 1 |
| Bupivacaine | Amide | Slower (5-15 min)[6] | Long (2-9 hours)[6] | 4 |
| Ropivacaine | Amide | Moderate (10-30 min for major nerve blocks)[7] | Long (2-6 hours for surgical anesthesia)[7] | 3-4 |
| Mepivacaine | Amide | Rapid (similar to Lidocaine) | Moderate (slightly longer than Lidocaine) | 1 |
Note: Onset and duration are highly dependent on the site of administration, concentration, and the presence of vasoconstrictors like epinephrine.
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of a novel compound like this compound, standardized and reproducible preclinical models are essential. The following protocols describe two widely accepted in vivo methods for quantifying the key parameters of local anesthesia.
Rat Sciatic Nerve Block Model for Onset and Duration of Motor and Sensory Blockade
This model is a robust method for independently assessing the effects of a local anesthetic on both motor and sensory nerve function.
Figure 2: Workflow for the rat sciatic nerve block model.
Detailed Methodology:
-
Animal Preparation: Adult Sprague-Dawley rats are acclimatized to handling and the testing apparatus for several days prior to the experiment.[8]
-
Baseline Measurements: Before injection, baseline motor function (e.g., toe spreading reflex, grip strength) and sensory function (e.g., withdrawal response to a pinprick or radiant heat) are recorded.[9][10]
-
Injection: The rat is gently restrained, and the test compound (e.g., this compound in a suitable vehicle) is injected in a small volume (e.g., 0.1-0.2 mL) adjacent to the sciatic notch.[8][9] A nerve stimulator can be used for precise localization.[9] The contralateral limb is injected with saline to serve as a control.[8][10]
-
Assessment of Blockade:
-
Onset: Motor and sensory functions are tested at frequent intervals (e.g., every 2-5 minutes) immediately following the injection to determine the time to complete blockade.[8]
-
Duration: Once the block is established, testing continues at longer intervals (e.g., every 15-30 minutes) until normal function returns. The duration is the time from onset to the complete recovery of function.[8][9][10]
-
-
Data Analysis: The onset and duration of motor and sensory blockade for the test compound are compared to those of a standard anesthetic (e.g., lidocaine or bupivacaine) and the saline control using appropriate statistical methods.
Mouse Tail-Flick Test for Sensory Anesthesia
The tail-flick test is a classic and reliable method for assessing the analgesic properties of a substance by measuring the latency of a withdrawal reflex to a thermal stimulus.[11][12]
Detailed Methodology:
-
Baseline Latency: A focused beam of radiant heat is applied to the ventral surface of the mouse's tail, and the time taken for the mouse to flick its tail away is recorded as the baseline tail-flick latency (TFL).[11][12][13] A cut-off time is set to prevent tissue damage.
-
Drug Administration: Two small subcutaneous injections of the local anesthetic solution are made at the base of the tail.[11]
-
Post-Injection Latency: The TFL is measured at predetermined intervals after the injection.[11] An increase in TFL indicates a sensory blockade.
-
Data Interpretation: The duration of the anesthetic effect is considered the time from the injection until the TFL returns to baseline levels.[11] This method is particularly useful for comparing the duration of action of different concentrations of a local anesthetic.
Future Directions and Conclusion
While this compound is identified as a potential local anesthetic, a comprehensive understanding of its clinical utility can only be achieved through rigorous experimental evaluation as outlined in this guide.[2] The rat sciatic nerve block and mouse tail-flick test provide robust and validated frameworks for determining its onset of action, duration of sensory and motor blockade, and relative potency.
The data generated from these studies will allow for a direct and meaningful comparison with the efficacy profiles of lidocaine, bupivacaine, and ropivacaine. Further investigations into its toxicological profile, including neurotoxicity and cardiotoxicity, will also be paramount in determining its potential as a safe and effective new therapeutic agent. This structured approach ensures that the evaluation of novel local anesthetics is both scientifically sound and directly translatable to potential clinical applications.
References
-
Bigeleisen, P. E. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia and Analgesia, 75(6), 889-894. [Link]
-
Lirk, P., et al. (2004). Assessing local anesthetic effect using the mouse tail flick test. Anesthesia and Analgesia, 99(3), 739-742. [Link]
-
HEXIA Pharm. (2025). How Quickly Does Lidocaine Take Effect and How Long Does It Last. [Link]
-
Dr.Oracle. (2025). What is the onset and duration of action of bupivacaine in epidural anesthesia? [Link]
-
Hansen, T. G. (2014). Ropivacaine: A pharmacological review. Expert Review of Clinical Pharmacology, 7(6), 811-823. [Link]
-
Dr.Oracle. (2025). What is the onset of action of lidocaine (local anesthetic)? [Link]
-
Drugs.com. (2025). Ropivacaine (Local) Monograph for Professionals. [Link]
-
Collins, J. R., et al. (2013). Onset and duration of intradermal mixtures of bupivacaine and lidocaine with epinephrine. The Canadian Journal of Plastic Surgery, 21(1), 51-53. [Link]
-
Kohan, L., et al. (2013). Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats. Regional Anesthesia and Pain Medicine, 38(5), 389-395. [Link]
-
Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90-102. [Link]
-
Thalhammer, J. G., et al. (1995). Neurologic evaluation of the rat during sciatic nerve block with lidocaine. Anesthesiology, 82(4), 1013-1025. [Link]
-
Wikipedia. (n.d.). Tail flick test. [Link]
-
Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. [Link]
-
Zhumagaliyeva, A., et al. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Brazilian Journal of Medical and Biological Research, 57, e13429. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Siddiqui, A. A., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552. [Link]
-
Bell, S. C., & Wei, P. H. (1974). Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity. Journal of Medicinal Chemistry, 17(1), 123-125. [Link]
-
ChemBK. (2024). N-Methylpiperidine-4-carboxamide hydrochloride. [Link]
-
American Elements. (n.d.). 2-methylpiperidine-2-carboxamide hydrochloride. [Link]
Sources
- 1. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How long to wait after local infiltration anaesthesia: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bupivacaine versus lignocaine as the choice of locall anesthetic agent for impacted third molar surgery a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Spectroscopic Guide to N-methylpiperidine-2-carboxamide Hydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous identification and characterization of chemical entities are paramount. Reference standards serve as the bedrock of analytical science, ensuring the accuracy and reliability of experimental results. This guide provides a detailed comparative analysis of the spectroscopic data for the N-methylpiperidine-2-carboxamide hydrochloride reference standard and its structurally related alternatives. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the knowledge to confidently identify and differentiate these compounds.
The Critical Role of Spectroscopic Data in Compound Identification
Spectroscopic techniques provide a fingerprint of a molecule, revealing intricate details about its structure, functional groups, and connectivity. For a reference standard like this compound, a comprehensive spectroscopic profile is essential for:
-
Identity Confirmation: Verifying that the material is indeed the intended compound.
-
Purity Assessment: Detecting the presence of impurities or related substances.
-
Quality Control: Ensuring batch-to-batch consistency.
-
Regulatory Compliance: Providing the necessary documentation for drug approval processes.
This guide will explore the key spectroscopic features of our target compound and compare them with those of its positional isomers and pharmacologically relevant analogs.
Spectroscopic Profile of this compound
Molecular Structure:
Caption: Chemical structure of this compound.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in a solvent like D₂O or DMSO-d₆ is expected to show distinct signals for the protons on the piperidine ring, the N-methyl group on the ring, and the N-methyl group of the amide. The protonation of the piperidine nitrogen will cause a downfield shift of the adjacent protons (especially at C2 and C6) compared to the free base.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 1-2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectrum to the residual solvent peak.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Key signals will include the carbonyl carbon of the amide group (typically in the 170-180 ppm region), the carbons of the piperidine ring, and the two N-methyl carbons. Similar to ¹H NMR, the carbons adjacent to the protonated nitrogen (C2 and C6) will experience a downfield shift.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6 mL of solvent).
-
Instrumentation: Use a ¹³C-equipped NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted FT-IR Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the different functional groups.
-
N-H stretch (amide): A band around 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the 2800-3000 cm⁻¹ region.
-
N⁺-H stretch (ammonium): A broad absorption in the 2400-2800 cm⁻¹ range, characteristic of the hydrochloride salt.
-
C=O stretch (amide I): A strong band around 1650-1680 cm⁻¹.
-
N-H bend (amide II): A band around 1550-1580 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
Predicted Mass Spectrometry
In positive ion mode ESI-MS, the spectrum will be dominated by the molecular ion of the free base [M+H]⁺, where M is the mass of N-methylpiperidine-2-carboxamide. The hydrochloride salt will dissociate in the electrospray source.
-
Expected [M+H]⁺: m/z 143.12
Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Acquire the spectrum in positive ion mode over a relevant mass range.
Comparative Analysis with Alternatives
To highlight the unique spectroscopic signature of this compound, we will compare it with its positional isomers and two commercially available local anesthetics with a similar piperidine-2-carboxamide core structure: ropivacaine and levobupivacaine.[2][3]
Positional Isomers: N-methylpiperidine-3- and -4-carboxamide Hydrochloride
The primary difference between the 2-, 3-, and 4-isomers will be observed in their NMR spectra, reflecting the different substitution patterns on the piperidine ring.
| Spectroscopic Feature | N-methylpiperidine-2-carboxamide HCl (Predicted) | N-methylpiperidine-3-carboxamide HCl | N-methylpiperidine-4-carboxamide HCl |
| ¹H NMR (Key differences) | Unique chemical shift and multiplicity for the proton at C2. | Different chemical shifts and coupling patterns for the ring protons, particularly at C3. | Symmetrical pattern for the protons at C2/C6 and C3/C5 due to the plane of symmetry. |
| ¹³C NMR (Key differences) | Distinct chemical shift for the C2 carbon bearing the carboxamide group. | Different chemical shift for the C3 carbon. | Symmetrical spectrum with fewer signals for the ring carbons. |
| Mass Spectrum ([M+H]⁺) | m/z 143.12 | m/z 143.12 | m/z 143.12 |
While the mass spectra of the isomers will be identical in terms of the molecular ion, their fragmentation patterns upon collision-induced dissociation (MS/MS) would likely differ, providing another avenue for differentiation.
Pharmacological Analogs: Ropivacaine and Levobupivacaine
Ropivacaine and levobupivacaine are widely used local anesthetics that share the piperidine-2-carboxamide scaffold but have different N-substituents on the piperidine ring and an aromatic amide group.[2][4]
Caption: Structural relationship of the compared compounds.
| Spectroscopic Feature | N-methylpiperidine-2-carboxamide HCl | Ropivacaine HCl | Levobupivacaine HCl |
| ¹H NMR | Aliphatic signals only. | Aromatic signals from the 2,6-dimethylphenyl group. Signals for the N-propyl group. | Aromatic signals from the 2,6-dimethylphenyl group. Signals for the N-butyl group. |
| ¹³C NMR | Aliphatic carbons and one carbonyl carbon. | Aromatic carbon signals. Additional aliphatic signals for the N-propyl group. | Aromatic carbon signals. Additional aliphatic signals for the N-butyl group. |
| FT-IR | Lacks aromatic C-H and C=C stretching bands. | Shows characteristic bands for the aromatic ring. | Shows characteristic bands for the aromatic ring. |
| Mass Spectrum ([M+H]⁺) | m/z 143.12 | m/z 275.22[5] | m/z 289.24 |
The presence of the aromatic ring in ropivacaine and levobupivacaine provides a clear and easily distinguishable spectroscopic feature in all three techniques compared to the fully aliphatic this compound.
Conclusion
The spectroscopic characterization of this compound reveals a unique fingerprint that allows for its unambiguous identification and differentiation from its positional isomers and pharmacologically relevant analogs. While a complete, peer-reviewed spectroscopic dataset for the hydrochloride salt is yet to be widely published, the predicted data based on the free base and fundamental principles of spectroscopy provide a solid foundation for its characterization. The key differentiating features lie in the NMR chemical shifts and coupling patterns for the positional isomers, and the presence of aromatic signals in both NMR and IR, as well as a significantly different mass-to-charge ratio for ropivacaine and levobupivacaine. This guide underscores the power of a multi-technique spectroscopic approach in the rigorous quality control and analysis of pharmaceutical reference standards.
References
- Salama, N. N., & Wang, S. (2008). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Analytical Chemistry Insights, 3, 117822280800300001.
-
The typical Mass spectra of (A) ropivacaine, 2380.0 ng. Open-i. (n.d.). Retrieved from [Link]
-
ChemBK. This compound. (2024-04-09). Retrieved from [Link]
-
Wikipedia. Levobupivacaine. (2023). Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135409199, Ropivacaine hydrochloride. Retrieved from [Link]
-
Chirocaine (levobupivacaine) prescribing information. (n.d.). Retrieved from [Link]
-
Fresenius Kabi. (2024-09-20). DATA SHEET Ropivacaine Kabi. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Levobupivacaine - Wikipedia [en.wikipedia.org]
- 3. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fresenius-kabi.com [fresenius-kabi.com]
- 5. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-methylpiperidine-2-carboxamide hydrochloride in Immunoassays
Introduction: The Imperative of Specificity in Immunoassay Development
In the landscape of drug development and clinical diagnostics, immunoassays are indispensable tools for the quantification of therapeutic agents and their metabolites. The specificity of an immunoassay, its ability to exclusively measure the intended analyte, is a cornerstone of reliable data. However, the presence of structurally related compounds, such as metabolites or analogs, can lead to cross-reactivity, where the assay antibody erroneously binds to these non-target molecules. This phenomenon can result in inaccurate quantification, leading to flawed pharmacokinetic/pharmacodynamic (PK/PD) modeling and potentially compromising patient safety.
This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies, using the local anesthetic N-methylpiperidine-2-carboxamide hydrochloride as a case study. As a small molecule, it is particularly suited for analysis by competitive immunoassays, a format where the potential for cross-reactivity with structurally similar compounds is a critical consideration. We will delve into the mechanistic basis of cross-reactivity, provide detailed experimental protocols, and offer a systematic approach to data analysis and interpretation, all grounded in established regulatory principles.
Understanding the Challenge: this compound and Its Potential Cross-Reactants
This compound is an amide-type local anesthetic.[1] Its structure, featuring a piperidine ring and an amide linkage, is shared by a number of other local anesthetics and their metabolites. This structural similarity is the primary driver of potential cross-reactivity in an immunoassay designed to quantify it.
Key potential cross-reactants to consider in a validation plan include:
-
Structurally Similar Local Anesthetics: Other amide-type local anesthetics such as mepivacaine, ropivacaine, and lidocaine are prime candidates for cross-reactivity. Studies have shown that cross-reactivity can occur among these compounds in certain analytical systems.
-
Metabolites: The metabolism of amide local anesthetics typically involves N-dealkylation and hydroxylation of the aromatic ring.[2][3][4][5] For this compound, potential metabolites could include demethylated and hydroxylated forms. These metabolites, while differing slightly from the parent compound, may retain sufficient structural identity to be recognized by the assay antibody.
-
Enantiomers: As N-methylpiperidine-2-carboxamide possesses a chiral center, its enantiomers could exhibit different binding affinities to the antibody. It is crucial to assess the cross-reactivity of any relevant stereoisomers.
Experimental Design: A Strategic Approach to Assessing Cross-Reactivity
A robust cross-reactivity study is designed to systematically challenge the specificity of the immunoassay. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective format for the quantification of small molecules like this compound.[6][7]
The core principle of a competitive ELISA for a small molecule involves the competition between the free analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites, typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Diagram 1: Principle of Competitive ELISA for Small Molecule Detection
Caption: Step-by-step workflow for the cross-reactivity experiment.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound standard and each potential cross-reactant in the assay buffer.
-
Perform serial dilutions of the standard and each cross-reactant to create a range of concentrations. A typical range might be from 0.1 ng/mL to 1000 ng/mL.
-
Dilute the enzyme-conjugated N-methylpiperidine-2-carboxamide to the working concentration as determined during assay development.
-
-
Assay Procedure:
-
Add 50 µL of the standard dilutions or cross-reactant dilutions to the appropriate wells of the antibody-coated microplate. Add 50 µL of assay buffer to the blank wells.
-
Immediately add 50 µL of the diluted enzyme conjugate to all wells.
-
Incubate the plate for 1-2 hours at room temperature on a plate shaker.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation: Quantifying Cross-Reactivity
The data obtained from the ELISA is used to generate dose-response curves for the target analyte and each potential cross-reactant. From these curves, the 50% inhibitory concentration (IC50) is determined for each compound. The IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal. [2] Calculation of Percent Cross-Reactivity:
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of this compound / IC50 of the cross-reactant) x 100
A higher %CR value indicates a greater degree of cross-reactivity.
Comparative Performance Data
The following table presents hypothetical, yet realistic, data from a cross-reactivity study of this compound in a competitive ELISA.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| N-methylpiperidine-2-carboxamide HCl | 10.2 | 100% |
| Mepivacaine | 25.5 | 40.0% |
| Ropivacaine | 85.0 | 12.0% |
| Lidocaine | 153.0 | 6.7% |
| N-piperidine-2-carboxamide (demethylated metabolite) | 51.0 | 20.0% |
| 4-hydroxy-N-methylpiperidine-2-carboxamide (hydroxylated metabolite) | 102.0 | 10.0% |
| Unrelated Small Molecule (Negative Control) | >10,000 | <0.1% |
Interpretation of Results:
-
Mepivacaine shows significant cross-reactivity (40.0%), which is expected given its very close structural similarity to the target analyte.
-
Ropivacaine and Lidocaine exhibit lower but still measurable cross-reactivity.
-
The postulated metabolites show moderate to low cross-reactivity, indicating that metabolic conversion reduces, but does not eliminate, binding to the antibody.
-
The unrelated small molecule shows negligible cross-reactivity, confirming the specificity of the antibody for the piperidine carboxamide scaffold.
Conclusion and Recommendations
This guide has outlined a comprehensive approach to evaluating the cross-reactivity of this compound in a competitive immunoassay. The hypothetical data demonstrates the importance of testing a panel of structurally related compounds, including other drugs in the same class and potential metabolites.
Based on these findings, the following recommendations are crucial for researchers and drug development professionals:
-
Thorough Validation is Non-Negotiable: Cross-reactivity is a critical parameter that must be thoroughly investigated during immunoassay validation, in accordance with regulatory guidelines from bodies such as the EMA and FDA.
-
Informed Selection of Cross-Reactants: The choice of potential cross-reactants should be based on a sound understanding of the analyte's chemical structure and metabolic pathways.
-
Quantitative Assessment is Key: Cross-reactivity should be quantified and reported as a percentage to allow for a clear understanding of the potential for interference.
-
Consider the Impact on Study Outcomes: If significant cross-reactivity is observed, its potential impact on the interpretation of study data must be carefully considered. This may necessitate the use of a more specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), for confirmatory analysis.
By adhering to these principles, scientists can ensure the development of robust and reliable immunoassays, thereby enhancing the quality and integrity of their research and development programs.
References
-
The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021). International Journal of Molecular Sciences. [Link]
-
A review of the metabolism of amide local anaesthetic agents. (1975). British Journal of Anaesthesia. [Link]
-
Competitive ELISA. (2021). Creative Diagnostics. [Link]
-
A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012). Journal of Chemical Education. [Link]
-
This compound. (2024). ChemBK. [Link]
-
Basic pharmacology of local anaesthetics. (2018). BJA Education. [Link]
-
Pharmacology of local anaesthetics. (2024). Deranged Physiology. [Link]
-
Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023). Medscape. [Link]
-
CarbocaineTM - Mepivacaine Hydrochloride Injection, USP. (2018). FDA. [Link]
Sources
- 1. medistudygo.com [medistudygo.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. A review of the metabolism of amide local anaesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ropivacaine Mesylate? [synapse.patsnap.com]
A Senior Application Scientist's Guide to the Stereoisomers of N-methylpiperidine-2-carboxamide hydrochloride: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals navigating the landscape of local anesthetics, the piperidine carboxamide class represents a cornerstone of modern pharmacology. Within this class, N-methylpiperidine-2-carboxamide hydrochloride is a compound of significant interest. However, to truly unlock its potential and ensure the highest standards of safety and efficacy, a deeper understanding of its stereochemistry is paramount. This guide provides a comprehensive head-to-head comparison of racemic this compound and its individual (R) and (S) enantiomers, drawing upon established principles and analogous compound data to illuminate the critical role of chirality in drug action.
While direct comparative experimental data for this compound is not extensively published, the well-documented profiles of structurally similar local anesthetics, such as bupivacaine and its enantiomers, provide a strong predictive framework. The human body, being a chiral environment, often interacts differently with each enantiomer of a drug, leading to significant variations in pharmacological activity, metabolism, and toxicity.[1]
The Principle of Stereoisomerism in Piperidine Anesthetics
N-methylpiperidine-2-carboxamide possesses a chiral center at the second carbon of the piperidine ring. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. When synthesized without chiral control, the resulting product is a racemic mixture, containing equal amounts of both enantiomers.
The clinical significance of separating and characterizing enantiomers was tragically highlighted in the past, leading to a paradigm shift in drug development.[2] For many chiral drugs, one enantiomer (the "eutomer") is responsible for the desired therapeutic effect, while the other (the "distomer") may be less active, inactive, or contribute to undesirable side effects.[1]
A prime example within the local anesthetic class is bupivacaine. The racemic mixture was widely used but associated with significant cardiotoxicity.[3][4] Subsequent research revealed that the (R)-enantiomer was the primary contributor to this toxicity.[1] This discovery led to the development of levobupivacaine, the pure (S)-enantiomer of bupivacaine, and ropivacaine, another pure (S)-enantiomer in the same class.[3][4] Both levobupivacaine and ropivacaine exhibit a significantly improved safety profile, particularly concerning cardiotoxicity, compared to racemic bupivacaine.[3][4][5][6]
Comparative Physicochemical and Pharmacological Profiles
Based on the established principles of stereochemistry in local anesthetics, we can extrapolate the likely differences between the racemic mixture and enantiomers of this compound.
| Property | Racemic N-methylpiperidine-2-carboxamide HCl | (S)-N-methylpiperidine-2-carboxamide HCl | (R)-N-methylpiperidine-2-carboxamide HCl |
| Composition | 50:50 mixture of (R) and (S) enantiomers | Enantiomerically pure | Enantiomerically pure |
| Predicted Anesthetic Potency | Composite of both enantiomers | Likely the primary contributor to anesthetic effect (eutomer) | Potentially lower anesthetic potency (distomer) |
| Predicted CNS & Cardiotoxicity | Higher potential for toxicity | Lower potential for toxicity | Likely the primary contributor to toxicity |
| Metabolism | Potential for complex pharmacokinetics due to differential metabolism of each enantiomer | More predictable pharmacokinetic profile | May undergo different metabolic pathways or rates |
Rationale: The development of ropivacaine, a pure S(-)-enantiomer, was driven by the goal of reducing the potential for central nervous system toxicity and cardiotoxicity associated with racemic local anesthetics like bupivacaine.[4][5] Ropivacaine is less lipophilic than bupivacaine, which is thought to contribute to its improved safety profile.[4][5] It is plausible that a similar relationship exists for the enantiomers of N-methylpiperidine-2-carboxamide.
Experimental Workflows: Synthesis and Chiral Resolution
The evaluation of individual enantiomers necessitates their separation from the racemic mixture or their direct asymmetric synthesis.
Enantioselective Synthesis
The synthesis of enantiomerically pure piperidine derivatives is a key focus in medicinal chemistry. One common strategy involves the use of chiral starting materials or chiral catalysts. For instance, the synthesis of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, a precursor to ropivacaine, relies on stereospecific synthesis to achieve the desired enantiomeric purity.[7] Similar approaches could be adapted for the synthesis of the individual enantiomers of N-methylpiperidine-2-carboxamide.
Sources
- 1. trial.medpath.com [trial.medpath.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levobupivacaine - Wikipedia [en.wikipedia.org]
- 6. Ropivacaine: a pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to the Validation of a Novel LC-MS Method for N-methylpiperidine-2-carboxamide Hydrochloride Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of a newly developed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of N-methylpiperidine-2-carboxamide hydrochloride against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The validation is conducted in accordance with the latest International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a comprehensive evaluation of the method's fitness for purpose.[1][2][3][4]
This compound is a small polar molecule with potential applications in pharmaceutical development.[5][6] Its accurate quantification is crucial for formulation, stability testing, and quality control. This guide will not only detail the validation process but also explain the scientific rationale behind the experimental choices, offering a practical framework for validating similar analytical methods.
The Analytical Challenge and Methodological Approach
The primary challenge in analyzing this compound lies in its polarity and lack of a strong chromophore, which can limit the sensitivity and specificity of traditional HPLC-UV methods. To address this, a novel LC-MS method was developed to leverage the high sensitivity and selectivity of mass spectrometric detection.
Novel Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is designed to provide high sensitivity and specificity for the quantification of this compound.
-
Instrumentation: A high-performance liquid chromatography system coupled to a single quadrupole mass spectrometer.
-
Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is chosen for its ability to retain and separate polar compounds.[7]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and 10 mM ammonium formate in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Monitored Ion: The protonated molecule [M+H]⁺ of N-methylpiperidine-2-carboxamide.
-
Comparative Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method represents a more traditional approach and serves as a benchmark for comparison.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic elution with a mixture of phosphate buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set to a lower UV region (e.g., 210 nm) due to the lack of a strong chromophore.
A Rigorous Validation: Adhering to ICH Q2(R2) Guidelines
The validation of the new LC-MS method is performed in direct comparison to the HPLC-UV method, following the framework of the ICH Q2(R2) guideline.[1][2][3][4]
Analytical Target Profile (ATP)
Before initiating the validation, an Analytical Target Profile (ATP) was established. The ATP defines the performance requirements for the method to be considered fit for its intended purpose.
Caption: Analytical Target Profile (ATP) for the new analytical method.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1] To demonstrate specificity, forced degradation studies were conducted.[8][9][10][11][12] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
Experimental Protocol: Samples of this compound were exposed to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.
The stressed samples were then analyzed by both the LC-MS and HPLC-UV methods.
Results:
| Validation Parameter | LC-MS Method | HPLC-UV Method |
| Specificity | The peak for this compound was well-resolved from all degradation product peaks. Peak purity was confirmed using mass spectral data. | Significant co-elution of degradation products with the main peak was observed, especially under acid and base stress conditions. |
Interpretation: The LC-MS method demonstrates superior specificity due to the added dimension of mass-to-charge ratio detection, which allows for the differentiation of co-eluting compounds that are not resolved chromatographically.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: A series of solutions of this compound were prepared at concentrations ranging from 50% to 150% of the nominal analytical concentration. Each concentration level was analyzed in triplicate.
Results:
| Parameter | LC-MS Method | HPLC-UV Method |
| Range | 0.5 µg/mL - 1.5 µg/mL | 10 µg/mL - 30 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9982 |
| Y-intercept | Close to zero | Significant non-zero intercept |
Interpretation: Both methods exhibit good linearity. However, the LC-MS method shows a stronger correlation and a y-intercept closer to the origin, indicating a more ideal linear relationship. The range of the LC-MS method is also at a much lower concentration level, highlighting its superior sensitivity.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.
Experimental Protocol: A placebo mixture was spiked with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery of the analyte was determined for each level in triplicate.
Results:
| Spike Level | LC-MS Method (% Recovery) | HPLC-UV Method (% Recovery) |
| 80% | 99.5% | 97.2% |
| 100% | 100.2% | 98.5% |
| 120% | 99.8% | 101.5% |
| Mean Recovery | 99.8% | 99.1% |
Interpretation: The LC-MS method demonstrates slightly better accuracy, with recovery values closer to 100% across all levels.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of a 100% concentration solution were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.
Results:
| Precision Level | LC-MS Method (%RSD) | HPLC-UV Method (%RSD) |
| Repeatability | 0.8% | 1.5% |
| Intermediate Precision | 1.2% | 2.1% |
Interpretation: The LC-MS method is more precise, with lower relative standard deviation (%RSD) values for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope)
Results:
| Parameter | LC-MS Method | HPLC-UV Method |
| LOD | 0.05 µg/mL | 1.0 µg/mL |
| LOQ | 0.15 µg/mL | 3.0 µg/mL |
Interpretation: The LC-MS method is significantly more sensitive, with LOD and LOQ values that are approximately 20 times lower than the HPLC-UV method. This is a critical advantage for the analysis of low-level impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: Small changes were intentionally made to the following method parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic component)
Results: The system suitability parameters (e.g., retention time, peak area, tailing factor) were monitored under each varied condition.
| Parameter Variation | LC-MS Method (Impact on Results) | HPLC-UV Method (Impact on Results) |
| Flow Rate | Minor shift in retention time, no impact on quantification. | Significant shift in retention time and peak area. |
| Column Temperature | Negligible impact. | Minor impact on retention time. |
| Mobile Phase Composition | Minor shift in retention time. | Significant impact on retention time and resolution. |
Interpretation: The LC-MS method demonstrates greater robustness, showing less susceptibility to small variations in the analytical conditions.
The Validation Workflow: A Systematic Approach
The entire validation process follows a logical and systematic workflow to ensure all aspects of the method's performance are thoroughly evaluated.
Caption: A systematic workflow for analytical method validation.
Conclusion: A Clear Winner for Reliable Analysis
This comparative guide unequivocally demonstrates the superiority of the newly developed LC-MS method for the analysis of this compound. While the HPLC-UV method can provide adequate results for high-concentration assays, the LC-MS method excels in every critical performance characteristic as defined by the ICH Q2(R2) guidelines.
The enhanced specificity, superior sensitivity (lower LOD and LOQ), greater precision and accuracy, and improved robustness make the LC-MS method the clear choice for reliable and reproducible analysis. This is particularly crucial for the detection and quantification of low-level impurities and for ensuring the quality and safety of pharmaceutical products containing this compound. This validated method provides a robust tool for researchers and drug development professionals, ensuring data integrity throughout the drug development lifecycle.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2025, November 5). ResolveMass. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . (n.d.). National Institutes of Health. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation . (n.d.). BioPharm International. [Link]
-
Forced Degradation Studies | ICH Stability Testing . (n.d.). BioPharmaSpec. [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions . (2013, August 2). Pharmaceutical Technology. [Link]
-
N-Methyl-2-piperidinecarboxamide hydrochloride . (2024, April 9). ChemBK. [Link]
-
This compound . (2024, April 9). ChemBK. [Link]
-
Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma . (n.d.). National Institutes of Health. [Link]
-
Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine . (n.d.). SciELO. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . (n.d.). PharmTech. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained . (n.d.). IntuitionLabs. [Link]
-
Validation of analytical methods according to the latest ICH Q2(R2) guidelines – examples . (2024, December 12). YouTube. [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug . (n.d.). ResearchGate. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025, July 2). YouTube. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . (2024, March 20). LinkedIn. [Link]
-
ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development): A new era for analytical procedures . (n.d.). CASSS. [Link]
-
Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study . (n.d.). MDPI. [Link]
-
Basics of LC/MS . (n.d.). Agilent. [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules . (2024, May 30). ZefSci. [Link]
-
LC-MS metabolomics of polar compounds . (n.d.). National Institutes of Health. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies . (n.d.). Waters. [Link]
-
A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples . (2025, August 10). ResearchGate. [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. waters.com [waters.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. pharmtech.com [pharmtech.com]
This guide provides an in-depth comparison of the cytotoxic profiles of N-substituted piperidine-2-carboxamide derivatives, a class of compounds significant in pharmacology, particularly as local anesthetics. While direct, extensive cytotoxicity data for N-methylpiperidine-2-carboxamide hydrochloride is not widely published, we can infer its potential biological impact by examining its close and commercially available structural analogs, ropivacaine and bupivacaine.[1] This document will detail the established cytotoxic effects of these analogs, provide the rigorous experimental protocols necessary to conduct such a comparative analysis, and delve into the mechanistic pathways that underpin their cellular toxicity.
The piperidine ring and the carboxamide linkage are common structural motifs in a variety of pharmacologically active agents.[2][3][4][5][6][7] For local anesthetics like bupivacaine and ropivacaine, this structure is critical for their function in blocking nerve impulses, but it also contributes to their potential for cellular damage.[8][9] Understanding the cytotoxicity of these compounds is paramount in drug development and for ensuring patient safety in clinical applications.
This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide not only comparative data but also the practical, validated methodologies required to assess the cytotoxicity of novel or less-characterized compounds like this compound.
Comparative Cytotoxicity Analysis: Ropivacaine vs. Bupivacaine
Ropivacaine and bupivacaine are two widely used local anesthetics that share the N-substituted piperidine-2-carboxamide core. Extensive research has demonstrated that while both are effective anesthetics, they possess distinct cytotoxicity profiles. The consistent finding across multiple studies is that ropivacaine exhibits lower cytotoxicity than bupivacaine.[10][11][12]
The cytotoxic effects of these agents are typically dose- and time-dependent.[13][12][14] For instance, studies on human articular chondrocytes have shown that 0.5% bupivacaine is significantly more toxic than 0.5% ropivacaine.[10] In one study, chondrocyte viability in cartilage explants was 78% after treatment with bupivacaine, compared to 94.4% with ropivacaine.[10] Another study found that lidocaine and bupivacaine are more cytotoxic to human mesenchymal stem cells than ropivacaine.[12]
| Compound | Cell Type | Assay | Key Findings | Reference |
| Bupivacaine | Human Articular Chondrocytes | Viability Assay | Significantly more toxic than ropivacaine at the same concentration.[10] | [10] |
| Ropivacaine | Human Articular Chondrocytes | Viability Assay | Showed no significant difference in viability compared to saline control.[10] | [10] |
| Bupivacaine | Human Chondrocytes | Flow Cytometry | Increased apoptosis and necrosis compared to ropivacaine.[14][15] | [14][15] |
| Ropivacaine | Human Chondrocytes | Flow Cytometry | Less chondrotoxic than bupivacaine and mepivacaine.[14] | [14] |
| Bupivacaine | Human Mesenchymal Stem Cells | Viability/Metabolic Activity | More cytotoxic than ropivacaine.[12] | [12] |
| Ropivacaine | Human Mesenchymal Stem Cells | Viability/Metabolic Activity | Least cytotoxic among lidocaine, bupivacaine, and ropivacaine.[12] | [12] |
Mechanistic Insights into Cytotoxicity
The cellular damage induced by N-substituted piperidine-2-carboxamide local anesthetics is not a simple, singular event. It involves a complex interplay of cellular pathways leading to different forms of cell death, primarily apoptosis and necrosis.[13][16]
Apoptosis (Programmed Cell Death): This is a controlled, energy-dependent process characterized by cell shrinkage, membrane blebbing, and the activation of a specific family of proteases called caspases.[16] Local anesthetics like bupivacaine have been shown to induce apoptosis by disrupting mitochondrial function.[13][17] This includes reducing the mitochondrial membrane potential and triggering the release of pro-apoptotic factors.[17] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the execution phase of apoptosis.[18]
Necrosis (Uncontrolled Cell Death): In contrast to apoptosis, necrosis is a passive, inflammatory process resulting from acute cellular injury.[16] It is characterized by cell swelling and the loss of plasma membrane integrity, leading to the release of intracellular contents.[19] At high concentrations, local anesthetics can cause rapid cell death that is primarily necrotic.[9] The release of lactate dehydrogenase (LDH) from cells with compromised membranes is a hallmark of necrosis.[20]
Other contributing factors to cytotoxicity include the generation of reactive oxygen species (oxidative stress) and the induction of autophagy.[17][21] The specific mechanism of cell death can depend on the concentration of the anesthetic and the duration of exposure.[13]
Caption: Mechanisms of local anesthetic-induced cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
To objectively compare the cytotoxicity of this compound with its analogs, a suite of well-established in vitro assays should be employed. The following protocols are designed to provide a comprehensive picture of a compound's effect on cell viability and the mechanism of cell death.
MTT Assay for Cell Viability and Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[22] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria.[23] The amount of formazan produced is proportional to the number of viable cells.[23]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, ropivacaine, bupivacaine) in a suitable cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[24] A reference wavelength of 630 nm can be used to subtract background absorbance.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with a damaged plasma membrane.[20][25] It is a reliable indicator of necrosis or late-stage apoptosis.[26]
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[27]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[27] During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[27]
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.[27]
-
Data Analysis: Determine the amount of LDH release by comparing the absorbance of treated samples to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells).
Caption: Workflow for the LDH cytotoxicity assay.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[28][29]
-
Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.[28]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as previously described.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the quantification of four cell populations:
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.[18] It typically uses a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[31] Cleavage releases a fluorescent or luminescent reporter.[18]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells in a multi-well plate.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains the proluminescent substrate and also lyses the cells.[18]
-
Incubation: Incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
Conclusion
While this compound remains a compound with a limited publicly available cytotoxicity profile, a robust framework for its evaluation can be established by studying its well-characterized analogs, ropivacaine and bupivacaine. The available evidence consistently points to a structure-dependent cytotoxicity, with ropivacaine being demonstrably less toxic than bupivacaine across various cell types.[10][12][14] The underlying mechanisms involve a complex interplay of apoptosis and necrosis, driven by mitochondrial dysfunction and oxidative stress.[13][17]
By employing the detailed experimental protocols provided in this guide—encompassing assessments of metabolic activity, membrane integrity, and specific cell death pathways—researchers can systematically and rigorously characterize the cytotoxic potential of this compound. Such an investigation will not only elucidate its safety profile but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry and drug development.
References
-
Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
-
PubMed. Comparison of ropivacaine and bupivacaine toxicity in human articular chondrocytes. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
MDPI. The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. [Link]
-
PubMed. Determination of apoptosis and necrosis. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Semantic Scholar. The Cytotoxicity of Bupivacaine, Ropivacaine, and Mepivacaine on Human Chondrocytes and Cartilage. [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Medic's Corner. Acute Toxicity of Ropivacaine Compared with That of Bupivacaine. [Link]
-
PubMed Central. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature. [Link]
-
PubMed. Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells. [Link]
-
JMU Scholarly Commons. Bupivacaine vs. Ropivacaine: Looking at the chondrotoxic effects of intraarticular anesthetics in osteoarthritic joints. [Link]
-
NCBI Bookshelf. Cell Viability Assays. [Link]
-
Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]
-
ResearchGate. Mechanisms of Local Anesthetic-Induced Cytotoxicity. [Link]
-
Medscape. Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology. [Link]
-
PubMed. Cytotoxicity of local anesthetics in human neuronal cells. [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
-
ChemBK. This compound. [Link]
-
ResearchGate. Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents | Request PDF. [Link]
-
Global Journal of Research in Chemistry. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. [Link]
-
PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]
-
PubMed. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][18][28]naphthyridin-(5H)ones. [Link]
-
DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. [Link]
-
PubMed Central. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]
-
Dove Press. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological screening of synthetic piperidine derivatives [openscholar.dut.ac.za]
- 6. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of ropivacaine and bupivacaine toxicity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jvsmedicscorner.com [jvsmedicscorner.com]
- 12. Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cytotoxicity of Bupivacaine, Ropivacaine, and Mepivacaine on Human Chondrocytes and Cartilage | Semantic Scholar [semanticscholar.org]
- 15. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 16. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells [mdpi.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 19. biotium.com [biotium.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. clyte.tech [clyte.tech]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 26. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 27. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 28. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 29. antibodiesinc.com [antibodiesinc.com]
- 30. logosbio.com [logosbio.com]
- 31. creative-bioarray.com [creative-bioarray.com]
A Comparative Purity Analysis of Synthesized versus Commercial N-methylpiperidine-2-carboxamide Hydrochloride for Research Applications
This guide provides an in-depth comparative analysis of in-house synthesized N-methylpiperidine-2-carboxamide hydrochloride against commercially available standards. Designed for researchers, scientists, and professionals in drug development, this document details a complete workflow from synthesis to a multi-pronged analytical approach for purity verification. We will explore the rationale behind the chosen synthetic route and the analytical techniques employed, ensuring a robust and self-validating methodology for establishing the purity profile of the synthesized compound.
Introduction
N-methylpiperidine-2-carboxamide and its hydrochloride salt are important intermediates in pharmaceutical research, notably in the development of local anesthetics.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side effects or impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide outlines a comprehensive procedure for the synthesis, purification, and rigorous purity assessment of this compound, benchmarking it against a commercially sourced standard.
Synthesis and Purification of this compound
A plausible and efficient synthetic route to this compound commences with the readily available piperidine-2-carboxamide. The synthesis involves a two-step process: N-methylation of the piperidine ring followed by conversion to its hydrochloride salt.
Part 1: Synthesis of N-methylpiperidine-2-carboxamide
The methylation of the secondary amine in piperidine-2-carboxamide can be achieved via reductive amination. This classic and reliable method involves the reaction of the amine with an aldehyde (in this case, formaldehyde) in the presence of a reducing agent.
Protocol:
-
Reaction Setup: To a solution of piperidine-2-carboxamide (1 equivalent) in a suitable solvent such as methanol, add formaldehyde (1.2 equivalents, typically as a 37% aqueous solution).
-
Formation of the Imine Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise, maintaining the temperature below 20°C. The use of a mild reducing agent is crucial to avoid the reduction of the amide functionality.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate, to isolate the N-methylpiperidine-2-carboxamide.
-
Purification of the Free Base: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methylpiperidine-2-carboxamide. Further purification can be achieved by column chromatography on silica gel if necessary.
Part 2: Formation of the Hydrochloride Salt
The purified N-methylpiperidine-2-carboxamide free base is then converted to its hydrochloride salt to improve its stability and handling properties.[1]
Protocol:
-
Dissolution: Dissolve the purified N-methylpiperidine-2-carboxamide in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation and Drying: Collect the precipitated this compound by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to obtain the final product as a white to off-white solid.[1]
Experimental Workflow for Purity Benchmarking
A multi-faceted analytical approach is essential for a comprehensive purity assessment. The following diagram illustrates the workflow for comparing the synthesized product with a commercial standard.
Caption: Workflow for the synthesis and comparative purity analysis of this compound.
Analytical Methodologies for Purity Determination
To ensure a comprehensive and unbiased comparison, both the in-house synthesized this compound and the commercial standard (e.g., from a supplier like ChemScene with a stated purity of ≥98% for the free base, or a hydrochloride salt with ≥97% purity)[2] will be subjected to the same set of rigorous analytical tests.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment, providing detailed information about the molecular structure and the presence of impurities.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of the synthesized product and the commercial standard in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: The spectrum of this compound is expected to show characteristic signals for the piperidine ring protons, the N-methyl protons, and the amide protons. The integration of these signals should correspond to the number of protons in the molecule.
-
Purity Assessment: The presence of any unexpected signals may indicate impurities. The purity can be estimated by comparing the integral of the product signals to those of any impurity signals.
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum.
-
Expected Signals: The spectrum should display the expected number of carbon signals corresponding to the structure of N-methylpiperidine-2-carboxamide.
-
Purity Assessment: The absence of extraneous carbon signals is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds by separating the main component from any impurities.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector and preferably a mass spectrometer (LC-MS) for peak identification.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of polar amine compounds.
-
Mobile Phase: A gradient elution is often effective for separating compounds with differing polarities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A standard flow rate of 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) and/or mass spectrometry for peak identification.
-
-
Sample Preparation: Prepare standard solutions of both the synthesized product and the commercial standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject equal volumes of the sample solutions and analyze the resulting chromatograms. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Caption: A schematic representation of the High-Performance Liquid Chromatography (HPLC) analytical method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to identify potential impurities by their mass-to-charge ratio (m/z).
Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like N-methylpiperidine-2-carboxamide, typically producing a protonated molecular ion [M+H]⁺.
-
Analysis:
-
Inject a dilute solution of the sample into the mass spectrometer.
-
Expected Ion: For N-methylpiperidine-2-carboxamide (C₇H₁₄N₂O, Molecular Weight: 142.20 g/mol ), the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 143.21.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information, which can be compared to theoretical fragmentation patterns to confirm the identity of the compound. Common fragmentation pathways for piperidine derivatives involve α-cleavage and ring fission.[3][4]
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, and Chlorine) in the compound. This is a fundamental technique to confirm the empirical formula and the purity of the hydrochloride salt.
Protocol:
-
Sample Submission: Submit a small, accurately weighed sample of the dried synthesized product for CHN analysis and a separate analysis for chlorine content.
-
Comparison with Theoretical Values: The experimentally determined percentages of C, H, N, and Cl are compared with the theoretical values calculated for the molecular formula C₇H₁₅ClN₂O.
Theoretical Elemental Composition for C₇H₁₅ClN₂O (MW: 178.66 g/mol ):
-
Carbon (C): 47.06%
-
Hydrogen (H): 8.46%
-
Chlorine (Cl): 19.84%
-
Nitrogen (N): 15.68%
-
Oxygen (O): 8.95% (typically determined by difference)
Comparative Data Summary
The following table provides a template for summarizing the analytical data obtained for the in-house synthesized this compound and the commercial standard.
| Analytical Technique | Parameter | Synthesized Product | Commercial Standard | Acceptance Criteria |
| ¹H NMR | Chemical Shifts & Multiplicity | Consistent with structure | Consistent with structure | Conforms to reference spectra |
| Purity (by integration) | Report Value | Report Value | ≥ 97.0% | |
| ¹³C NMR | Number of Signals | Consistent with structure | Consistent with structure | Conforms to reference spectra |
| HPLC-UV | Purity (Area %) | Report Value | ≥ 97.0% | ≥ 97.0% |
| Retention Time | Report Value | Matches standard | Consistent retention time | |
| Mass Spec (ESI-MS) | [M+H]⁺ (m/z) | ~143.21 | ~143.21 | Matches theoretical m/z |
| Elemental Analysis | %C | Report Value | Report Value | 47.06 ± 0.4% |
| %H | Report Value | Report Value | 8.46 ± 0.4% | |
| %N | Report Value | Report Value | 15.68 ± 0.4% | |
| %Cl | Report Value | Report Value | 19.84 ± 0.4% |
Conclusion
This guide has detailed a comprehensive framework for the synthesis, purification, and rigorous purity assessment of this compound. By employing a multi-technique analytical approach and benchmarking against a commercial standard, researchers can confidently establish the purity and identity of their in-house synthesized material. The causality behind each experimental choice, from the synthetic route to the specific analytical methods, is grounded in established chemical principles to ensure a trustworthy and scientifically sound outcome. The provided protocols and data comparison framework offer a robust system for validating the quality of this important pharmaceutical intermediate for research and development purposes.
References
-
ChemBK. This compound - Introduction. [Link]
- Google Patents. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]
-
MDPI. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Google Patents. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
-
American Elements. 2-methylpiperidine-2-carboxamide hydrochloride. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Chemistry LibreTexts. 3.2: Determining Empirical and Molecular Formulas. [Link]
-
National Center for Biotechnology Information. synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
Quora. Can the molecular formula be determined from an elemental analysis?. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
University of Puget Sound. Stoichiometry: Elemental Analysis. [Link]
-
University of Calgary. Combustion and Elemental Analysis. [Link]
-
National Center for Biotechnology Information. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]
-
PubChem. Methyl 1-(2-aminoacetyl)piperidine-2-carboxylate. [Link]
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
National Center for Biotechnology Information. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
-
National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-methylpiperidine-2-carboxamide Hydrochloride
This guide provides comprehensive, procedurally-grounded instructions for the safe handling and disposal of N-methylpiperidine-2-carboxamide hydrochloride. As a compound utilized in pharmaceutical development and research, its responsible management is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship.[1] This document moves beyond a simple checklist, offering a framework rooted in chemical principles to empower researchers to make safe and informed decisions.
Section 1: Hazard Assessment & Risk Mitigation
Understanding the chemical's intrinsic properties is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its structure: a hydrochloride salt of a piperidine derivative. The parent compound, N-methylpiperidine, is classified as a highly flammable liquid that is toxic if inhaled, harmful if swallowed or in contact with skin, and causes severe skin and eye damage.[2][3][4] Furthermore, it is recognized as being harmful to aquatic life.[3][4]
The hydrochloride salt form is typically a water-soluble solid, which mitigates the flammability risk but retains the potential for skin/eye irritation and aquatic toxicity.[1] Therefore, all handling and disposal operations must be predicated on a conservative assessment of these risks.
Causality of Required PPE: The potential for this compound to cause skin and eye irritation or damage necessitates a robust barrier. The use of chemical-resistant gloves and safety goggles is not merely a regulatory formality but a critical measure to prevent direct contact with mucous membranes and skin.[1][5]
| Parameter | Assessment | Required Personal Protective Equipment (PPE) |
| Physical State | Solid, Crystalline Powder[1] | Standard laboratory attire (closed-toe shoes, long pants) |
| Health Hazards | Potential for severe skin and eye irritation/damage. Harmful if swallowed. Toxic if inhaled (as dust).[1][2][3][4] | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, laboratory coat. |
| Route of Exposure | Dermal contact, eye contact, ingestion, inhalation of dust. | Work in a well-ventilated area or chemical fume hood when handling the solid. |
| Environmental Hazard | Assumed to be harmful to aquatic life with long-lasting effects.[2][3] | Prevent release into drains and waterways. |
Section 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This compound waste must be classified as hazardous chemical waste .
Core Principle of Segregation: Mixing chemical waste streams can lead to unintended and dangerous reactions. This waste must be kept separate from incompatible materials, particularly strong bases (which could liberate the more volatile and potentially flammable N-methylpiperidine free base) and strong oxidizing agents.[2][6]
All waste containers must be clearly and accurately labeled to comply with Environmental Protection Agency (EPA) regulations and to ensure safe handling by all personnel.[7][8]
Disposal Decision Workflow
The following workflow provides a logical pathway for managing waste streams containing this compound.
Caption: Disposal decision workflow for generated waste.
Section 3: Step-by-Step Disposal Protocols
Adherence to a validated protocol is essential for safety and compliance. The following procedures are designed for common laboratory scenarios.
This protocol applies to the original reagent container, unused bulk material, and solutions with a concentration greater than 1%.
-
Containerization:
-
Labeling:
-
Storage:
-
Final Disposition:
-
Do not allow the waste to accumulate for more than one year, or beyond the 55-gallon SAA limit.[9][10]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5] Disposal will likely be via high-temperature incineration.[11]
-
This protocol applies to glassware rinsate and aqueous solutions with a concentration less than 1%. Crucially, this waste stream must not be disposed of down the sanitary sewer. [12]
-
Collection:
-
Collect all rinsate and dilute solutions in a dedicated, labeled hazardous waste container as described in Protocol 3.1, steps 1 & 2.
-
-
Pre-treatment (Neutralization):
-
Rationale: The hydrochloride salt will form a mildly acidic solution. Neutralizing this solution reduces its corrosivity, making it safer for storage and transport. This does not eliminate its aquatic toxicity.
-
In a chemical fume hood, while stirring the collected aqueous waste, slowly add a weak base such as sodium bicarbonate (baking soda) or a 1M sodium hydroxide solution.[13]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base in small portions until the pH is between 6.0 and 8.0.[14] Be cautious, as adding base too quickly can cause effervescence (with bicarbonate) or heat generation.[13]
-
-
Storage and Disposal:
-
Once neutralized, securely cap the container.
-
Store and dispose of the container following the same procedure outlined in Protocol 3.1, steps 3 & 4.
-
Section 4: Emergency Procedures for Spills
Immediate and correct action during a spill is critical to minimizing exposure and environmental impact.
Laboratory Spill Response Protocol
Caption: Step-by-step protocol for responding to a laboratory spill.
Detailed Spill Protocol:
-
Alert & Evacuate: Immediately alert others in the vicinity. If the spill is large or the dust is airborne, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[15]
-
Protect: Wear the required PPE: double-glove with nitrile gloves, chemical splash goggles, and a lab coat.[5]
-
Contain & Absorb: For a solid spill, carefully sweep it up. For a liquid spill, cover it with an inert, non-combustible absorbent material like vermiculite, sand, or soda ash.[15][16] Avoid raising dust.
-
Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[15]
-
Decontaminate: Clean the spill surface with a suitable solvent (e.g., water), collecting the cleaning material as hazardous waste.
-
Dispose: Seal and label the container and manage it according to Protocol 3.1.
Section 5: Regulatory Framework
All chemical waste disposal is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[17] Your laboratory or institution is classified as a waste generator, and its status determines the regulations for on-site waste accumulation.[7][8]
-
Very Small Quantity Generator (VSQG): Generates ≤ 100 kg of non-acute hazardous waste per month.
-
Small Quantity Generator (SQG): Generates > 100 kg and < 1,000 kg per month.
-
Large Quantity Generator (LQG): Generates ≥ 1,000 kg per month.
It is your responsibility to be aware of your facility's generator status and to follow the specific storage time limits and documentation requirements.[7] Always consult your institution's EH&S department for specific guidance, as they are the authoritative source for interpreting federal, state, and local regulations.[10]
References
-
Title: Managing Hazardous Chemical Waste in the Lab Source: American Society for Clinical Laboratory Science URL: [Link]
-
Title: Piperidine - SAFETY DATA SHEET Source: Penta Chemicals URL: [Link]
-
Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]
-
Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]
-
Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: Laboratory Waste Management: The New Regulations Source: MedicalLab Management URL: [Link]
-
Title: SAFETY DATA SHEET - Piperidine Source: Fisher Scientific URL: [Link]
-
Title: Material Safety Data Sheet - n-Methylpiperidine, 99% Source: Cole-Parmer URL: [Link]
-
Title: this compound Source: ChemBK URL: [Link]
-
Title: Safety Data Sheet: Piperidine Source: Chemos GmbH & Co.KG URL: [Link]
-
Title: Treatment and disposal of chemical wastes in daily laboratory work Source: Organic Chemistry Praktikum URL: [Link]
-
Title: How to dispose of hydrochloric acid Source: Lab Alley URL: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.es [fishersci.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. laballey.com [laballey.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methylpiperidine-2-carboxamide hydrochloride
As a professional in the field of drug development and scientific research, your safety, and that of your team, is paramount. This guide provides essential, experience-driven information on the appropriate personal protective equipment (PPE) for handling N-methylpiperidine-2-carboxamide hydrochloride. The protocols outlined here are designed to be a self-validating system of safety, grounded in established scientific principles and regulatory standards.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicological data for this exact compound is not extensively available, by examining related structures such as N-methylpiperidine and other piperidine derivatives, we can infer a profile of potential risks. The hydrochloride salt form can also influence its properties, particularly its potential to irritate upon contact.
Potential hazards associated with similar compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in more severe cases, chemical burns.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the powder can lead to irritation of the respiratory system.[2][3]
-
Harmful if Swallowed: Ingestion can be harmful and may cause gastrointestinal irritation.[2][4]
Given these potential risks, a comprehensive PPE strategy is not just a recommendation—it is a necessity for safe laboratory operations. This guide is built upon the foundational principles of chemical safety established by organizations like the Occupational Safety and Health Administration (OSHA).[5][6][7][8]
Core Personal Protective Equipment (PPE) Protocol
The following PPE is essential when handling this compound. The specific level of protection may be adjusted based on the quantity of the substance being handled and the specific procedures being performed.
Eye and Face Protection: Your First Line of Defense
-
Minimum Requirement: At a minimum, safety glasses with side shields are required for all procedures involving this compound.[9]
-
Enhanced Protection: For tasks with a higher risk of splashes or aerosol generation, such as when handling larger quantities or preparing solutions, chemical splash goggles should be worn.[9][10]
-
Maximum Protection: When there is a significant risk of splashing, a full-face shield should be used in conjunction with safety goggles to protect the entire face.[9][10]
Skin and Body Protection: A Barrier Against Exposure
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times to protect against incidental contact.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In situations with a high potential for exposure, such as a large-scale synthesis or a significant spill, a chemical-resistant suit may be necessary.[11]
Hand Protection: The Importance of the Right Glove
-
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and generally effective choice for handling many chemical powders.[12] However, it is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Double Gloving: For handling highly hazardous substances or when there is a prolonged risk of contact, wearing two pairs of gloves is a prudent measure.
-
Glove Hygiene: Gloves should be inspected for any signs of degradation or punctures before each use. They should be removed and replaced immediately if they become contaminated. Always wash your hands thoroughly after removing gloves.[9][12]
Respiratory Protection: Safeguarding Your Inhalation Pathway
-
Engineering Controls: The primary method for controlling exposure to airborne particles is through the use of engineering controls, such as a chemical fume hood.[13] All procedures involving the handling of this compound powder should be performed in a certified chemical fume hood.
-
Respirator Use: In the rare event that engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. The type of respirator will depend on the concentration of airborne particles. A NIOSH-approved N95 respirator may be sufficient for low-level exposures, while a higher level of protection, such as a full-face respirator with appropriate cartridges, may be necessary for higher concentrations.[10][14][15][16] A formal respiratory protection program, including fit testing and training, is required by OSHA when respirators are used.[7]
PPE Selection Summary
| Task | Eye/Face Protection | Skin/Body Protection | Hand Protection | Respiratory Protection |
| Weighing Small Quantities (in a fume hood) | Safety glasses with side shields | Lab coat | Single pair of nitrile gloves | Not generally required |
| Preparing Solutions | Chemical splash goggles | Lab coat | Double pair of nitrile gloves | Not generally required (in a fume hood) |
| Handling Large Quantities | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Double pair of nitrile gloves | Required if not in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Chemical-resistant suit | Double pair of chemical-resistant gloves | NIOSH-approved respirator |
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Preparation:
-
Ensure that the chemical fume hood is functioning correctly.
-
Gather all necessary materials and equipment before starting the procedure.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Perform all manipulations of the solid compound within the fume hood to minimize the risk of inhalation.[13]
-
When weighing the powder, use a spatula and handle it gently to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Disposal Plan: Responsible Waste Management
-
Chemical Waste: All waste containing this compound should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[2]
-
Contaminated PPE: All disposable PPE, such as gloves and any contaminated lab coats, should be placed in a designated hazardous waste container.
Workflow for Safe Handling of this compound
Caption: Standard operating procedure for handling this compound.
Emergency Response Protocol
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Emergency Response Workflow
Caption: Immediate actions for different types of exposure.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards to Know Before Starting Your Lab. (2023, July 11). [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
This compound. ChemBK. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
N-Methylpiperidine Safety Data Sheet. Fisher Scientific. [Link]
-
Safety Guidelines for Handling Chemicals. HPE Support. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
methyl (2R)-piperidine-2-carboxylate hydrochloride. PubChem. [Link]
-
N-Methylpiperidine. PubChem. [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University. [Link]
-
Substance Information. European Chemicals Agency (ECHA). [Link]
-
n-Methylpiperidine, 99% Material Safety Data Sheet. Cole-Parmer. [Link]
-
N,N-dimethylpiperidine-4-carboxamide hydrochloride. PubChem. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Substance Information. European Chemicals Agency (ECHA). [Link]
-
4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). PubChem. [Link]
-
N-Methyl-1-piperidinecarboxamide. PubChem. [Link]
-
N-methylpyrrolidine-2-carboxamide. PubChem. [Link]
-
Substance Information. European Chemicals Agency (ECHA). [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. osha.gov [osha.gov]
- 6. lighthouselabservices.com [lighthouselabservices.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. mastercontrol.com [mastercontrol.com]
- 9. support.hpe.com [support.hpe.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. fishersci.com [fishersci.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. cdc.gov [cdc.gov]
- 16. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
